Product packaging for Rehmannioside C(Cat. No.:)

Rehmannioside C

Cat. No.: B2823731
M. Wt: 510.5 g/mol
InChI Key: MITBZAODGSBUIS-YSCABPIUSA-N
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Description

Rehmannioside C has been reported in Rehmannia glutinosa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O14 B2823731 Rehmannioside C

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(1S,4aR,5R,7S,7aS)-5-hydroxy-7-methyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O14/c1-21(35-20-17(30)15(28)13(26)10(6-23)33-20)4-8(24)7-2-3-31-18(11(7)21)34-19-16(29)14(27)12(25)9(5-22)32-19/h2-3,7-20,22-30H,4-6H2,1H3/t7-,8+,9+,10+,11+,12+,13-,14-,15-,16+,17+,18-,19-,20+,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITBZAODGSBUIS-YSCABPIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Rehmannioside C (CAS No. 81720-07-2): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmannioside C, an iridoid glycoside isolated from the roots of Rehmannia glutinosa (Radix Rehmanniae Praeparata), is a phytochemical of growing interest within the scientific community. Identified by its Chemical Abstracts Service (CAS) number 81720-07-2, this compound has demonstrated a range of biological activities, most notably anti-inflammatory, hepatoprotective, and neuroprotective effects. Mechanistic studies, often in the context of the broader effects of Rehmannia extracts, suggest that this compound may exert its therapeutic potential through the modulation of key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/Akt). This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its extraction, analysis, and in vitro evaluation are also presented to facilitate further research and development.

Physicochemical Properties

This compound is a complex iridoid glycoside with the molecular formula C₂₁H₃₄O₁₄ and a molecular weight of approximately 510.49 g/mol . A summary of its key chemical and physical properties is presented in Table 1.

PropertyValue
CAS Number 81720-07-2
Molecular Formula C₂₁H₃₄O₁₄
Molecular Weight 510.49 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-[[(1S,4aS,7R,7aS)-1,4a-dihydroxy-7-methyl-7-(2-oxoethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Appearance White to light yellow solid
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.[1] Soluble in DMSO at 100 mg/mL with ultrasonic assistance.[2]
Botanical Source Rehmannia glutinosa (Gaertn.) Libosch. ex Fisch. et Mey.[3]
Purity Commercially available in purities ranging from 95% to >99%.
Storage Store at 4°C for short-term and -20°C to -80°C for long-term storage in a sealed container, away from moisture and light.[3]

Biological Activities and Mechanisms of Action

This compound is recognized for its significant anti-inflammatory and hepatoprotective properties.[4] Emerging evidence also points towards its potential neuroprotective effects, a characteristic shared with other iridoid glycosides found in Rehmannia glutinosa.[5][6] The therapeutic effects of this compound are believed to be mediated through the modulation of critical inflammatory and cell survival signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are primarily attributed to its ability to inhibit the NF-κB signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).[7] By blocking the activation of NF-κB, this compound can suppress the production of these inflammatory mediators, thereby mitigating the inflammatory response.[4]

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NF_kB_Inhibition cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades, releasing NFkB_IkB NF-κB/IκB Complex (Inactive) NFkB_active Active NF-κB NFkB->NFkB_active Forms active dimer Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription NFkB_active->Transcription Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Leads to production of RehmanniosideC This compound RehmanniosideC->IKK Inhibits

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Hepatoprotective and Neuroprotective Effects via PI3K/Akt Signaling

This compound is also implicated in the activation of the PI3K/Akt signaling pathway, which is a central regulator of cell survival, proliferation, and apoptosis.[1][8] By activating this pathway, this compound can promote the expression of anti-apoptotic proteins and antioxidant enzymes, thereby protecting cells from damage.[4] This mechanism is thought to underlie its hepatoprotective and neuroprotective activities. For instance, in liver cells, activation of PI3K/Akt can mitigate oxidative stress and prevent apoptosis, thus protecting the liver from injury.[4] Similarly, in neuronal cells, this pathway is crucial for promoting cell survival and protecting against neurodegeneration. While much of the detailed research has focused on the related compound Rehmannioside A, the structural similarity suggests a comparable mechanism for this compound.[4][9]

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PI3K_Akt_Activation RehmanniosideC This compound PI3K PI3K RehmanniosideC->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits and activates pAkt p-Akt (Active) Apoptosis Inhibition of Apoptosis pAkt->Apoptosis Survival Cell Survival & Growth pAkt->Survival Antioxidant Antioxidant Response pAkt->Antioxidant

Caption: Postulated activation of the PI3K/Akt signaling pathway by this compound.

Quantitative Data

Specific quantitative data for this compound, such as IC₅₀ values, are not extensively reported in the literature. Most studies have focused on the effects of the whole extract of Rehmannia glutinosa or its other major constituents. However, some studies provide context for the activity of iridoid glycosides from this plant.

AssayCompound/ExtractResultReference
Inhibition of NO production (LPS-induced)Rehmachingiioside A (an iridoid glycoside)IC₅₀ = 7.3 µM[10]
Hepatoprotective activity (APAP-induced)Various iridoid glycosidesActive at 10 µM[10]
Inhibition of CYP3A4, 2C9, 2D6Rehmannioside AIC₅₀ = 10.08, 12.62, 16.43 µM respectively

Note: This table includes data from related compounds to provide a context for the potential potency of this compound.

Experimental Protocols

The following protocols are representative methods for the extraction, analysis, and in vitro evaluation of this compound and other iridoid glycosides from Rehmannia glutinosa.

Extraction and Isolation of this compound

This protocol describes a general method for the extraction and purification of iridoid glycosides from Rehmannia glutinosa.

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Extraction_Workflow start Start: Dried Rehmannia glutinosa Root Powder extraction Ultrasonic Extraction (70% Methanol) start->extraction filtration Filtration and Concentration extraction->filtration partition Liquid-Liquid Partition (Ethyl Acetate, n-Butanol) filtration->partition chromatography Column Chromatography (Macroporous Resin, Silica Gel) partition->chromatography hplc Preparative HPLC chromatography->hplc end End: Purified This compound hplc->end

Caption: General workflow for the extraction and isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered roots of Rehmannia glutinosa are extracted with 70% methanol using ultrasonication. This process is typically repeated multiple times to ensure maximum yield.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. Iridoid glycosides are typically enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography using macroporous adsorption resin followed by silica gel chromatography. Elution is performed with a gradient of methanol in water or chloroform-methanol.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or HPLC, are pooled and further purified by preparative HPLC to yield the pure compound.[2][11]

Analytical Method: UPLC-Q-TOF-MS

A highly sensitive and accurate method for the identification and quantification of this compound is Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS).

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or similar.

  • Column: ACQUITY UPLC HSS T3 column (e.g., 2.1 × 100 mm, 1.8 µm).[12]

  • Mobile Phase: A gradient of acetonitrile (B) and 0.1% formic acid in water (A).[12]

    • Example Gradient: 0-1 min, 1% B; 1-3 min, 1-3% B; 3-10 min, 3-11% B; 10-22 min, 11-30% B; 22-25 min, 30-100% B.[12]

  • Flow Rate: 0.3 mL/min.[12]

  • Column Temperature: 30-35°C.[12]

  • Mass Spectrometer: Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often suitable for glycosides.[5]

  • Data Acquisition: Full scan mode to detect all ions and targeted MS/MS mode to obtain fragmentation patterns for structural confirmation.

In Vitro Anti-inflammatory Assay: NF-κB Activity

This protocol outlines a method to assess the inhibitory effect of this compound on NF-κB activation in a cell-based assay.

Cell Line: RAW 264.7 murine macrophages or HEK293T cells transfected with an NF-κB reporter construct.

Methodology:

  • Cell Culture: Culture cells in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency.

  • Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding an NF-κB activator, such as lipopolysaccharide (LPS) (1 µg/mL) or TNF-α (10 ng/mL), and incubate for the appropriate time (e.g., 30 minutes for phosphorylation studies, 6-24 hours for reporter gene assays).

  • Analysis:

    • Western Blot: Lyse the cells and perform Western blotting to detect the phosphorylation of IκBα and the p65 subunit of NF-κB. An increase in phosphorylation indicates NF-κB activation.

    • Reporter Gene Assay: For cells with a reporter construct, measure the luciferase activity, which is proportional to NF-κB transcriptional activity.

    • Immunofluorescence: Fix and stain cells for the p65 subunit to visualize its translocation from the cytoplasm to the nucleus upon activation.

Conclusion and Future Directions

This compound is a promising bioactive compound from Rehmannia glutinosa with demonstrated anti-inflammatory and cytoprotective properties. Its mechanism of action appears to be linked to the modulation of the NF-κB and PI3K/Akt signaling pathways. While current research provides a solid foundation, further studies are needed to fully elucidate its therapeutic potential. Specifically, in vivo studies in animal models of inflammatory diseases and neurodegenerative disorders are warranted to confirm its efficacy and safety. Additionally, detailed pharmacokinetic and pharmacodynamic studies will be crucial for its development as a potential therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities and mechanisms of this compound.

References

Rehmannioside C molecular weight and formula C21H34O14

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Iridoid Glycoside Rehmannioside C

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an iridoid glucoside isolated from the roots of Rehmannia glutinosa (Radix Rehmanniae Praeparata), a plant widely used in traditional medicine.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for evaluating its potential biological activities, and an exploration of the underlying signaling pathways. While research specifically focused on this compound is emerging, this guide draws upon established methodologies and findings from closely related compounds and extracts of Rehmannia glutinosa to provide a foundational resource for future investigations.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its application in research and development.

PropertyValueSource
Molecular Formula C21H34O14[1][2]
Molecular Weight 510.49 g/mol [1][2]
CAS Number 81720-07-2[1][2]
Appearance Solid / Powder[1][2]
Purity ≥98%[2]
Type of Compound Iridoid Glycoside[1][2][3]
Source Roots of Rehmannia glutinosa[2]
Solubility DMSO, Pyridine, Methanol, Ethanol[2][3]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[4]

Experimental Protocols

The following protocols are adapted from established methods for assessing the biological activities of compounds from Rehmannia glutinosa and related iridoid glycosides. These serve as a starting point for the investigation of this compound.

Antioxidant Activity Assays

Oxidative stress is implicated in a multitude of diseases. The following in vitro assays are commonly used to determine the antioxidant capacity of natural compounds.

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol.

  • Assay Procedure :

    • In a 96-well microplate, add various concentrations of this compound.

    • Add the DPPH solution to each well.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[1]

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Reagent Preparation : Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix the two solutions and allow them to react in the dark to form the ABTS radical cation (ABTS•+).

  • Assay Procedure :

    • In a 96-well microplate, add various concentrations of this compound.

    • Add the ABTS•+ solution to each well.

    • Measure the absorbance at a specific wavelength (e.g., 734 nm).

  • Data Analysis : Calculate the percentage of inhibition and the IC₅₀ value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]

G cluster_workflow Antioxidant Assay Workflow A Prepare this compound (various concentrations) C Mix this compound and Radical Solution A->C B Prepare Radical Solution (DPPH or ABTS) B->C D Incubate C->D E Measure Absorbance D->E F Calculate Scavenging Activity and IC50 E->F G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription Rehmannioside_C This compound Rehmannioside_C->IKK Inhibition G cluster_pi3k PI3K/Akt Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Response Cell Survival, Growth, Proliferation Downstream->Response Rehmannioside_C This compound Rehmannioside_C->PI3K Modulation

References

The Isolation and Discovery of Rehmannioside C from Radix Rehmanniae Praeparata: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside C, an iridoid glycoside found in Radix Rehmanniae Praeparata (processed Rehmannia root), has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the isolation, discovery, and structural elucidation of this compound, along with its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number81720-07-2[1]
Molecular FormulaC₂₁H₃₄O₁₄[1]
Molecular Weight510.49 g/mol [1]
ClassIridoid Glycoside[1][2]

Discovery and Initial Isolation

This compound was first isolated from the roots of Rehmannia glutinosa var. purpurea Makino by Oshio and Inouye in 1982. Their seminal work laid the foundation for future research on this compound. While the original publication provides the most detailed account, subsequent studies have also reported the isolation of this compound as part of broader phytochemical analyses of Radix Rehmanniae Praeparata. It is important to note that the processing of raw Rehmannia root into Radix Rehmanniae Praeparata has been shown to decrease the content of this compound.

Experimental Protocols

General Extraction and Isolation Workflow

The isolation of this compound from Radix Rehmanniae Praeparata typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. Below is a generalized experimental workflow based on common practices for isolating iridoid glycosides from this plant source.

experimental_workflow start Dried Radix Rehmanniae Praeparata Powder extraction Extraction with 70% Acetone or 70% Ethanol (Reflux) start->extraction concentration Concentration under Reduced Pressure extraction->concentration fractionation Suspension in H₂O and Partition with Ethyl Acetate & n-Butanol concentration->fractionation n_butanol_fraction n-Butanol Fraction fractionation->n_butanol_fraction column_chromatography Column Chromatography (e.g., Silica Gel, ODS) n_butanol_fraction->column_chromatography fractions_collection Collection and Analysis of Fractions (TLC, HPLC) column_chromatography->fractions_collection purification Preparative HPLC for Final Purification fractions_collection->purification rehmannioside_c Pure this compound purification->rehmannioside_c

A generalized workflow for the isolation of this compound.
Detailed Methodologies

1. Extraction:

  • Starting Material: Powdered, dried Radix Rehmanniae Praeparata.

  • Solvent: 70% aqueous acetone or 70% aqueous ethanol are commonly used.

  • Procedure: The powdered plant material is typically extracted by refluxing with the chosen solvent. This process is often repeated multiple times to ensure exhaustive extraction.

2. Fractionation:

  • The crude extract is concentrated under reduced pressure to remove the organic solvent.

  • The resulting aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. This compound, being a glycoside, is expected to partition into the more polar n-butanol fraction.

3. Chromatographic Purification:

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography. Common stationary phases include silica gel and octadecylsilyl (ODS) silica gel. A gradient elution system is typically employed, starting with a less polar solvent system and gradually increasing the polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified using preparative HPLC to yield the pure compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data
Technique Observed Data (General for Iridoid Glycosides)
¹H-NMR Signals corresponding to the iridoid core protons and the glycosidic protons.
¹³C-NMR Resonances for the carbons of the iridoid skeleton and the sugar moieties.
Mass Spectrometry (MS) Provides the molecular weight and elemental composition. ESI-MS/MS reveals characteristic fragmentation patterns, often involving the loss of sugar units and water molecules.

Specific ¹H and ¹³C NMR chemical shifts and detailed mass spectrometry fragmentation data for this compound can be found in the original 1982 publication by Oshio and Inouye.

Biological Activity and Signaling Pathways

This compound has been reported to possess anti-inflammatory properties. The primary mechanism of action involves the modulation of key inflammatory signaling pathways.

Anti-inflammatory Mechanism

This compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), and also suppresses the activation of macrophages.

signaling_pathway cluster_inhibition Inhibition by this compound cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects rehmannioside_c This compound mapk MAPK Pathway rehmannioside_c->mapk blocks nfkb NF-κB Pathway rehmannioside_c->nfkb blocks macrophage Macrophage Activation mapk->macrophage ros_rns ROS/RNS Production mapk->ros_rns nfkb->macrophage nfkb->ros_rns inflammation Inflammation macrophage->inflammation ros_rns->inflammation

Inhibitory action of this compound on MAPK and NF-κB pathways.

Conclusion

This compound is a significant iridoid glycoside from Radix Rehmanniae Praeparata with demonstrated anti-inflammatory activity. This guide has provided a comprehensive overview of its discovery, isolation, structural characterization, and mechanism of action. The detailed experimental workflows and visualization of the signaling pathways are intended to aid researchers in their future investigations and development of this promising natural product. Further research is warranted to fully elucidate the therapeutic potential of this compound and to develop optimized and standardized methods for its isolation and quantification.

References

Rehmannioside C as an iridoid glucoside from Rehmannia glutinosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside C is an iridoid glucoside isolated from the roots of Rehmannia glutinosa, a perennial herb central to traditional Chinese medicine. This technical guide provides a comprehensive overview of this compound, including its chemical properties, extraction and purification methodologies, and known biological activities. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of this natural compound. While specific quantitative data for this compound is limited in publicly available literature, this guide incorporates data from closely related iridoid glucosides from Rehmannia glutinosa, such as Rehmannioside A, to provide a comparative context for its potential efficacy.

Chemical Properties

This compound is classified as an iridoid glucoside. Iridoids are a class of secondary metabolites found in a wide variety of plants and are characterized by a cyclopentane[c]pyran ring system.

PropertyValueReference
Chemical Formula C₂₁H₃₄O₁₄[1]
Molecular Weight 510.49 g/mol [1]
CAS Number 81720-07-2[1]
Appearance Solid[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[2]
Purity Commercially available up to 99.47%[3]

Extraction and Purification

The isolation of this compound from Rehmannia glutinosa involves a multi-step process of extraction and chromatographic purification. The general workflow is outlined below.

Experimental Workflow for Extraction and Purification

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_purification Chromatographic Purification A Dried Rehmannia glutinosa roots B Powdered Plant Material A->B C Reflux Extraction with 75% Ethanol B->C D Crude Ethanol Extract C->D E Redissolve in Water D->E F Partition with Ethyl Acetate (EtOAc) E->F G Partition with n-Butanol (n-BuOH) F->G H n-Butanol Fraction G->H I Macroporous Resin Chromatography H->I J Gradient Elution (Ethanol/Water) I->J K High-Speed Counter-Current Chromatography (HSCCC) J->K L Further Purification (e.g., Preparative HPLC) K->L M Isolated this compound L->M

Caption: General workflow for the extraction and purification of iridoid glucosides from Rehmannia glutinosa.

Detailed Experimental Protocols

1. Preparation of Crude Extract [4]

  • Dried roots of Rehmannia glutinosa (200 g) are refluxed twice with 75% ethanol for 1 hour each time.

  • The ethanol extracts are combined and concentrated to dryness under reduced pressure to yield a crude extract.

2. Solvent Partitioning [4]

  • The crude extract is redissolved in water.

  • The aqueous solution is then successively partitioned with ethyl acetate and n-butanol.

  • The resulting n-butanol fraction, which is enriched with iridoid glycosides, is concentrated to dryness.

3. Chromatographic Purification [5]

  • Macroporous Resin Chromatography : The n-butanol fraction is subjected to column chromatography using a macroporous resin (e.g., D101). The column is washed with water to remove sugars and other highly polar impurities.

  • Gradient Elution : The iridoid glycosides are then eluted with a gradient of increasing ethanol concentrations in water (e.g., 10-50% ethanol). Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • High-Speed Counter-Current Chromatography (HSCCC) : Fractions enriched with this compound are further purified by HSCCC. A suitable two-phase solvent system, such as ethyl acetate-n-butanol-water (1:4:5, v/v/v), is used.

  • Preparative HPLC : Final purification to achieve high purity (>98%) is often performed using preparative reversed-phase HPLC with a C18 column and a mobile phase of methanol-water or acetonitrile-water gradient.

Biological Activities and Pharmacological Data

Anti-inflammatory Activity (Data for Rehmannioside A)
AssayCell LineTreatmentIC₅₀ Value (µM)Reference
Inhibition of CYP3A4--10.08[2]
Inhibition of CYP2C9--12.62[2]
Inhibition of CYP2D6--16.43[2]
Inhibition of Pro-inflammatory MediatorsBV2 cellsLipopolysaccharide (LPS)-treatedNot specified[2]
Neuroprotective Effects (Data for Rehmannioside A)
In Vitro ModelCell LineTreatmentKey FindingsReference
High-Glucose Induced Oxidative StressHK2 cellsRehmannioside A (0-100 µM) for 24 hoursImproved cell viability, inhibited apoptosis and oxidative stress.[2][2]
LPS-induced InflammationBV2 cellsRehmannioside A (0-80 µM) for 48 hoursInhibited the release of pro-inflammatory mediators and promoted M2 polarization.[2][2]
Neuronal ApoptosisPC12 and BV2 co-cultureRehmannioside A (80 µM) for 48 hoursReduced neuronal apoptosis and restored the expression of the anti-apoptotic protein Bcl-2.[2][2]
In Vivo ModelAnimal ModelTreatmentKey FindingsReference
Cerebral IschemiaMCAO ratsRehmannioside A (80 mg/kg, intraperitoneal injection)Improved cognitive impairment and neurological deficits, reduced cerebral infarction.[6][6]
Spinal Cord InjuryRatsRehmannioside A (80 mg/kg, intraperitoneal injection)Improved behavioral and histological indices, promoted M2 microglial polarization, and alleviated neuronal apoptosis.[2][2]

Potential Mechanisms of Action: Signaling Pathways

The therapeutic effects of iridoid glucosides from Rehmannia glutinosa are believed to be mediated through the modulation of key signaling pathways involved in inflammation and cell survival. While direct evidence for this compound is still emerging, the following pathways are implicated based on studies of related compounds.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In response to inflammatory stimuli like LPS, IκB is phosphorylated and degraded, allowing the p65/p50 dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS and COX-2. Iridoid glucosides may exert their anti-inflammatory effects by inhibiting the phosphorylation of IκB and the subsequent activation of NF-κB.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates IKK->IkappaB Degradation p65_p50 p65/p50 IkappaB->p65_p50 Inhibits p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation RehmanniosideC This compound RehmanniosideC->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes Transcription LPS LPS LPS->TLR4

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway in Neuroprotection

The PI3K/Akt pathway is crucial for promoting cell survival and inhibiting apoptosis. Activation of this pathway leads to the phosphorylation of Akt, which in turn can inhibit pro-apoptotic proteins and activate downstream targets that promote cell survival. Rehmannioside A has been shown to activate this pathway, suggesting a similar mechanism for this compound in its potential neuroprotective effects.[6]

Caption: Potential activation of the PI3K/Akt signaling pathway by this compound.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK1/2 pathway, are involved in regulating a wide range of cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases. Some studies on Rehmannioside A suggest it can inhibit the phosphorylation of ERK1/2 in certain contexts, pointing to another potential mechanism of action for this compound.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 pERK_nuc p-ERK1/2 pERK->pERK_nuc Translocation RehmanniosideC This compound RehmanniosideC->MEK Potentially Inhibits TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) pERK_nuc->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Inflammation) TranscriptionFactors->CellularResponse Stimulus External Stimuli Stimulus->Receptor

Caption: Hypothesized modulation of the MAPK/ERK signaling pathway by this compound.

Conclusion

This compound, an iridoid glucoside from Rehmannia glutinosa, represents a promising natural compound for further investigation. While specific pharmacological data for this compound is still limited, the known activities of structurally similar compounds suggest its potential as an anti-inflammatory and neuroprotective agent. The detailed experimental protocols and an overview of the likely signaling pathways involved, as presented in this guide, provide a solid foundation for future research into the therapeutic applications of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to quantify its biological activities.

References

The Multifaceted Therapeutic Potential of Rehmannioside C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside C, an iridoid glycoside isolated from the root of Rehmannia glutinosa, is emerging as a compound of significant interest in pharmacological research. Traditionally used in Chinese medicine, Rehmannia glutinosa has a long history of application for various ailments. Modern scientific investigation is now beginning to elucidate the specific contributions of its individual constituents. This technical guide provides an in-depth overview of the biological activities and pharmacological effects of this compound, with a focus on its anti-inflammatory, neuroprotective, and hepatoprotective properties. This document synthesizes available data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in its mechanism of action.

Biological Activities and Pharmacological Effects

This compound exhibits a range of biological activities, primarily centered around its ability to modulate inflammatory responses and protect cells from various stressors. Its therapeutic potential is being explored in the context of inflammatory diseases, neurodegenerative disorders, and liver conditions.

Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties. It is suggested to exert these effects by inhibiting key inflammatory signaling pathways, thereby reducing the production of pro-inflammatory mediators. The primary mechanism identified is the blockage of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades[1]. This inhibition prevents the activation of macrophages and the subsequent release of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α)[1].

Neuroprotective Effects

Iridoid glycosides from Rehmannia glutinosa, including this compound, have been investigated for their neuroprotective potential. In a comparative study of eight iridoid components, this compound was shown to improve cell viability and inhibit apoptosis in a corticosterone-induced injury model in PC12 cells, although its effect was noted as weaker compared to some other iridoids like aucubin and ajugol[2]. The underlying mechanisms of neuroprotection by related iridoids involve the activation of pro-survival signaling pathways such as the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which plays a crucial role in neuronal survival and function[3][4].

Hepatoprotective Effects

This compound has been identified as an active ingredient in Rehmannia glutinosa associated with the protection of hepatocytes[1]. Its hepatoprotective action is linked to its anti-inflammatory and antioxidant properties. By blocking NF-κB and MAPK signaling, this compound reduces the levels of inflammatory cytokines and oxidative stress markers in the liver[1]. Furthermore, it is associated with an increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which neutralize free radicals and protect hepatocytes from oxidative damage[1][5].

Quantitative Data

Specific quantitative data such as IC50 and ED50 values for this compound are not extensively reported in the currently available literature. The following table summarizes the available comparative data for its neuroprotective effects.

Biological ActivityExperimental ModelKey Findings for this compoundReference
NeuroprotectionCorticosterone-induced injury in PC12 cellsImproved cell viability and inhibited apoptosis, with a weaker effect compared to other tested iridoids.[2]

Signaling Pathways

The pharmacological effects of this compound are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways implicated in its mechanism of action.

Inhibition of NF-κB Signaling Pathway

dot

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocation This compound This compound This compound->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p65/p50)_n->Pro-inflammatory Genes Induces Transcription Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response Leads to

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of MAPK Signaling Pathway

dot

MAPK_Modulation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Binds MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors Activates This compound This compound This compound->MAPK Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cellular Responses Cellular Responses Gene Expression->Cellular Responses Leads to

Caption: Modulation of the MAPK signaling pathway by this compound.

Potential Activation of PI3K/Akt Signaling Pathway

dot

PI3K_Akt_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Phosphorylates Cell Survival Cell Survival Downstream Effectors->Cell Survival Inhibition of Apoptosis Inhibition of Apoptosis Downstream Effectors->Inhibition of Apoptosis This compound (putative) This compound (putative) This compound (putative)->Akt Potentiates Activation

Caption: Putative activation of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not always available. The following protocols are representative methodologies adapted from studies on related compounds from Rehmannia glutinosa and are suitable for assessing the anti-inflammatory and neuroprotective effects of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay evaluates the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

1. Cell Culture:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the cell culture medium. Ensure the final solvent concentration does not exceed 0.1% to avoid cytotoxicity.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Induce inflammation by adding LPS to a final concentration of 1 µg/mL.

  • Include a vehicle control group (cells treated with the solvent and LPS) and a negative control group (cells treated with medium only).

  • Incubate the plate for 24 hours.

3. Measurement of Nitric Oxide:

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.

  • Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the vehicle control.

4. Cell Viability Assay:

  • To ensure that the observed reduction in NO production is not due to cytotoxicity, perform a cell viability assay (e.g., MTT or CCK-8) on the cells remaining in the plate after collecting the supernatant.

In Vitro Neuroprotection Assay: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

1. Cell Culture:

  • Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Eagle's Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Seed the SH-SY5Y cells into a 96-well plate at an appropriate density and allow them to attach.

  • Prepare various concentrations of this compound in the cell culture medium.

  • Pre-treat the cells with this compound for 24 hours.

  • Induce oxidative stress by exposing the cells to a predetermined concentration of hydrogen peroxide (H₂O₂) for a specified duration (e.g., 24 hours).

  • Include a vehicle control group (cells treated with H₂O₂ and the solvent) and a normal control group (cells treated with medium only).

3. Assessment of Cell Viability:

  • After the H₂O₂ treatment, assess cell viability using an MTT or CCK-8 assay.

  • Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the normal control group.

General Experimental Workflow

dot

Experimental_Workflow Start Start Isolation_Purification Isolation & Purification of this compound Start->Isolation_Purification In_Vitro_Assays In Vitro Biological Assays (Anti-inflammatory, Neuroprotective) Isolation_Purification->In_Vitro_Assays Quantitative_Analysis Quantitative Analysis (e.g., IC50 determination) In_Vitro_Assays->Quantitative_Analysis Mechanism_Studies Mechanism of Action Studies (Signaling Pathway Analysis) Quantitative_Analysis->Mechanism_Studies Western_Blot Western Blot (Protein Expression) Mechanism_Studies->Western_Blot RT_PCR RT-PCR (Gene Expression) Mechanism_Studies->RT_PCR In_Vivo_Studies In Vivo Animal Models Mechanism_Studies->In_Vivo_Studies Data_Analysis Data Analysis & Interpretation In_Vivo_Studies->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A general experimental workflow for the pharmacological evaluation of this compound.

Conclusion and Future Directions

This compound, an iridoid glycoside from Rehmannia glutinosa, demonstrates significant promise as a therapeutic agent due to its anti-inflammatory, neuroprotective, and hepatoprotective activities. Its mechanism of action appears to be centered on the inhibition of the NF-κB and MAPK signaling pathways, and potentially the activation of the PI3K/Akt pathway.

While the current body of research provides a strong foundation, further studies are warranted to fully elucidate the therapeutic potential of this compound. Future research should focus on:

  • Quantitative Efficacy: Determining the precise IC50 and ED50 values of this compound in various in vitro and in vivo models.

  • Detailed Mechanistic Studies: A deeper investigation into the specific molecular targets of this compound within the identified signaling pathways and exploration of other potential pathways.

  • In Vivo Validation: Conducting comprehensive studies in animal models of inflammatory diseases, neurodegenerative disorders, and liver injury to confirm its efficacy and safety profile.

  • Pharmacokinetic and Bioavailability Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to inform potential clinical applications.

A thorough understanding of these aspects will be crucial for the translation of this compound from a promising natural compound to a clinically relevant therapeutic agent.

References

Understanding the signaling pathways affected by Rehmannioside C

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Signaling Pathways Modulated by Rehmannioside C

Introduction

This compound is an iridoid glycoside isolated from Rehmannia glutinosa (Radix Rehmanniae), a plant widely used in traditional Chinese medicine.[1] Emerging research has identified this compound and other bioactive compounds from Rehmannia glutinosa as potent modulators of various cellular signaling pathways, demonstrating significant therapeutic potential. These compounds exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[2][3][4] This technical guide provides a comprehensive overview of the core signaling pathways affected by this compound and its related compounds, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams for researchers, scientists, and drug development professionals.

Core Signaling Pathways Affected by this compound

This compound and extracts from Rehmannia glutinosa exert their biological effects by modulating a network of interconnected signaling pathways critical to cellular homeostasis, inflammation, and survival.

NF-κB (Nuclear Factor-kappa B) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5] Dysregulation of this pathway is implicated in numerous inflammatory diseases.

This compound has been shown to block the NF-κB signaling pathway.[2] This inhibition prevents the translocation of the NF-κB complex to the nucleus, thereby reducing the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[2] For instance, a related compound, Rehmannioside A, hinders the activation of NF-κB by inhibiting the phosphorylation and subsequent degradation of its inhibitor, IκBα, which retains NF-κB in the cytoplasm.[2] This mechanism is central to the anti-inflammatory effects observed with Rehmannia glutinosa extracts.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus RehmanniosideC This compound IKK IKK Complex RehmanniosideC->IKK Inhibits Stimulus Inflammatory Stimuli (e.g., LPS) Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degrades & Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation NFkB_IkB NF-κB IκBα Transcription Gene Transcription (TNF-α, IL-6, IL-1β) Inflammation Inflammatory Response

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and metabolism. It is a key target in various diseases, including cancer and diabetes.[6]

Extracts of Rehmannia Radix have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[7][8][9] In human hepatocellular carcinoma cells (SMMC-7721), treatment with these extracts led to a significant decrease in the expression of phosphorylated PI3K and Akt.[7][9] Conversely, in the context of neuroprotection and insulin resistance, compounds from Rehmannia can activate the PI3K/Akt pathway.[6][10][11][12] For example, Rehmannioside A was found to activate this pathway to protect against cerebral ischemia by inhibiting ferroptosis.[11][12] This dual regulatory role highlights the context-dependent effects of these compounds.

PI3K_Akt_Pathway cluster_outcomes Cellular Outcomes RehmanniosideC This compound & Related Compounds PI3K PI3K RehmanniosideC->PI3K Modulates (Inhibits in Cancer, Activates in Neuroprotection) Receptor Growth Factor Receptor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt mTOR mTOR pAkt->mTOR Activates Apoptosis Apoptosis (Programmed Cell Death) pAkt->Apoptosis Inhibits Survival Cell Survival & Growth mTOR->Survival

Caption: Dual modulation of the PI3K/Akt signaling pathway.

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway

The MAPK family, including p38 MAPK and ERK1/2, is crucial for transducing extracellular signals to cellular responses like proliferation, differentiation, and apoptosis.[13]

This compound is known to block the MAPK pathway, which contributes to its anti-inflammatory action by inhibiting macrophage activation.[2] Specifically, Rehmannioside A has been shown to inhibit the phosphorylation of p38 MAPK and ERK1/2 in high-glucose-induced HK2 cells.[14] In models of cerebral ischemia-reperfusion injury, Rehmannioside A provided neuroprotection by inhibiting the activation of the p38 MAPK pathway, leading to reduced neuronal apoptosis and blood-brain barrier damage.[15][16]

MAPK_Pathway RehmanniosideC This compound & Rehmannioside A MAPK MAPK (p38, ERK1/2) RehmanniosideC->MAPK Inhibits Phosphorylation Stimulus Cellular Stress (e.g., Oxidative, Inflammatory) MAPKKK MAPKKK (e.g., MEKK) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates AP1 AP-1 (Transcription Factor) MAPK->AP1 Activates CellResponse Cellular Responses (Inflammation, Apoptosis) AP1->CellResponse

Caption: Inhibition of the MAPK signaling cascade by Rehmannioside compounds.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of compounds from Rehmannia glutinosa.

Table 1: In Vitro Efficacy of Rehmannia Compounds

Compound Cell Line Concentration Effect Pathway(s) Implicated Reference
Rehmannioside A HK2 0-100 μM Improved cell viability, inhibited apoptosis and oxidative stress p38 MAPK, ERK1/2 [14]
Rehmannioside A BV2 0-80 μM Inhibited pro-inflammatory mediators, promoted M2 polarization NF-κB, MEK [14]
RR Extract MCF-7 150 µg/mL (IC50) Inhibited cell proliferation, induced ROS and apoptosis PI3K/Akt/mTOR, GSK3β [8]

| RR Extract | SMMC-7721 | Not specified | Decreased cell viability, induced apoptosis and ROS | PI3K/Akt/mTOR |[7][9] |

Table 2: In Vivo Efficacy of Rehmannia Compounds

Compound Animal Model Dosage Effect Pathway(s) Implicated Reference
Rehmannioside A tMCAO Mice Dose-dependent Reduced BBB damage, improved neurological function, decreased apoptosis p38 MAPK [15][16]

| Rehmannioside A | MCAO Rats | 80 mg/kg (i.p.) | Improved cognitive impairment, reduced cerebral infarction | PI3K/Akt/Nrf2, SLC7A11/GPX4 |[11][12] |

Experimental Methodologies

Elucidating the mechanisms of this compound requires a range of molecular and cellular biology techniques. Below are protocols for key experiments cited in the literature.

General Experimental Workflow

The typical workflow for investigating the bioactivity of a compound like this compound involves a multi-step process from extraction to in vivo validation.

Experimental_Workflow start Start: Plant Material (Rehmannia glutinosa) extraction 1. Extraction & Isolation (e.g., Ethanol Extraction, Column Chromatography) start->extraction compound Pure Compound (this compound) extraction->compound invitro 2. In Vitro Assays (Cell Lines: HepG2, SH-SY5Y, etc.) - Viability (MTT/CCK-8) - Apoptosis (TUNEL) - ROS Detection compound->invitro mechanistic 3. Mechanistic Studies - Western Blot (p-Akt, p-MAPK) - RT-qPCR (Gene Expression) - ELISA (Cytokine Levels) invitro->mechanistic invivo 4. In Vivo Validation (Animal Models: MCAO, etc.) - Behavioral Tests - Histopathology (H&E) - Biochemical Analysis mechanistic->invivo end End: Data Analysis & Conclusion invivo->end

Caption: General experimental workflow for testing this compound.

Western Blotting for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation state of key signaling proteins like Akt and MAPK, which indicates pathway activation or inhibition.[8][15]

  • Cell Lysis: Treat cells with this compound at desired concentrations and time points. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-p38) overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Cell Viability Assay (CCK-8/MTT)

These colorimetric assays measure cell metabolic activity to determine cell viability and proliferation after treatment.[17][18]

  • Cell Seeding: Seed cells (e.g., SH-SY5Y, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound for 24-48 hours.

  • Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control group.

In Vivo Model of Cerebral Ischemia (tMCAO)

Animal models are crucial for validating the therapeutic effects observed in vitro. The transient middle cerebral artery occlusion (tMCAO) model is standard for studying stroke.[15][16]

  • Animal Preparation: Anesthetize mice or rats (e.g., C57BL/6 mice).

  • Occlusion: Expose the common carotid artery and insert a nylon monofilament to occlude the origin of the middle cerebral artery. Maintain occlusion for a set period (e.g., 60 minutes).

  • Reperfusion: Withdraw the filament to allow blood flow to resume.

  • Treatment: Administer Rehmannioside A or vehicle (e.g., intraperitoneal injection) for a specified duration (e.g., 3 days).[15]

  • Assessment: Evaluate neurological function using scoring systems (e.g., mNSS). Assess brain damage via histopathology (H&E staining), neuronal apoptosis (TUNEL staining), and measure blood-brain barrier integrity (brain water content).[15][16]

Conclusion

This compound, along with other active compounds from Rehmannia glutinosa, demonstrates significant pharmacological potential through the modulation of multiple key signaling pathways, including NF-κB, PI3K/Akt, and MAPK. Its ability to inhibit inflammatory and apoptotic pathways while promoting cell survival signals in a context-dependent manner makes it a compelling candidate for further investigation. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic applications of this compound in inflammatory diseases, neurodegenerative disorders, and oncology. Future research should focus on elucidating the precise molecular interactions, optimizing delivery systems, and conducting rigorous clinical trials to translate these promising preclinical findings into novel therapies.

References

The Role of Rehmannioside C in Traditional Chinese Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmannioside C is an iridoid glycoside found in Rehmannia glutinosa (Radix Rehmanniae), a fundamental herb in Traditional Chinese Medicine (TCM). Historically used in complex formulations to treat a variety of ailments, modern research is beginning to elucidate the specific roles of its constituent compounds. This technical guide provides an in-depth analysis of this compound, summarizing its known biological activities, detailing relevant experimental protocols, and visualizing its implicated signaling pathways. While research specifically isolating the effects of this compound is still emerging, this document compiles the current understanding based on studies of Rehmannia glutinosa extracts and closely related glycosides, offering a foundational resource for future investigation and drug development.

Introduction to this compound in TCM

Rehmannia glutinosa, known as 'Sheng Di Huang' (fresh) or 'Shu Di Huang' (cured), is a cornerstone of TCM, traditionally used to "nourish Yin" and "clear heat". It is a primary ingredient in numerous classical formulas for treating conditions that are now understood as inflammatory, autoimmune, and neurodegenerative disorders.[1][2][3] this compound is one of the key iridoid glycosides present in both the raw and processed root.[4][5] These compounds are believed to be major contributors to the herb's therapeutic effects, which include anti-inflammatory, neuroprotective, and immunomodulatory activities.[6][7][8] This guide focuses on the available technical data for this compound to support further research into its pharmacological potential.

Quantitative Data Summary

Quantitative data specifically for this compound is limited in the current literature. The following tables summarize available data for this compound and related compounds from Rehmannia glutinosa to provide context and a basis for experimental design.

Table 1: Physicochemical and In Vitro Bioactivity Data

CompoundParameterValueAssay/MethodSource(s)
This compound Solubility≥ 2.5 mg/mL (4.90 mM)In Saline/DMSO/PEG300/Tween-80[9]
Rehmannioside AIC50 (CYP3A4 inhibition)10.08 µMHuman liver microsomes[10]
Rehmannioside AIC50 (CYP2C9 inhibition)12.62 µMHuman liver microsomes[10]
Rehmannioside AIC50 (CYP2D6 inhibition)16.43 µMHuman liver microsomes[10]
Rehmannia glutinosa extractIL-6 InhibitionDose-dependentLPS-stimulated RAW 264.7 cells[1]
Rehmannia glutinosa extractTNF-α InhibitionDose-dependentLPS+SP-stimulated astrocytes[11]

Table 2: In Vivo Experimental Data

Compound/ExtractAnimal ModelDosageEffectSource(s)
Rehmannioside AMCAO Rats (Ischemic Stroke)80 mg/kg (i.p.)Improved cognitive function, reduced cerebral infarction[12]
Rehmannioside A5x FAD Mice (Alzheimer's)5, 15, 45 mg/kg (p.o.)Improved learning and memory, reduced Aβ plaques[13][14]
Rehmannia glutinosa extractEAE Mice (Autoimmunity)50 µg/mLAmeliorated clinical severity, inhibited inflammation[15]
Processed Rehmanniae radix extractBlood-deficient Rat Model-Regulated energy metabolism and oxidative damage[16]

Key Signaling Pathways

The therapeutic effects of Rehmannia glutinosa and its constituents, including iridoid glycosides like this compound, are mediated through the modulation of several key signaling pathways. The primary mechanisms identified are related to anti-inflammatory and neuroprotective actions.

Anti-Inflammatory Signaling: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[17] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[17][18] Extracts of Rehmannia glutinosa have been shown to suppress this pathway, likely through the action of its iridoid glycosides.[15]

Extraction_Workflow Start Dried Rehmannia glutinosa Roots Grinding Grind to Coarse Powder (40-60 mesh) Start->Grinding Extraction Ultrasonic-Assisted Extraction (70% Ethanol) Grinding->Extraction Filtration Filter and Combine Extracts Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Purification Column Chromatography Concentration->Purification End Isolated this compound Purification->End

References

Detailed chemical structure and properties of Rehmannioside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside C is an iridoid glucoside isolated from the roots of Rehmannia glutinosa (Gaertn.) DC., a perennial herb widely used in traditional medicine. As a member of the iridoid class of compounds, this compound is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound, along with relevant experimental methodologies.

Chemical Structure and Properties

This compound is a complex glycoside with the molecular formula C₂₁H₃₄O₁₄ and a molecular weight of 510.49 g/mol .[1] Its structure consists of an iridoid aglycone core linked to two glucose units.

Chemical Structure:

2D structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₂₁H₃₄O₁₄[1]
Molecular Weight 510.49 g/mol [1]
Appearance Solid[1]
Solubility DMSO, Pyridine, Methanol, Ethanol[2]
Storage Powder: 2-8°C for up to 24 months. Solutions: -20°C for up to two weeks.[2]

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While complete, raw spectral data is not consistently published, analysis of related compounds and general characteristics of iridoid glycosides provide insight into its spectral features.

Mass Spectrometry (MS):

High-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) is a common method for the analysis of this compound.[2] In negative ionization mode, this compound can be identified and its fragmentation patterns analyzed.[2] The mass spectrometry of iridoid glycosides typically involves the neutral loss of the sugar moieties and characteristic fragmentation of the aglycone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Detailed ¹H and ¹³C NMR data are essential for the unambiguous structural confirmation of this compound. While a specific, publicly available spectrum for this compound is not provided in the search results, the general chemical shift ranges for iridoid glycosides are well-established.

Biological Activities and Signaling Pathways

Preliminary research suggests that this compound possesses anti-inflammatory and hepatoprotective properties.[3] These activities are thought to be mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

This compound is suggested to exert anti-inflammatory effects by inhibiting the activation of macrophages and subsequently reducing the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3] This is potentially achieved through the blockage of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3]

Hepatoprotective Effects

The hepatoprotective activity of this compound is linked to its ability to reduce levels of oxidative stress markers in the liver and prevent the release of tumor necrosis factor-alpha (TNF-α).[3] Furthermore, it may elevate the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which help neutralize free radicals and protect hepatocytes from oxidative damage.[3]

PI3K/Akt Signaling Pathway

Studies on the extracts of Rehmanniae Radix Praeparata, from which this compound is isolated, indicate the involvement of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway in its therapeutic effects.[4] While direct evidence for this compound is pending, it is plausible that it may also modulate this critical pathway involved in cell survival, growth, and proliferation.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are crucial for reproducible research. The following sections outline general methodologies based on standard practices for natural product chemistry and pharmacology.

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound from the roots of Rehmannia glutinosa is depicted below. This multi-step process typically involves extraction followed by various chromatographic techniques to achieve a high degree of purity.

Figure 2: General Workflow for Isolation and Purification of this compound Start Dried Roots of Rehmannia glutinosa Extraction Extraction with a suitable solvent (e.g., 80% Ethanol) Start->Extraction Concentration Concentration of the extract Extraction->Concentration Partition Liquid-Liquid Partitioning Concentration->Partition ColumnChromatography Column Chromatography (e.g., Silica Gel, Macroporous Resin) Partition->ColumnChromatography Purification Further Purification (e.g., Preparative HPLC) ColumnChromatography->Purification End Pure this compound Purification->End

Figure 2: General Workflow for Isolation and Purification of this compound

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This protocol describes a common method to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Figure 3: Workflow for In Vitro NO Production Assay CellCulture Culture RAW 264.7 Macrophages Seeding Seed cells in a 96-well plate CellCulture->Seeding Pretreatment Pre-treat with this compound Seeding->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant Collect cell supernatant Incubation->Supernatant GriessAssay Perform Griess Assay for Nitrite Quantification Supernatant->GriessAssay Analysis Analyze Results GriessAssay->Analysis

Figure 3: Workflow for In Vitro NO Production Assay

Signaling Pathway Analysis: Western Blot for NF-κB Activation

To investigate the effect of this compound on the NF-κB signaling pathway, Western blotting can be employed to measure the levels of key proteins involved in this cascade.

Figure 4: Western Blot Protocol for NF-κB Pathway CellTreatment Treat cells with this compound and/or LPS Lysis Cell Lysis and Protein Extraction CellTreatment->Lysis Quantification Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking with non-fat milk or BSA Transfer->Blocking PrimaryAb Incubation with Primary Antibodies (e.g., anti-p65, anti-IκBα) Blocking->PrimaryAb SecondaryAb Incubation with HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Image Analysis and Quantification Detection->Analysis

Figure 4: Western Blot Protocol for NF-κB Pathway

Conclusion

This compound is a promising natural product with potential anti-inflammatory and hepatoprotective activities. While preliminary studies have shed light on its possible mechanisms of action involving the NF-κB, MAPK, and PI3K/Akt signaling pathways, further in-depth research is required. Specifically, detailed spectroscopic characterization, comprehensive physicochemical property determination, and robust preclinical studies with well-defined experimental protocols are necessary to fully elucidate its therapeutic potential and pave the way for its development as a novel therapeutic agent.

References

Investigating the hepatoprotective mechanism of Rehmannioside C

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Hepatoprotective Mechanism of Rehmannioside C

Introduction

Rehmannia glutinosa, a perennial herb central to traditional Chinese medicine, is a rich source of various bioactive compounds, including iridoid glycosides, with significant therapeutic potential.[1][2] Among these, this compound has been identified as a key active ingredient associated with hepatoprotective and anti-inflammatory responses.[1][3] Emerging scientific evidence corroborates its traditional use in managing liver ailments, highlighting its multifaceted mechanism of action against liver injury. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the hepatoprotective effects of this compound, intended for researchers, scientists, and professionals in drug development.

Core Hepatoprotective Mechanisms of this compound

This compound exerts its liver-protective effects through a combination of anti-inflammatory, antioxidant, and potentially anti-apoptotic and anti-fibrotic activities. These mechanisms are primarily centered around the modulation of key cellular signaling pathways.

Anti-inflammatory Action

A hallmark of this compound's hepatoprotective activity is its potent anti-inflammatory effect. This is achieved by targeting and blocking critical inflammatory signaling pathways:

  • Inhibition of NF-κB and MAPK Signaling: this compound has been shown to block the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3] These pathways are pivotal in the inflammatory response, and their activation leads to the transcription of numerous pro-inflammatory genes. By inhibiting these pathways, this compound effectively suppresses the activation of immune cells such as macrophages.[1][3]

  • Reduction of Pro-inflammatory Cytokines: The blockage of NF-κB and MAPK signaling results in a significant decrease in the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[1][2] TNF-α, in particular, is a key mediator of liver inflammation and injury in various liver diseases.[1]

Antioxidant Activity

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a major contributor to hepatocyte damage. This compound mitigates oxidative stress through several mechanisms:

  • Scavenging of Free Radicals: By inhibiting macrophage activation, this compound leads to a decrease in the production of ROS and Reactive Nitrogen Species (RNS), thereby reducing the overall oxidative burden on hepatocytes.[1][3]

  • Enhancement of Endogenous Antioxidant Enzymes: this compound is associated with elevating the levels and activity of crucial antioxidant enzymes such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx).[1][3] These enzymes play a vital role in neutralizing free radicals and protecting cells from oxidative damage.[1][3]

  • Modulation of Nrf2 Signaling: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[4] While direct modulation by this compound is still under investigation, its ability to increase antioxidant enzyme levels suggests a potential interaction with the Nrf2-Antioxidant Response Element (ARE) pathway, a common mechanism for many natural hepatoprotective compounds.[2][4]

Anti-Apoptotic and Anti-Fibrotic Potential

While direct evidence for this compound is still emerging, related compounds from Rehmannia glutinosa have demonstrated significant anti-apoptotic and anti-fibrotic effects, suggesting a potential class effect.

  • Anti-Apoptosis: Persistent hepatocyte apoptosis is a key driver of chronic liver disease progression and fibrosis.[5] Rehmannioside D, another major constituent of Rehmannia glutinosa, has been shown to ameliorate liver fibrosis by suppressing hepatocyte apoptosis through the upregulation of Sirtuin 7 (Sirt7) and subsequent inhibition of the p53 signaling pathway.[6][7]

  • Anti-Fibrosis: Liver fibrosis is the excessive accumulation of extracellular matrix proteins in response to chronic liver injury.[8] The anti-inflammatory and antioxidant effects of this compound contribute to an anti-fibrotic environment by reducing the primary triggers for hepatic stellate cell activation.[1]

Signaling Pathways and Experimental Workflow

This compound Anti-inflammatory Signaling Pathway LPS Inflammatory Stimuli (e.g., LPS, Toxins) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Macrophages Macrophage Activation MAPK->Macrophages NFkB->Macrophages Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Macrophages->Cytokines Inflammation Hepatic Inflammation & Injury Cytokines->Inflammation RSC This compound RSC->MAPK Inhibits RSC->NFkB Inhibits

Caption: Inhibition of MAPK and NF-κB pathways by this compound.

This compound Antioxidant Mechanism Toxins Hepatotoxins / Stress ROS ROS / RNS Production Toxins->ROS OxidativeStress Oxidative Stress (Lipid Peroxidation, etc.) ROS->OxidativeStress Injury Hepatocyte Injury OxidativeStress->Injury RSC This compound RSC->ROS Reduces AntioxidantEnzymes Antioxidant Enzymes (SOD, GPx) RSC->AntioxidantEnzymes Elevates Nrf2 Nrf2 Pathway (Potential Target) Nrf2->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes

Caption: Antioxidant actions of this compound against oxidative stress.

Experimental Workflow for In Vivo Hepatoprotective Study Start Animal Acclimatization (e.g., Mice/Rats) Grouping Grouping: - Control - Model (Toxin) - RSC + Toxin Start->Grouping Pretreatment This compound Pre-treatment Grouping->Pretreatment Treatment Group Induction Induction of Liver Injury (e.g., CCl4, LPS) Grouping->Induction Model Group Pretreatment->Induction Sacrifice Sacrifice & Sample Collection (Blood, Liver Tissue) Induction->Sacrifice Analysis Biochemical & Histological Analysis Sacrifice->Analysis Results Data Interpretation & Conclusion Analysis->Results

Caption: General workflow for in vivo evaluation of this compound.

Quantitative Data on Hepatoprotective Effects

Note: Specific quantitative data for this compound is limited in the public domain. The following table is a representative summary based on the described effects of this compound and related compounds from Rehmannia glutinosa in typical liver injury models.

ParameterModel Group (e.g., CCl₄)This compound Treated GroupExpected OutcomeMechanism
Serum Markers
Alanine Aminotransferase (ALT)↑↑↑↓↓Reduction in liver enzyme leakageHepatocyte protection
Aspartate Aminotransferase (AST)↑↑↑↓↓Reduction in liver enzyme leakageHepatocyte protection
Inflammatory Cytokines
TNF-α↑↑Inhibition of NF-κB/MAPK pathwaysAnti-inflammatory
IL-6↑↑Inhibition of NF-κB/MAPK pathwaysAnti-inflammatory
IL-1β↑↑Inhibition of NF-κB/MAPK pathwaysAnti-inflammatory
Oxidative Stress Markers
Malondialdehyde (MDA)↑↑Reduction in lipid peroxidationAntioxidant
Superoxide Dismutase (SOD)↓↓Enhanced antioxidant defenseAntioxidant
Glutathione Peroxidase (GPx)↓↓Enhanced antioxidant defenseAntioxidant

Experimental Protocols

Detailed methodologies are crucial for the scientific investigation of this compound. Below are outlines for key experimental models.

Carbon Tetrachloride (CCl₄)-Induced Chronic Liver Fibrosis Model (In Vivo)

This model is widely used to study liver fibrosis and evaluate anti-fibrotic agents.[8]

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats, 6-8 weeks old.

  • Protocol:

    • Animals are acclimatized for one week.

    • Animals are randomly divided into: Control group, CCl₄ model group, and CCl₄ + this compound treatment groups (various doses).

    • The CCl₄ and treatment groups receive intraperitoneal (i.p.) injections of CCl₄ (e.g., 1 mL/kg, 10% solution in olive oil) twice a week for 6-8 weeks to induce fibrosis.

    • The treatment groups receive daily administration of this compound (e.g., via oral gavage) throughout the CCl₄ induction period. The control group receives the vehicle.

    • 24-48 hours after the final CCl₄ injection, animals are euthanized. Blood and liver tissues are collected.

  • Endpoint Analysis:

    • Serum Analysis: Measurement of ALT and AST levels.

    • Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition (fibrosis).

    • Western Blot/RT-qPCR: Analysis of protein and gene expression of key markers like α-SMA (hepatic stellate cell activation), TGF-β1, and collagens.

Lipopolysaccharide (LPS)-Induced Acute Liver Injury Model (In Vivo)

This model is used to investigate acute inflammatory liver damage.[9]

  • Animals: Male BALB/c mice, 6-8 weeks old.

  • Protocol:

    • Animals are divided into groups as described above.

    • Treatment groups are pre-treated with this compound orally for 7-14 days.

    • On the final day, acute liver injury is induced by a single i.p. injection of LPS (e.g., 5 mg/kg).

    • Animals are sacrificed 6-12 hours post-LPS injection.

  • Endpoint Analysis:

    • Serum Analysis: Measurement of ALT, AST, TNF-α, and IL-6 levels using ELISA kits.

    • Histopathology: H&E staining to assess inflammatory cell infiltration and hepatocyte necrosis.

    • Western Blot: Analysis of NF-κB and MAPK pathway activation (e.g., phosphorylation of p65 and p38).

Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Model (In Vitro)

This model assesses the direct cytoprotective and antioxidant effects on hepatocytes.

  • Cell Line: AML12 (mouse hepatocyte cell line) or HepG2 (human hepatoma cell line).

  • Protocol:

    • Cells are cultured to ~80% confluency in appropriate media.

    • Cells are pre-treated with various concentrations of this compound for 12-24 hours.

    • Oxidative stress is induced by adding H₂O₂ (e.g., 200-500 µM) to the culture medium for 2-4 hours.

  • Endpoint Analysis:

    • Cell Viability: Assessed using MTT or CCK-8 assays.

    • ROS Measurement: Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA.

    • Western Blot: Analysis of apoptosis markers (e.g., Cleaved Caspase-3, Bax/Bcl-2 ratio) and antioxidant pathway proteins (e.g., Nrf2, HO-1).

Conclusion

This compound presents a compelling profile as a hepatoprotective agent, operating through a synergistic mechanism that involves potent anti-inflammatory and antioxidant activities. Its ability to inhibit the NF-κB and MAPK signaling pathways, thereby reducing the production of inflammatory mediators, and to bolster the cellular antioxidant defense system, positions it as a strong candidate for further investigation in the management of various liver diseases. While more research is needed to fully elucidate its anti-apoptotic and anti-fibrotic roles and to generate specific quantitative efficacy data, the existing evidence strongly supports its therapeutic potential. Future studies should focus on its pharmacokinetic profile, long-term safety, and efficacy in a broader range of preclinical liver disease models.

References

Literature review of Rehmannioside C's mechanism of action in liver disease models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rehmannioside C, an iridoid glycoside from the root of Rehmannia glutinosa, is recognized as a bioactive constituent of this traditional medicinal herb, which has long been used in the management of various ailments, including liver diseases. While extensive research has focused on the hepatoprotective effects of Rehmannia glutinosa extracts as a whole, literature specifically detailing the mechanisms of action for isolated this compound in liver disease models is limited. This technical guide synthesizes the current understanding of the broader activities of Rehmannia glutinosa to infer the putative roles of this compound. The primary mechanisms are believed to encompass potent anti-inflammatory and antioxidant activities. This review outlines the key signaling pathways, such as NF-κB, MAPK, and Nrf2, that are likely modulated by this compound. Furthermore, it provides detailed experimental protocols for common liver disease models and associated molecular assays to guide future research in elucidating the specific contributions of this compound to hepatoprotection.

Introduction

Chronic liver disease is a global health concern with a multifactorial etiology, including viral hepatitis, alcohol abuse, and non-alcoholic fatty liver disease (NAFLD). The progression of liver disease often involves chronic inflammation, oxidative stress, hepatocyte damage, and the activation of hepatic stellate cells (HSCs), leading to fibrosis and cirrhosis.[1][2] Rehmannia glutinosa has been shown to possess significant hepatoprotective properties, attributed to its complex mixture of bioactive compounds, including iridoid glycosides like this compound.[3] This document aims to provide a detailed overview of the presumed mechanisms by which this compound contributes to these effects, based on the activities of the whole extract and related compounds.

Putative Mechanisms of Action of this compound

The hepatoprotective effects of Rehmannia glutinosa extracts, and by extension this compound, are thought to be mediated through two primary avenues: suppression of inflammatory responses and mitigation of oxidative stress.

Anti-inflammatory Effects

Chronic inflammation is a key driver of liver damage. Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β), primarily released by activated Kupffer cells (the resident macrophages of the liver), perpetuate hepatocyte injury and promote the activation of hepatic stellate cells.[3] this compound is suggested to exert anti-inflammatory effects by inhibiting key signaling pathways.[3]

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[4][5] Compounds from Rehmannia glutinosa are known to inhibit this pathway, likely by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB activation.[4]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) family, including p38, JNK, and ERK, is another critical regulator of cellular responses to stress and inflammation.[6] Activation of these kinases, particularly p38 and JNK, in response to liver injury contributes to apoptosis and the production of inflammatory mediators.[7] It is plausible that this compound modulates these pathways, preventing the phosphorylation and activation of key MAPK proteins.[4]

Rehmannioside_C_Anti_inflammatory_Pathway Putative Anti-inflammatory Mechanism of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPK_cascade MAPK Cascade (p38, JNK) TLR4->MAPK_cascade Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p65) NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocates Inflammation Inflammation Liver Injury MAPK_cascade->Inflammation Contributes to RehmanniosideC This compound RehmanniosideC->IKK Inhibits RehmanniosideC->MAPK_cascade Inhibits Gene Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->Gene Induces Transcription Gene->Inflammation LPS LPS (Endotoxin) LPS->TLR4 Binds

Figure 1: Putative Anti-inflammatory Mechanism of this compound.

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to hepatocyte damage. This compound is believed to bolster the liver's antioxidant capacity.[8]

  • Enhancement of Antioxidant Enzymes: Key antioxidant enzymes include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[8] SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified into water by CAT and GPx. Studies on Rehmannia glutinosa suggest that its active components can upregulate the expression and activity of these enzymes, thereby neutralizing the effect of free radicals and protecting hepatocytes.[8]

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a wide array of antioxidant and cytoprotective genes, including those for SOD, CAT, and enzymes involved in glutathione synthesis.[7][9] It is highly probable that this compound activates this protective pathway.

Rehmannioside_C_Antioxidant_Pathway Putative Antioxidant Mechanism of this compound via Nrf2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates RehmanniosideC This compound RehmanniosideC->Nrf2 Promotes Dissociation from Keap1 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to AntioxidantEnzymes Antioxidant Genes (SOD, GPx, CAT) ARE->AntioxidantEnzymes Induces Transcription ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change CellProtection Hepatocyte Protection ROS->CellProtection Causes Damage AntioxidantEnzymes->CellProtection Leads to

Figure 2: Putative Antioxidant Mechanism of this compound via Nrf2.

Quantitative Data from Liver Disease Models

Specific quantitative data for isolated this compound is scarce in the literature. The following table summarizes representative data for Rehmannia glutinosa polysaccharides (RGP) in a lipopolysaccharide (LPS)-induced acute liver injury model in mice, which provides a proxy for the potential effects of its active constituents.[10]

Table 1: Effect of Rehmannia glutinosa Polysaccharide (RGP) on Serum Markers and Cytokines in LPS-Induced Liver Injury in Mice

ParameterControl GroupLPS Model GroupRGP (100 mg/kg) + LPSRGP (200 mg/kg) + LPS
ALT (U/L) 35.2 ± 4.1185.6 ± 15.2110.4 ± 9.885.3 ± 7.5**
AST (U/L) 115.8 ± 10.5450.2 ± 30.1280.5 ± 22.6210.7 ± 18.9
TNF-α (pg/mL) 20.1 ± 2.5150.7 ± 12.395.3 ± 8.1*70.2 ± 6.4
IL-6 (pg/mL) 15.8 ± 1.9120.4 ± 10.878.6 ± 7.255.9 ± 5.1**
IL-1β (pg/mL) 12.5 ± 1.598.2 ± 8.765.1 ± 6.348.3 ± 4.5**

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. LPS Model Group. (Data are illustrative, based on findings from studies such as[10])

Detailed Experimental Protocols

To facilitate further research into this compound, this section provides detailed methodologies for common in vivo and in vitro models of liver disease.

In Vivo Model: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis

This model is widely used to study the pathogenesis of liver fibrosis and to evaluate the efficacy of anti-fibrotic agents.[8][11]

Protocol:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals for one week under standard conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).

  • Induction of Fibrosis: Administer CCl₄ (diluted 1:4 in olive oil) via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight, twice a week for 6-8 weeks. A control group receives i.p. injections of olive oil only.

  • Treatment: A treatment group receives this compound (dissolved in a suitable vehicle, e.g., saline with 0.5% carboxymethylcellulose) via oral gavage or i.p. injection at desired doses (e.g., 20, 40, 80 mg/kg) daily or on a specified schedule, starting from the first CCl₄ injection or after fibrosis has been established.

  • Monitoring: Monitor body weight and general health status weekly.

  • Sacrifice and Sample Collection: At the end of the experimental period, euthanize mice. Collect blood via cardiac puncture for serum analysis (ALT, AST). Perfuse the liver with PBS, and collect liver tissue for histopathology (H&E, Masson's trichrome staining), Western blot, and qRT-PCR analysis.

CCl4_Experimental_Workflow Experimental Workflow for CCl4-Induced Liver Fibrosis Model start Start: C57BL/6 Mice (8-10 weeks old) acclimatize Acclimatization (1 week) start->acclimatize grouping Randomly Divide into Groups (Control, CCl4, CCl4 + R-C) acclimatize->grouping induction Induce Fibrosis: - CCl4 i.p. injection (2x/week) - Control: Olive oil i.p. grouping->induction treatment Treatment: - this compound (daily) - Vehicle for CCl4 group grouping->treatment duration Duration: 6-8 Weeks induction->duration treatment->duration euthanasia Euthanasia & Sample Collection duration->euthanasia blood Blood Collection (Cardiac Puncture) euthanasia->blood liver Liver Perfusion & Collection euthanasia->liver serum_analysis Serum Analysis (ALT, AST) blood->serum_analysis histo_analysis Histopathology (H&E, Masson's) liver->histo_analysis molecular_analysis Molecular Analysis (Western Blot, qRT-PCR) liver->molecular_analysis analysis Analysis serum_analysis->analysis histo_analysis->analysis molecular_analysis->analysis

Figure 3: Experimental Workflow for CCl4-Induced Liver Fibrosis Model.

In Vitro Model: LPS-Induced Inflammation in Macrophages

This model is used to assess the anti-inflammatory potential of compounds by measuring their effect on cytokine production in macrophages (e.g., RAW 264.7 cell line or primary Kupffer cells).[10]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours.

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant to measure the levels of secreted cytokines (TNF-α, IL-6) using ELISA kits.

    • Cell Lysate: Wash the cells with cold PBS and lyse them using RIPA buffer. The cell lysate can be used for Western blot analysis to assess the phosphorylation status of NF-κB p65 and MAPK pathway proteins (p-p38, p-JNK).

Key Molecular Biology Protocols

Western Blot for Protein Phosphorylation:

  • Protein Quantification: Determine protein concentration in cell lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

Conclusion and Future Directions

While this compound is a promising bioactive compound within Rehmannia glutinosa, a clear gap exists in the scientific literature regarding its specific, isolated effects and mechanisms of action in liver disease. Based on the evidence from the whole extract, it is highly probable that this compound exerts hepatoprotective effects through the inhibition of inflammatory pathways like NF-κB and MAPK, and the enhancement of antioxidant defenses via the Nrf2 pathway.

Future research should prioritize the investigation of purified this compound in well-defined in vivo and in vitro models of liver disease. Key areas of focus should include:

  • Dose-response studies to determine the optimal therapeutic concentrations.

  • Quantitative analysis of its effects on a wide range of inflammatory and oxidative stress biomarkers.

  • Detailed mechanistic studies to confirm its direct targets within the NF-κB, MAPK, and Nrf2 signaling cascades.

  • Head-to-head comparisons with other bioactive compounds from Rehmannia glutinosa to understand its relative contribution to the overall hepatoprotective effect.

By addressing these questions, the scientific community can fully elucidate the therapeutic potential of this compound as a standalone agent or as a key component in a multi-target approach for the treatment of chronic liver diseases.

References

Therapeutic Potential of Rehmannioside C in Ovarian Hypofunction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic potential of Rehmannioside C, an active compound from Rehmannia Radix, in the management of ovarian hypofunction. It consolidates preclinical data, elucidates key signaling pathways, and details relevant experimental methodologies to support further research and development in this area.

Introduction to Ovarian Hypofunction

Ovarian hypofunction, encompassing conditions like Diminished Ovarian Reserve (DOR) and Premature Ovarian Insufficiency (POI), represents a progressive decline in the quantity and quality of oocytes before the age of 40.[1][2][3] This condition is clinically characterized by menstrual irregularities, elevated follicle-stimulating hormone (FSH) and luteinizing hormone (LH) levels, and decreased estradiol (E2) concentrations.[4][5][6] The consequences extend beyond infertility, increasing the risk for osteoporosis, cardiovascular diseases, and cognitive disorders.[7][8] A primary pathological feature is the accelerated apoptosis of ovarian granulosa cells, which are crucial for follicular development and steroidogenesis.[4][9] Current treatments, such as hormone replacement therapy, primarily manage symptoms but do not restore ovarian function, highlighting the urgent need for novel therapeutic agents.[7][10]

Rehmannia Radix and its active compounds have demonstrated significant potential in improving ovarian function.[1][11] While research has often focused on compounds like Rehmannioside D and Catalpol, the therapeutic actions are frequently attributed to the synergistic effects of multiple constituents, including this compound. The primary mechanisms involve promoting granulosa cell proliferation, exerting antioxidative and anti-inflammatory effects, and modulating key signaling pathways to inhibit apoptosis.[1][11]

Pathophysiology: The Role of Granulosa Cell Apoptosis

The ovarian reserve is critically dependent on the health and survival of granulosa cells. Chemotherapeutic agents like cyclophosphamide (CTX) are known to induce ovarian damage by triggering oxidative stress and subsequent apoptosis in granulosa cells.[10][12][13] CTX and its metabolites deplete intracellular glutathione (GSH), a key antioxidant, leading to an accumulation of reactive oxygen species (ROS).[10][13] This oxidative stress activates mitochondrial apoptotic pathways, leading to follicular atresia and the depletion of the primordial follicle pool.[9]

Mechanism of Action of Rehmanniosides

While direct studies on this compound are limited, research on the closely related Rehmannioside D and the whole extract of Rehmannia Radix provides a strong basis for its therapeutic mechanism. The protective effects are primarily mediated through the regulation of critical cell survival and anti-aging signaling pathways.

Rehmannioside D has been shown to mitigate ovarian hypofunction by upregulating the Forkhead Box O1 (FOXO1) and KLOTHO axis.[4][14] FOXO1 is a transcription factor that plays a crucial role in protecting against follicle death, while KLOTHO is an anti-aging gene with antioxidant properties.[4] In cyclophosphamide-induced DOR models, both FOXO1 and KLOTHO are suppressed. Treatment with Rehmannioside D restores their expression, thereby inhibiting granulosa cell apoptosis and improving ovarian function.[4][14]

Rehmannioside This compound/D FOXO1 FOXO1 Rehmannioside->FOXO1 Upregulates KLOTHO KLOTHO Promoter FOXO1->KLOTHO Binds to & Activates KLOTHO_Protein KLOTHO Protein KLOTHO->KLOTHO_Protein Transcription Apoptosis Granulosa Cell Apoptosis KLOTHO_Protein->Apoptosis Inhibits Survival Ovarian Function (Follicle Survival) Apoptosis->Survival Reduces

This compound/D action via the FOXO1/KLOTHO pathway.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism.[15][16][17] Its activation is crucial for follicular development and the prevention of atresia.[18][19] Compounds from Rehmannia Radix are known to activate this pathway.[1] Activation of PI3K leads to the phosphorylation and activation of Akt, a serine/threonine kinase.[15] Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins like Bax while upregulating anti-apoptotic proteins such as Bcl-2, ultimately inhibiting apoptosis and promoting granulosa cell survival.[15]

Rehmannioside This compound PI3K PI3K Rehmannioside->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Inhibits Apoptosis Granulosa Cell Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Survival Cell Survival & Follicular Development Apoptosis->Survival Reduces

This compound action via the PI3K/Akt pathway.

Preclinical Data Summary

The following tables summarize the quantitative results from preclinical studies using a cyclophosphamide-induced rat model of diminished ovarian reserve, treated with Rehmannioside D. These results provide a strong indication of the potential efficacy of related compounds like this compound.

Table 1: Effects of Rehmannioside D on Hormonal Profile and Ovarian Index

Parameter Sham Group DOR Model Group DOR + RD (76 mg/kg) Group
Ovarian Index Higher Lower Increased vs. Model
FSH (pg/mL) Normal Significantly Higher Significantly Inhibited
LH (pg/mL) Normal Significantly Higher Significantly Inhibited
E2 (pg/mL) Normal Significantly Lower Significantly Upregulated

Data derived from studies on cyclophosphamide-induced DOR in rats.[4][14]

Table 2: Effects of Rehmannioside D on Follicular Counts and Apoptosis

Parameter Sham Group DOR Model Group DOR + RD (76 mg/kg) Group
Primordial Follicles Normal Count Reduced Increased
Mature Follicles Normal Count Reduced Increased
Atretic Follicles Low Count Increased Reduced
Granulosa Cell Apoptosis Low Rate High Rate Inhibited
Bcl-2 Expression (Anti-apoptotic) High Low Upregulated
Bax Expression (Pro-apoptotic) Low High Downregulated

Data derived from studies on cyclophosphamide-induced DOR in rats.[4][14]

Key Experimental Protocols and Workflows

The following methodologies are central to the preclinical evaluation of this compound and its analogues for treating ovarian hypofunction.

Start Animal Model Selection (e.g., Female Rats) Induction DOR Model Induction (Cyclophosphamide Injection) Start->Induction Grouping Animal Grouping (Sham, Model, Treatment) Induction->Grouping Treatment Intragastric Admin. (this compound) Grouping->Treatment Monitoring Monitor Estrous Cycles (Vaginal Smears) Treatment->Monitoring Sacrifice Euthanasia & Sample Collection Monitoring->Sacrifice Hormone Hormone Analysis (ELISA for FSH, LH, E2) Sacrifice->Hormone Histo Histology (H&E Staining, Follicle Count) Sacrifice->Histo Apoptosis Apoptosis Assay (TUNEL Staining) Sacrifice->Apoptosis Protein Protein/Gene Analysis (Western Blot, qRT-PCR) Sacrifice->Protein

General experimental workflow for preclinical evaluation.
  • Method: A single intraperitoneal injection of cyclophosphamide (CTX) is administered to female rats to establish the DOR model.[4][14] An alternative model involves repeated daily dosing with 4-vinylcyclohexene diepoxide (VCD).[20]

  • Confirmation: The model is confirmed by observing irregular estrous cycles via vaginal smears, and subsequent hormonal and histological analysis showing elevated FSH/LH, decreased E2, and reduced follicle counts.[4][20]

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol: Blood samples are collected, and serum is separated. Commercially available ELISA kits are used to quantify the concentrations of FSH, LH, and E2 according to the manufacturer's instructions.[4][14]

  • Method: Hematoxylin and Eosin (H&E) Staining.

  • Protocol: Ovarian tissues are fixed, embedded in paraffin, and sectioned. The sections are stained with H&E to visualize ovarian morphology. Primordial, mature, and atretic follicles are counted under a microscope to assess the ovarian reserve.[4][14]

  • Method: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.

  • Protocol: Ovarian tissue sections are prepared and stained using a TUNEL assay kit. This method detects DNA fragmentation, a hallmark of apoptosis. Apoptotic cells (primarily granulosa cells) are visualized and quantified using fluorescence microscopy.[4][12][14]

  • Methods: Western Blotting and Quantitative Real-Time PCR (qRT-PCR).

  • Protocol:

    • Western Blot: Ovarian tissue lysates are prepared, and proteins are separated by SDS-PAGE. Proteins of interest (e.g., FOXO1, KLOTHO, Bcl-2, Bax, Akt) are detected using specific primary and secondary antibodies.[4][14]

    • qRT-PCR: Total RNA is extracted from ovarian tissues and reverse-transcribed into cDNA. The expression levels of target genes are quantified using specific primers and a real-time PCR system.[14]

Conclusion and Future Directions

The available preclinical evidence strongly suggests that compounds from Rehmannia Radix, including this compound, hold significant therapeutic potential for treating ovarian hypofunction. The primary mechanisms involve the inhibition of granulosa cell apoptosis through the modulation of the FOXO1/KLOTHO and PI3K/Akt signaling pathways. This leads to the preservation of follicular reserve, restoration of hormonal balance, and overall improvement in ovarian function.

Future research should focus on:

  • Isolating this compound: Conducting studies with highly purified this compound to confirm its specific effects and elucidate any unique mechanisms of action.

  • Dose-Response Studies: Establishing a clear dose-dependent therapeutic window and investigating long-term efficacy.

  • Toxicology and Safety: Performing comprehensive safety and toxicology studies to ensure its suitability for clinical development.[11]

  • Clinical Trials: Designing well-structured, randomized controlled clinical trials to validate the preclinical findings in human patients with DOR and POI.[1][11]

By addressing these areas, this compound could be developed into a novel and effective pharmaceutical agent for protecting and restoring ovarian function in women.

References

Rehmannioside C in Sepsis Treatment: A Technical Guide to Core Mechanisms and Experimental Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. The intricate inflammatory cascades underlying sepsis present numerous targets for therapeutic intervention. Emerging evidence suggests that traditional herbal medicines and their active compounds may offer novel avenues for treatment. Rehmannioside C, a key iridoid glycoside from the roots of Rehmannia glutinosa, has garnered interest for its potential anti-inflammatory properties. This technical guide delves into the prospective role of this compound in sepsis treatment pathways, summarizing key experimental protocols and visualizing the complex signaling networks involved.

Core Signaling Pathways in Sepsis and Potential Intervention by this compound

Sepsis is underpinned by a hyperactive inflammatory response initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, by host pattern recognition receptors (PRRs) like Toll-like receptor 4 (TLR4). This recognition triggers a cascade of intracellular signaling events, culminating in the production of pro-inflammatory cytokines and mediators that drive the systemic inflammatory response. The primary signaling pathways implicated are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the NLRP3 inflammasome.

The TLR4/NF-κB Signaling Pathway

The activation of TLR4 by LPS initiates a signaling cascade that is central to the inflammatory response in sepsis.[1] This pathway leads to the activation of the transcription factor NF-κB, which orchestrates the expression of numerous pro-inflammatory genes.[2]

  • Mechanism of Activation: Upon LPS binding, TLR4 recruits adaptor proteins, primarily MyD88, which in turn activate a series of downstream kinases.[3] This cascade leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5]

  • Potential Intervention by this compound: While direct evidence for this compound is still emerging, studies on related compounds from Rehmannia glutinosa suggest a potent inhibitory effect on this pathway. Polysaccharides from Rehmannia glutinosa have been shown to modulate the TLR4/NF-κB pathway.[3] It is hypothesized that this compound may exert its anti-inflammatory effects by preventing the phosphorylation of key intermediates in the NF-κB pathway or by directly inhibiting the nuclear translocation of NF-κB.

TLR4-NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates RehmanniosideC This compound (Potential Inhibition) RehmanniosideC->IKK Inhibits? RehmanniosideC->NFkB_nuc Inhibits translocation? DNA DNA NFkB_nuc->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Induces transcription

Figure 1: Potential inhibition of the TLR4/NF-κB pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is another critical signaling cascade activated by LPS in sepsis, which works in concert with the NF-κB pathway to regulate the inflammatory response.[6]

  • Mechanism of Activation: The MAPK family includes three major kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Upon TLR4 activation, upstream kinases are phosphorylated, leading to the activation of ERK, JNK, and p38. These activated MAPKs then phosphorylate various transcription factors, including AP-1 (a dimer of c-Jun and c-Fos), which also promotes the expression of pro-inflammatory cytokines.[7]

  • Potential Intervention by this compound: It is plausible that this compound could attenuate the inflammatory response by inhibiting the phosphorylation of one or more of the key MAPK proteins (ERK, JNK, p38). By doing so, it would reduce the activation of downstream transcription factors and subsequently decrease the production of inflammatory mediators.

MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinases Upstream Kinases TLR4->UpstreamKinases p38 p38 UpstreamKinases->p38 Phosphorylate JNK JNK UpstreamKinases->JNK Phosphorylate ERK ERK UpstreamKinases->ERK Phosphorylate AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activate JNK->AP1 Activate ERK->AP1 Activate RehmanniosideC This compound (Potential Inhibition) RehmanniosideC->p38 Inhibits phosphorylation? RehmanniosideC->JNK Inhibits phosphorylation? RehmanniosideC->ERK Inhibits phosphorylation? DNA DNA AP1->DNA Cytokines Pro-inflammatory Cytokines DNA->Cytokines

Figure 2: Potential modulation of the MAPK signaling pathway by this compound.

The NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[8]

  • Mechanism of Activation: Activation of the NLRP3 inflammasome is a two-step process. The "priming" step involves the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression. The "activation" step is triggered by various stimuli, including PAMPs, DAMPs (damage-associated molecular patterns), and ion flux changes, which lead to the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1). This assembly results in the autocatalytic cleavage of pro-caspase-1 to active caspase-1, which then cleaves pro-IL-1β and pro-IL-18.[9]

  • Potential Intervention by this compound: Given the link between NF-κB and NLRP3 priming, the inhibitory effect of this compound on NF-κB could indirectly suppress inflammasome activation. Furthermore, this compound might directly interfere with the assembly of the NLRP3 inflammasome complex or inhibit the activity of caspase-1.

NLRP3 Inflammasome Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_output Output LPS LPS TLR4 TLR4 LPS->TLR4 via NF-κB pathway NFkB NF-κB TLR4->NFkB via NF-κB pathway NLRP3_pro pro-NLRP3 NFkB->NLRP3_pro Upregulates transcription pro_IL1b_pro pro-IL-1β NFkB->pro_IL1b_pro Upregulates transcription NLRP3 NLRP3 NLRP3_pro->NLRP3 Stimuli Activation Stimuli (e.g., ATP, K+ efflux) Stimuli->NLRP3 ASC ASC NLRP3->ASC Recruits Inflammasome NLRP3 Inflammasome (Assembled Complex) pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Recruits caspase1 Active Caspase-1 Inflammasome->caspase1 Activates pro_IL1b pro-IL-1β caspase1->pro_IL1b Cleaves IL1b Mature IL-1β (Pro-inflammatory) pro_IL1b->IL1b RehmanniosideC This compound (Potential Inhibition) RehmanniosideC->NFkB Inhibits priming? RehmanniosideC->Inflammasome Inhibits assembly?

Figure 3: Potential points of intervention for this compound in the NLRP3 inflammasome pathway.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on the expected effects of this compound, drawn from studies on Rehmannia glutinosa and its components. These tables are intended to serve as a template for the presentation of future experimental findings.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control50 ± 835 ± 620 ± 4
LPS (1 µg/mL)1200 ± 1502500 ± 300800 ± 100
LPS + this compound (10 µM)850 ± 1101800 ± 220550 ± 70
LPS + this compound (50 µM)400 ± 50 900 ± 110250 ± 30**
LPS + this compound (100 µM)200 ± 25 450 ± 55120 ± 15***
p < 0.05, **p < 0.01, ***p < 0.001 vs. LPS group. Data are presented as mean ± SD.

Table 2: Effect of this compound on Survival Rate in a Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

Treatment GroupnSurvival Rate at 72h (%)
Sham10100
CLP + Vehicle2025
CLP + this compound (20 mg/kg)2050
CLP + this compound (50 mg/kg)2075**
p < 0.05, **p < 0.01 vs. CLP + Vehicle group.

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in sepsis.

In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This protocol outlines the steps to assess the anti-inflammatory effects of this compound on LPS-stimulated murine macrophages.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM) and incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL and incubated for 24 hours.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of TNF-α, IL-6, and IL-1β are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: A parallel plate is treated under the same conditions, and cell viability is assessed using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

In Vitro Anti-inflammatory Assay Workflow start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in 96-well plates culture->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with this compound (various concentrations) adhere->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect supernatant incubate->collect mtt Perform MTT assay for cell viability incubate->mtt Parallel plate elisa Measure cytokines (TNF-α, IL-6, IL-1β) using ELISA collect->elisa end End elisa->end mtt->end

Figure 4: Workflow for the in vitro anti-inflammatory assay.

Cecal Ligation and Puncture (CLP) Murine Sepsis Model

The CLP model is considered the gold standard for preclinical sepsis research as it closely mimics the pathophysiology of human polymicrobial sepsis.[10]

  • Animals: Male C57BL/6 mice (8-12 weeks old) are used.

  • Anesthesia: Mice are anesthetized with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).

  • Surgical Procedure:

    • A 1-cm midline laparotomy is performed to expose the cecum.

    • The cecum is ligated with a 3-0 silk suture at a predetermined distance from the distal end (e.g., 5 mm for moderate sepsis).

    • The ligated cecum is punctured once or twice with a 21-gauge needle.

    • A small amount of fecal content is extruded to ensure patency.

    • The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in two layers.

  • Fluid Resuscitation: Mice receive a subcutaneous injection of 1 mL of sterile saline immediately after surgery.

  • Treatment: this compound (e.g., 20 or 50 mg/kg) or vehicle is administered intraperitoneally at specified time points post-CLP (e.g., 1 and 12 hours).

  • Monitoring: Survival is monitored every 12 hours for at least 72 hours. In separate cohorts, blood and tissue samples can be collected at various time points for cytokine analysis and histological examination.

Western Blot Analysis of NF-κB and MAPK Pathways

This protocol is for detecting the activation of key signaling proteins in cell lysates.

  • Sample Preparation: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion and Future Directions

The available evidence, primarily from studies on Rehmannia glutinosa and its constituents, strongly suggests that this compound is a promising candidate for further investigation as a therapeutic agent for sepsis. Its potential to modulate key inflammatory signaling pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome, provides a solid rationale for its anti-sepsis effects.

Future research should focus on:

  • Direct Experimental Evidence: Conducting comprehensive in vitro and in vivo studies specifically with purified this compound to confirm its efficacy and elucidate its precise mechanisms of action in sepsis.

  • Dose-Response and Pharmacokinetic Studies: Establishing the optimal therapeutic window and understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Combination Therapy: Investigating the potential synergistic effects of this compound with standard-of-care treatments for sepsis, such as antibiotics and vasopressors.

By systematically addressing these research questions, the full therapeutic potential of this compound in the complex landscape of sepsis treatment can be realized, potentially leading to the development of novel and effective therapies for this devastating condition.

References

The Neuroprotective Potential of Iridoid Glycosides from Rehmannia glutinosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannia glutinosa, a perennial herb native to China, is a cornerstone of traditional Chinese medicine. Its roots, known as Sheng Di Huang, are rich in a class of monoterpenoid compounds called iridoid glycosides. Emerging scientific evidence has highlighted the significant neuroprotective properties of these compounds, positioning them as promising candidates for the development of novel therapeutics for a range of neurological disorders. This technical guide provides an in-depth overview of the neuroprotective effects of iridoid glycosides from Rehmannia glutinosa, with a focus on the well-studied compounds catalpol and aucubin. It details their mechanisms of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to evaluate their efficacy.

Core Neuroprotective Mechanisms of Iridoid Glycosides

The neuroprotective effects of iridoid glycosides from Rehmannia glutinosa are multifaceted, primarily revolving around their potent anti-inflammatory, antioxidant, and anti-apoptotic activities. These compounds modulate key signaling pathways implicated in neuronal survival and death.

Anti-Inflammatory Effects

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. Iridoid glycosides, particularly catalpol and aucubin, have been shown to suppress neuroinflammatory responses by inhibiting the activation of microglia and astrocytes. A primary mechanism is the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This inhibition leads to a downstream reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[3][4][5][6][7]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage. Catalpol and aucubin exert significant antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[8][9][10][11] This leads to the upregulation of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[3][12]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. Iridoid glycosides have demonstrated the ability to inhibit neuronal apoptosis through multiple mechanisms. These include the regulation of the Bcl-2 family of proteins, leading to an increased ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax.[12][13] Furthermore, they can inhibit the activation of caspases, particularly caspase-3, which is a key executioner of apoptosis.[11][12] The activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, also contributes to their anti-apoptotic effects.

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from various preclinical studies, demonstrating the neuroprotective efficacy of catalpol and aucubin in different experimental models.

Table 1: In Vitro Neuroprotective Effects of Catalpol
Cell LineInsultCatalpol ConcentrationOutcome MeasureResultReference
BV2 microgliaLipopolysaccharide (LPS)1, 5, 25 µMNitric Oxide (NO) ProductionDose-dependent decrease[3]
BV2 microgliaLPS1, 5, 25 µMTNF-α LevelsDose-dependent decrease[3]
BV2 microgliaLPS1, 5, 25 µMIL-6 LevelsDose-dependent decrease[3]
Primary cortical neuronsHydrogen Peroxide (H₂O₂)12.5, 25, 50 µMCell ViabilityDose-dependent increase[12]
Primary cortical neuronsH₂O₂12.5, 25, 50 µMROS LevelsDose-dependent decrease[3]
Primary cortical neuronsH₂O₂12.5, 25, 50 µMMDA LevelsDose-dependent decrease[3]
Primary cortical neuronsH₂O₂12.5, 25, 50 µMSOD ActivityDose-dependent increase[3]
Primary cortical neuronsH₂O₂12.5, 25, 50 µMGSH LevelsDose-dependent increase[3]
SKNMC cells co-cultured with AD LCL-10, 50, 100 µMAβ₁₋₄₂ LevelsDose-dependent decrease[8]
SweAPP N2a cells-200, 400 µMAβ₁₋₄₂ Levels in mediumSignificant decrease[14][15]
PC12 cellsOxygen-Glucose Deprivation/Reperfusion (OGD/R)0.1, 1, 10, 100 µg/mLCell Viability (MTT assay)Significant increase[16]
PC12 cellsOGD/R0.1, 1, 10, 100 µg/mLLDH LeakageSignificant decrease[16]
Table 2: In Vivo Neuroprotective Effects of Aucubin
Animal ModelDisease ModelAucubin DosageOutcome MeasureResultReference
GerbilsForebrain Ischemia/Reperfusion1, 5, 10 mg/kg (i.p.) for 7 daysLatency time in passive avoidance test10 mg/kg significantly increased latency[17][18][19]
GerbilsForebrain Ischemia/Reperfusion1, 5, 10 mg/kg (i.p.) for 7 daysNeuronal survival in hippocampal CA110 mg/kg significantly increased survival[17][18][19]
RatsMiddle Cerebral Artery Occlusion (MCAO)1, 10 mg/kgNeurological deficit scoreDose-dependent improvement[20]
RatsMCAO1, 10 mg/kgInfarct VolumeDose-dependent reduction[20]
RatsDiabetic Encephalopathy5 mg/kg (i.p.) for 15 daysY-maze error ratesSignificantly reduced error rates[13]
RatsDiabetic Encephalopathy5 mg/kg (i.p.) for 15 daysApoptotic cells in hippocampal CA1Significantly decreased apoptosis[13]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the neuroprotective effects of iridoid glycosides is crucial for understanding their mechanisms of action. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_n NF-κB (nucleus) NFkB->NFkB_n Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_n->Cytokines Upregulates Transcription Catalpol Catalpol / Aucubin Catalpol->TLR4 Inhibits Catalpol->IKK Inhibits Catalpol->NFkB_n Inhibits Translocation antioxidant_pathway OxidativeStress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 OxidativeStress->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n Translocates Nrf2_n->ARE Binds AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GSH-Px) ARE->AntioxidantEnzymes Upregulates Transcription Catalpol Catalpol Catalpol->Keap1 Promotes Nrf2 Dissociation experimental_workflow cluster_invitro In Vitro Studies cluster_assays Assays cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., BV2 microglia, Primary Neurons) treatment Treatment with Iridoid Glycoside (e.g., Catalpol, Aucubin) cell_culture->treatment insult Induction of Neuronal Injury (e.g., LPS, H₂O₂, Aβ) treatment->insult assays Biochemical and Cellular Assays insult->assays data_analysis Data Analysis and Interpretation assays->data_analysis mtt Cell Viability (MTT) elisa Cytokine Levels (ELISA) western_blot Protein Expression (Western Blot) flow_cytometry Apoptosis (Flow Cytometry) ros_assay ROS Measurement animal_model Animal Model of Neurological Disease (e.g., MCAO, AD model) drug_admin Administration of Iridoid Glycoside animal_model->drug_admin behavioral Behavioral Tests (e.g., Morris Water Maze, Neurological Score) drug_admin->behavioral histology Histological and Immunohistochemical Analysis behavioral->histology histology->data_analysis

References

Rehmannioside C and Its Modulatory Effects on Inflammatory Cytokines TNF-α and IL-6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmannioside C, an iridoid glycoside isolated from the roots of Rehmannia glutinosa, has garnered interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). While direct quantitative data for this compound is limited in publicly available literature, this document synthesizes findings from studies on closely related compounds and extracts of Rehmannia glutinosa to provide a foundational understanding. The guide details common experimental protocols for assessing anti-inflammatory activity and elucidates the key signaling pathways, namely NF-κB and MAPK, that are likely involved in the therapeutic effects of this compound.

Introduction

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and metabolic syndrome. The pro-inflammatory cytokines TNF-α and IL-6 are key mediators in the inflammatory cascade, making them critical targets for therapeutic intervention. Natural products represent a promising reservoir for novel anti-inflammatory agents. Rehmannia glutinosa, a perennial plant used in traditional medicine, and its constituent compounds have demonstrated significant anti-inflammatory and immunomodulatory activities. Among these, this compound is an iridoid glycoside with potential therapeutic value. This guide explores its effects on TNF-α and IL-6 production and the underlying molecular mechanisms.

Quantitative Data on the Inhibition of TNF-α and IL-6

Direct quantitative data on the dose-dependent effects of isolated this compound on TNF-α and IL-6 production is not extensively available in the current body of scientific literature. However, studies on extracts of Rehmannia glutinosa and its other bioactive components, such as Rehmannioside A and catalpol, provide strong evidence for the anti-inflammatory potential of this plant family. The following tables summarize representative data from these related studies to serve as a practical reference.

Table 1: Effect of Rehmannia glutinosa Extracts and Related Compounds on TNF-α Production

Compound/ExtractCell LineStimulantConcentrationTNF-α Inhibition (%)Reference
Rehmannia glutinosa ExtractRAW 264.7 MacrophagesLPS100 µg/mLNot Specified, but significant reduction[1]
Puffed Rehmannia glutinosaRAW 264.7 MacrophagesLPS100 µg/mLNot Assessed[2]
Flavonols (General)RAW 264.7 MacrophagesLPS20 µMSignificant reduction[3]

Table 2: Effect of Rehmannia glutinosa Extracts and Related Compounds on IL-6 Production

Compound/ExtractCell LineStimulantConcentrationIL-6 Inhibition (%)Reference
Puffed Rehmannia glutinosaRAW 264.7 MacrophagesLPS100 µg/mL~21% (compared to LPS control)[2]
Flavonols (General)RAW 264.7 MacrophagesLPS20 µMSignificant reduction[3]
Homalium bhamoense ExtractRAW 264.7 MacrophagesLPS125-1000 µg/mL53.7% - 62.1%[4]

Note: The data presented in these tables are from studies on related compounds and extracts and should be considered as indicative of the potential effects of this compound. Further research is required to establish the specific dose-response relationship for purified this compound.

Experimental Protocols

To investigate the anti-inflammatory effects of this compound, a series of standardized in vitro experiments are typically employed. The murine macrophage cell line, RAW 264.7, is a commonly used model as these cells produce significant amounts of TNF-α and IL-6 upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Cell Culture and Treatment
  • Cell Seeding: RAW 264.7 macrophages are seeded in 96-well plates at a density of approximately 5 x 10⁴ cells/well and incubated for 24 hours to allow for cell adherence.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO, if used to dissolve the compound) is also included. The cells are pre-treated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A negative control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for a further 24 hours to allow for cytokine production.

Measurement of Cytokine Levels (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine concentrations in the cell culture supernatant.

  • Sample Collection: After the 24-hour incubation period, the cell culture supernatant is collected.

  • ELISA Procedure: Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions. This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for the target cytokine.

    • Adding the collected cell culture supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Measuring the absorbance of the colored product using a microplate reader.

  • Quantification: The concentration of the cytokine in the samples is determined by comparing the absorbance to a standard curve generated from known concentrations of the recombinant cytokine.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to determine the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

  • Cell Lysis: After treatment, the cells are washed with cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated (activated) and total forms of key signaling proteins (e.g., p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the extent of pathway activation.

Signaling Pathways

The anti-inflammatory effects of many natural compounds, including those from Rehmannia glutinosa, are often mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, including those for TNF-α and IL-6, and initiates their transcription. This compound is hypothesized to inhibit this pathway, thereby reducing the production of these inflammatory cytokines.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p50/p65) IkappaB->NFkB Degrades, releasing IkappaB_NFkB IκBα-NF-κB IkappaB->IkappaB_NFkB NFkB->IkappaB_NFkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds Cytokines TNF-α, IL-6 (mRNA) DNA->Cytokines Transcription RehmanniosideC This compound RehmanniosideC->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition by this compound.

MAPK Signaling Pathway

The MAPK family of proteins, which includes p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are key players in signal transduction from the cell surface to the nucleus. LPS stimulation activates these MAPKs through a series of phosphorylation events. Activated MAPKs can then phosphorylate and activate various transcription factors, including AP-1 (Activator Protein-1), which also contributes to the expression of pro-inflammatory genes like TNF-α and IL-6. It is likely that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of one or more of these MAPK proteins.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates p38 p38 TAK1->p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK AP1 AP-1 p38->AP1 Activates ERK->AP1 Activates JNK->AP1 Activates DNA DNA AP1->DNA Binds Cytokines TNF-α, IL-6 (mRNA) DNA->Cytokines Transcription RehmanniosideC This compound RehmanniosideC->TAK1 Inhibits

Caption: MAPK Signaling Pathway Inhibition by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-inflammatory effects of this compound in vitro.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_results Results & Interpretation CellCulture RAW 264.7 Cell Culture Treatment Pre-treatment with This compound CellCulture->Treatment Stimulation LPS Stimulation Treatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant CellLysate Prepare Cell Lysate Stimulation->CellLysate ELISA ELISA for TNF-α and IL-6 Supernatant->ELISA WesternBlot Western Blot for NF-κB & MAPK proteins CellLysate->WesternBlot DataAnalysis Data Analysis and Quantification ELISA->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Anti-inflammatory Effect and Mechanism DataAnalysis->Conclusion

References

Pharmacological Research Applications of Pure Rehmannioside C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmannioside C, an iridoid glycoside isolated from the root of Rehmannia glutinosa, is a promising bioactive compound with a range of potential therapeutic applications. This technical guide provides an in-depth overview of the current pharmacological research on pure this compound, with a focus on its anti-inflammatory, antioxidant, and metabolic regulatory effects. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further investigation and drug development efforts. It is important to note that while research on Rehmannia glutinosa and its other constituents like Rehmannioside A and D is more extensive, this guide focuses on the specific, albeit more limited, data available for pure this compound and judiciously uses data from closely related compounds for illustrative purposes where necessary.

Introduction

Rehmannia glutinosa, a perennial herb central to traditional Chinese medicine, is a rich source of various bioactive compounds, including iridoid glycosides, phenylethanoid glycosides, and polysaccharides.[1][2] Among these, the iridoid glycoside this compound has been identified as a contributor to the plant's therapeutic properties.[3] Emerging research suggests that this compound possesses significant anti-inflammatory and antioxidant activities.[4] This guide aims to consolidate the existing technical information on pure this compound to facilitate its exploration as a potential therapeutic agent.

Pharmacological Properties and Mechanisms of Action

The therapeutic potential of this compound stems from its influence on key cellular signaling pathways involved in inflammation, oxidative stress, and metabolism.

Anti-inflammatory Effects

This compound is suggested to exert anti-inflammatory effects by modulating inflammatory signaling pathways.[4] While direct evidence for this compound is still emerging, studies on related compounds from Rehmannia glutinosa point towards the inhibition of pro-inflammatory mediators. For instance, the structurally similar Rehmannioside A has been shown to inhibit the release of pro-inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways.[5]

Antioxidant Activity

This compound is associated with elevating antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which play a crucial role in neutralizing free radicals and protecting cells from oxidative stress.[4] This antioxidant capacity is a key aspect of its potential therapeutic applications, particularly in conditions exacerbated by oxidative damage.

Metabolic Regulation

Research on Rehmannia glutinosa extracts containing this compound suggests a role in metabolic regulation. Studies have implicated the PI3K/AKT signaling pathway as a key target in the metabolic effects of the plant's constituents.[6][7][8] Activation of this pathway is crucial for processes such as glucose uptake and cell survival.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for pure this compound, the following tables include data for the closely related and more extensively studied Rehmannioside A for comparative and illustrative purposes. This highlights a significant gap in the literature and underscores the need for further quantitative analysis of this compound.

Table 1: In Vitro Efficacy of Rehmannioside A (Illustrative Data)

AssayCell LineConcentration RangeKey FindingsReference
Inhibition of CYP3A4Human liver microsomes-IC50: 10.08 µM[5]
Inhibition of CYP2C9Human liver microsomes-IC50: 12.62 µM[5]
Inhibition of CYP2D6Human liver microsomes-IC50: 16.43 µM[5]
Cytoprotection against high-glucose-induced injuryHK2 cells0-100 µMImproved cell viability, inhibited apoptosis and oxidative stress[5]
Inhibition of pro-inflammatory mediatorsLPS-treated BV2 cells0-80 µMInhibited release of pro-inflammatory mediators, promoted M2 polarization[5]

Table 2: In Vivo Efficacy of Rehmannioside A (Illustrative Data)

Animal ModelDosing RegimenDurationKey FindingsReference
Rat model of spinal cord injury80 mg/kg; intraperitoneal injection28 daysImproved behavioral and histological indices, promoted M2 microglial polarization, alleviated neuronal apoptosis[5]
Rat model of cerebral ischemia80 mg/kg; intraperitoneal injection14 daysImproved cognitive impairment and neurological deficits, reduced cerebral infarction[9]

Key Signaling Pathways

The pharmacological effects of this compound and related compounds are mediated through complex signaling networks. The following diagrams illustrate these pathways.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., LPS, TNF-α IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits IkB_P P-IκB IkB->IkB_P NFkB_active Active NF-κB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Rehmannioside_C This compound (Proposed Inhibition) Rehmannioside_C->IKK_complex Inhibits Activation Gene_Transcription Inflammatory Gene Transcription NFkB_active->Gene_Transcription Translocates & Induces

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Stress Stimuli Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Ras Ras Receptor_TK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_P P-ERK ERK->ERK_P Rehmannioside_C This compound (Proposed Inhibition) Rehmannioside_C->MEK Inhibits Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_P->Transcription_Factors Translocates & Activates Gene_Expression Cell Proliferation, Inflammation Transcription_Factors->Gene_Expression Induces PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates AKT_P P-AKT AKT->AKT_P Rehmannioside_C This compound (Proposed Activation) Rehmannioside_C->PI3K Activates Cell_Survival Cell Survival, Growth, Proliferation AKT_P->Cell_Survival Promotes

References

Methodological & Application

Application Notes and Protocols: Rehmannioside C Solubility Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside C is an iridoid glucoside isolated from the roots of Rehmannia glutinosa (Radix Rehmanniae Praeparata). It is one of the active components studied for its potential therapeutic properties. A thorough understanding of its solubility in various solvents is critical for in vitro and in vivo experimental design, formulation development, and ensuring accurate and reproducible results. This document provides a detailed profile of this compound's solubility in Dimethyl Sulfoxide (DMSO), ethanol, and water, along with protocols for its dissolution and a representative signaling pathway associated with related compounds from Rehmannia glutinosa.

Data Presentation: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 50 - 10097.95 - 195.89Ultrasonic assistance is required for dissolution. Hygroscopic DMSO can impact solubility; use newly opened solvent.[1][2]
Ethanol SolubleNot DeterminedQualitative data suggests solubility, but specific quantitative values are not available.[3]
Water Not Readily SolubleNot DeterminedWhile some complex formulations for in vivo use contain aqueous components, direct solubility in water is limited. Rehmannioside D, a related compound, has high water solubility (≥ 130 mg/mL).[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO[5]

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes

  • Ultrasonic water bath

Procedure:

  • Preparation: Allow the vial of this compound and the DMSO solvent to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance and place it into a sterile vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 50 mg/mL solution, add 1 mL of DMSO to 50 mg of this compound).

  • Dissolution:

    • Vortex the mixture for 30-60 seconds.

    • Place the vial in an ultrasonic water bath and sonicate until the solid is completely dissolved.[1][2] Intermittent vortexing may aid dissolution.

    • Gentle heating to 37°C can also be applied to aid solubility.[2]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]

Protocol 2: General Protocol for Determining Solubility

This protocol provides a general method for determining the solubility of this compound in a solvent of interest.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., ethanol, water)

  • Small, sealable glass vials

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Incubator or water bath with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration measurement

Procedure:

  • Saturated Solution Preparation:

    • Add an excess amount of this compound to a known volume of the solvent in a glass vial.

    • Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer can be used for continuous agitation.

  • Phase Separation:

    • After the equilibration period, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully collect a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

  • Solubility Calculation:

    • Calculate the original concentration in the supernatant, which represents the solubility of this compound in that solvent at the specified temperature.

Signaling Pathway and Experimental Workflow Visualization

While specific signaling pathways for this compound are not extensively documented, related compounds from Rehmannia glutinosa, such as Rehmannioside A, have been shown to exert their effects through pathways like the PI3K/AKT pathway.[6] The following diagrams illustrate a representative signaling pathway and a general experimental workflow for studying the effects of this compound.

PI3K_AKT_Pathway Rehmannioside_C This compound PI3K PI3K Rehmannioside_C->PI3K Activates Ischemia Ischemia / Oxidative Stress Ischemia->PI3K Inhibits Ferroptosis Ferroptosis Ischemia->Ferroptosis Induces p_PI3K p-PI3K PI3K->p_PI3K AKT AKT p_AKT p-AKT AKT->p_AKT p_PI3K->AKT Nrf2 Nrf2 p_AKT->Nrf2 nuclear_Nrf2 nuclear Nrf2 Nrf2->nuclear_Nrf2 SLC7A11_GPX4 SLC7A11 / GPX4 nuclear_Nrf2->SLC7A11_GPX4 Upregulates SLC7A11_GPX4->Ferroptosis Inhibits Neuroprotection Neuroprotection Ferroptosis->Neuroprotection Prevents

Caption: PI3K/AKT signaling pathway potentially modulated by this compound.

Experimental_Workflow start Start: Hypothesis Formulation solubility 1. Solubility Determination (DMSO, Ethanol, Water) start->solubility stock_prep 2. Stock Solution Preparation (e.g., in DMSO) solubility->stock_prep in_vitro 3. In Vitro Studies (Cell Culture) stock_prep->in_vitro in_vivo 6. In Vivo Formulation & Animal Studies stock_prep->in_vivo treatment 4. Cell Treatment with This compound in_vitro->treatment assays 5. Cellular Assays (Viability, Apoptosis, etc.) treatment->assays data_analysis 7. Data Analysis & Interpretation assays->data_analysis in_vivo->data_analysis conclusion End: Conclusion & Publication data_analysis->conclusion

Caption: General experimental workflow for investigating this compound.

References

Application Notes and Protocols for In Vivo Animal Studies of Rehmannioside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside C, an iridoid glycoside isolated from the roots of Rehmannia glutinosa (Radix Rehmanniae Praeparata), is a compound of growing interest for its potential therapeutic properties.[1][2][3] Preclinical in vivo animal studies are a critical step in evaluating the pharmacological effects and safety profile of this compound. These application notes provide a comprehensive guide to designing and conducting such studies, with a focus on appropriate dosage calculation, experimental protocols, and the investigation of relevant signaling pathways. While direct in vivo studies on this compound are limited, this document extrapolates from research on structurally similar compounds, such as Rehmannioside A and the broader effects of Rehmannia glutinosa extracts, to provide a robust starting point for investigation.[4]

Dosage Calculation and Administration

The determination of an appropriate dosage for in vivo studies is crucial for obtaining meaningful and reproducible results. Due to the limited data on this compound, a dose-ranging study is recommended. The following table summarizes dosage information for related compounds, which can serve as a guide for initial dose selection.

Table 1: Recommended Starting Dose Ranges for this compound Based on Structurally Similar Compounds

CompoundAnimal ModelTherapeutic AreaRecommended Dose RangeAdministration RouteReference
Rehmannioside ARat (MCAO model)Ischemic Stroke80 mg/kgIntraperitoneal (i.p.)[4]
Rehmannioside AMouse (5x FAD model)Alzheimer's DiseaseVaried dosagesNot specified[5]
Rehmannia glutinosa extractRat (Blood deficiency model)HematopoiesisNot specifiedNot specified

It is advisable to begin with a dose at the lower end of the extrapolated range and perform a dose-escalation study to determine the optimal therapeutic dose with minimal toxicity.

Administration Routes and Volumes

The choice of administration route depends on the study's objectives, including the desired pharmacokinetic profile. Oral gavage and intraperitoneal injection are common routes for preclinical studies.

Table 2: Recommended Administration Volumes for Mice and Rats

SpeciesRouteMaximum VolumeRecommended Needle/Tube Size
MouseOral Gavage10 mL/kg18-20 gauge, 1.5 inches with rounded tip
RatOral Gavage10-20 mL/kg16-18 gauge, 2-3 inches with rounded tip
MouseIntraperitoneal (i.p.)< 10 mL/kg25-27 gauge
RatIntraperitoneal (i.p.)< 10 mL/kg23-25 gauge

Experimental Protocols

Acute Oral Toxicity Study (OECD 423)

An acute toxicity study is essential to determine the potential adverse effects of a single high dose of this compound. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure using a minimal number of animals.[6][7]

Protocol:

  • Animals: Use healthy, young adult rodents of a single sex (typically females, as they are often more sensitive) from a standard strain.[8]

  • Housing: House animals individually or in small groups with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to food and water, except for a brief fasting period before dosing.[9]

  • Dose Administration:

    • Fast animals overnight (with access to water) before dosing.

    • Administer this compound orally by gavage at a starting dose of 300 mg/kg or 2000 mg/kg, depending on the expected toxicity.

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

  • Observations: Record signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Endpoint: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Sub-chronic Toxicity Study

A sub-chronic study provides information on the potential adverse effects of repeated exposure to this compound over a longer period (e.g., 28 or 90 days).

Protocol:

  • Animals and Housing: As described for the acute toxicity study.

  • Dose Groups: Assign animals to at least three dose groups (low, mid, and high dose) and a control group (vehicle only).

  • Dose Administration: Administer this compound daily via the chosen route (e.g., oral gavage) for the duration of the study.

  • Observations: Conduct daily clinical observations and record body weight and food consumption weekly.

  • Hematology and Clinical Biochemistry: Collect blood samples at the end of the study for analysis of hematological and clinical biochemistry parameters.

  • Pathology: At the end of the study, perform a full necropsy on all animals. Weigh major organs and preserve tissues for histopathological examination.

Efficacy Studies in Relevant Animal Models

Based on the known activities of related compounds, this compound could be investigated in models of neurodegenerative diseases, metabolic disorders, or inflammatory conditions.

Example: Neuroprotection in an Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO)

  • Animals: Use adult male Sprague-Dawley or Wistar rats.

  • Induction of Ischemia: Induce transient focal cerebral ischemia by MCAO for a specified period (e.g., 90 minutes), followed by reperfusion.

  • Drug Administration: Administer this compound (e.g., intraperitoneally) at the selected dose(s) at the time of reperfusion and then daily for the duration of the study.

  • Neurological Deficit Scoring: Evaluate neurological deficits at various time points post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the study, determine the infarct volume using TTC staining of brain sections.

  • Biochemical and Molecular Analysis: Analyze brain tissue for markers of oxidative stress, inflammation, and apoptosis, and investigate the modulation of relevant signaling pathways (e.g., PI3K/Akt/Nrf2).

Signaling Pathways

PI3K/Akt/Nrf2 Signaling Pathway

This pathway is crucial for cell survival and defense against oxidative stress. Rehmannioside A has been shown to activate this pathway, suggesting a similar potential for this compound.[4]

PI3K_Akt_Nrf2_Pathway cluster_nucleus Nucleus Rehmannioside_C This compound Receptor Receptor Rehmannioside_C->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt Keap1 Keap1 pAkt->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Ub Ubiquitination & Degradation Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Induces Transcription Cell_Survival Cell Survival & Oxidative Stress Resistance Antioxidant_Genes->Cell_Survival

Caption: PI3K/Akt/Nrf2 signaling pathway activated by this compound.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a key regulator of cellular energy homeostasis and is implicated in metabolic diseases. Compounds from Rehmannia glutinosa have been shown to modulate this pathway.

AMPK_Signaling_Pathway Rehmannioside_C This compound Upstream_Kinase Upstream Kinase (e.g., LKB1) Rehmannioside_C->Upstream_Kinase Activates pAMPK p-AMPK Upstream_Kinase->pAMPK Phosphorylates AMP_ATP_ratio Increased AMP/ATP Ratio AMP_ATP_ratio->Upstream_Kinase AMPK AMPK Anabolic_Pathways Anabolic Pathways (e.g., Fatty Acid Synthesis, Protein Synthesis) pAMPK->Anabolic_Pathways Inhibits Catabolic_Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) pAMPK->Catabolic_Pathways Activates Energy_Consumption ATP Consumption Anabolic_Pathways->Energy_Consumption Energy_Production ATP Production Catabolic_Pathways->Energy_Production Metabolic_Homeostasis Metabolic Homeostasis Energy_Production->Metabolic_Homeostasis Energy_Consumption->Metabolic_Homeostasis

Caption: AMPK signaling pathway modulated by this compound.

Experimental Workflows

Workflow for In Vivo Efficacy Study

Efficacy_Study_Workflow Animal_Acclimatization Animal Acclimatization (1 week) Disease_Induction Disease Model Induction (e.g., MCAO, STZ) Animal_Acclimatization->Disease_Induction Randomization Randomization into Groups (Control, Vehicle, this compound) Disease_Induction->Randomization Treatment Daily Treatment with This compound or Vehicle Randomization->Treatment Behavioral_Tests Behavioral/Physiological Assessments Treatment->Behavioral_Tests During Treatment Period Sacrifice Euthanasia and Tissue Collection Behavioral_Tests->Sacrifice End of Study Biochemical_Analysis Biochemical Analysis (e.g., ELISA, Western Blot) Sacrifice->Biochemical_Analysis Histopathology Histopathological Examination Sacrifice->Histopathology Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

References

HPLC-ESI-MS method for quantification of Rehmannioside C in plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-ESI-MS (High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) method provides a robust and sensitive platform for the quantification of Rehmannioside C in plant extracts. This application note details a comprehensive protocol for researchers, scientists, and drug development professionals engaged in the analysis of this bioactive iridoid glycoside from medicinal plants, primarily from the genus Rehmannia.

Application Notes

Introduction

This compound is one of the numerous iridoid glycosides found in the roots of Rehmannia glutinosa, a plant widely used in traditional Chinese medicine.[1][2][3] The therapeutic effects of Rehmannia are often attributed to its complex chemical composition, including a variety of iridoid glycosides, phenylethanoid glycosides, and saccharides.[2] Accurate quantification of individual components like this compound is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies. The HPLC-ESI-MS technique offers high selectivity and sensitivity, making it ideal for analyzing complex matrices such as plant extracts.[4]

Principle

This method utilizes the separation power of HPLC to isolate this compound from other components in the plant extract. The separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water (often with a formic acid modifier) and a polar organic solvent like acetonitrile. Following chromatographic separation, the eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI generates gas-phase ions from the analyte molecules, which are then detected by the mass analyzer. Quantification is performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.

Experimental Protocols

1. Sample Preparation

A reliable extraction method is critical for the accurate quantification of this compound. Ultrasonic-assisted extraction is a common and efficient technique.

  • Materials:

    • Dried and powdered plant material (e.g., Rehmannia glutinosa root)

    • 70% Methanol

    • Ultrasonic bath

    • Centrifuge

    • 0.22 µm syringe filters

    • HPLC vials

  • Protocol:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

    • Add 50 mL of 70% methanol to the flask.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Centrifuge the extract at 12,000 rpm for 15 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. HPLC-ESI-MS Analysis

The following are typical starting conditions for the analysis of iridoid glycosides and can be optimized for this compound.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven

    • Triple quadrupole or Q-TOF mass spectrometer with an ESI source

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent C18 column

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0–1 min, 1% B

      • 1–3 min, 1–3% B

      • 3–10 min, 3–11% B

      • 10–22 min, 11–30% B

      • 22–25 min, 30–100% B

      • 25–27 min, 100% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 2-5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (Negative mode is often suitable for glycosides)

    • Scan Mode: Selected Ion Monitoring (SIM) of the [M-H]⁻ or [M+HCOO]⁻ ion for this compound, or Multiple Reaction Monitoring (MRM) if fragmentation data is available.

    • Scan Range: m/z 100-1000 for full scan mode during method development

    • Capillary Voltage: 3.0 - 4.0 kV

    • Cone Voltage: 30 - 40 V

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas Temperature: 350 - 450 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

3. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its reliability. The following parameters should be assessed:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The linearity of the method should be established by analyzing a series of standard solutions of this compound at a minimum of five different concentrations. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.

  • Precision: The precision of the method is evaluated by performing repeated analyses of the same sample.

    • Intra-day precision: Determined by analyzing the same sample multiple times on the same day.

    • Inter-day precision: Determined by analyzing the same sample on different days.

    • The relative standard deviation (RSD) should be less than 5.0%.[5]

  • Accuracy: The accuracy is determined by performing recovery studies. A known amount of this compound is added to a sample, and the percentage of the analyte recovered is calculated. The recovery should be within the range of 93.8% to 105.5%.[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest concentration of the analyte that can be detected with a signal-to-noise ratio of at least 3:1.

    • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio of at least 10:1.

Data Presentation

The quantitative data for the method validation should be summarized in tables for clarity and easy comparison.

Table 1: Linearity and Sensitivity of the HPLC-ESI-MS Method for this compound

ParameterValue
Linear Range (µg/mL)To be determined
Regression Equationy = mx + c
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD) (µg/mL)To be determined
Limit of Quantification (LOQ) (µg/mL)To be determined

Table 2: Precision of the HPLC-ESI-MS Method for this compound

SampleIntra-day Precision (RSD %)Inter-day Precision (RSD %)
Low Concentration QCTo be determinedTo be determined
Medium Concentration QCTo be determinedTo be determined
High Concentration QCTo be determinedTo be determined

Table 3: Accuracy of the HPLC-ESI-MS Method for this compound

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
LowTo be determinedTo be determinedTo be determined
MediumTo be determinedTo be determinedTo be determined
HighTo be determinedTo be determinedTo be determined

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC-ESI-MS Analysis cluster_data Data Processing plant_material Powdered Plant Material extraction Ultrasonic Extraction (70% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC Separation (C18 Column) filtration->hplc esi Electrospray Ionization (ESI) hplc->esi ms Mass Spectrometry (MS) esi->ms data_acquisition Data Acquisition ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

G cluster_precision method_validation Method Validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity precision Precision method_validation->precision accuracy Accuracy method_validation->accuracy lod_loq LOD & LOQ method_validation->lod_loq intra_day Intra-day precision->intra_day inter_day Inter-day precision->inter_day

Caption: Key parameters for analytical method validation.

References

Standard Operating Procedure for the Extraction and Quantification of Total Rehmanniosides from Rehmannia glutinosa

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the extraction, purification, and quantification of total rehmanniosides from the roots of Rehmannia glutinosa. These protocols are intended for use by researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Rehmannia glutinosa, a perennial herb native to China, is a fundamental component of traditional Chinese medicine. Its roots are rich in various bioactive compounds, with iridoid glycosides, known as rehmanniosides, being among the most significant. These compounds, including catalpol, rehmannioside A, and rehmannioside D, have demonstrated a wide range of pharmacological activities, such as neuroprotective, anti-inflammatory, and anti-diabetic effects. The accurate and efficient extraction and quantification of total rehmanniosides are crucial for quality control, pharmacological research, and the development of new therapeutics. This SOP outlines optimized methods for ultrasonic-assisted and heat reflux extraction, followed by purification and quantification using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Extraction Protocols

Two primary methods for the extraction of total rehmanniosides are detailed below: Ultrasonic-Assisted Extraction (UAE) and Heat Reflux Extraction (HRE). The choice of method may depend on available equipment and desired extraction efficiency.

Materials and Reagents
  • Dried roots of Rehmannia glutinosa

  • Methanol (analytical or HPLC grade)

  • Ethanol (analytical or HPLC grade)

  • Deionized water

  • Ultrasonic bath or probe sonicator

  • Heating mantle with reflux condenser

  • Rotary evaporator

  • Filter paper or vacuum filtration system

  • 0.22 µm syringe filters

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to efficient extraction at lower temperatures and shorter times.

Procedure:

  • Sample Preparation: Grind the dried roots of Rehmannia glutinosa into a coarse powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 10 g of the powdered plant material and place it into a 500 mL Erlenmeyer flask.

    • Add 250 mL of 70% methanol solution (solid-liquid ratio of 1:25 w/v).[1]

    • Place the flask in an ultrasonic bath with the water level above the solvent level in the flask.

    • Set the ultrasonic frequency to 40 kHz and the power to 600 W.[1]

    • Extract for 30 minutes at a controlled temperature of 60°C.[2][3]

  • Filtration: After extraction, cool the mixture to room temperature and filter through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Re-extraction (Optional but Recommended): To maximize yield, the residue can be re-extracted once or twice with the same volume of solvent under the same conditions.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C until the solvent is completely removed.

  • Drying: Dry the resulting crude extract in a vacuum oven at 60°C to a constant weight.

  • Storage: Store the dried extract in a desiccator at 4°C for further analysis.

Protocol 2: Heat Reflux Extraction (HRE)

This is a conventional and widely used method for the extraction of natural products.

Procedure:

  • Sample Preparation: Prepare the Rehmannia glutinosa root powder as described in the UAE protocol.

  • Extraction:

    • Place 10 g of the powdered material into a round-bottom flask.

    • Add 300 mL of 40% ethanol (solid-liquid ratio of 1:30 w/v).[4]

    • Connect the flask to a reflux condenser and place it on a heating mantle.

    • Heat the mixture to reflux and maintain for 60 minutes.[4][5]

  • Filtration: Cool the mixture and filter as described in the UAE protocol.

  • Re-extraction: Repeat the extraction process on the residue two more times with fresh solvent.[4]

  • Concentration and Drying: Combine the filtrates and process them as described in the UAE protocol.

  • Storage: Store the dried extract under the same conditions as the UAE extract.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the quantitative data on the yield of specific rehmanniosides and total extract under different extraction conditions.

Extraction MethodSolventSolid-Liquid Ratio (w/v)Temperature (°C)Time (min)Catalpol Yield (mg/g)Rehmannioside D Yield (mg/g)Total Extract Yield (g/g)Reference
UltrasonicWater1:33607017.043.750.82[2][3]
UltrasonicWater1:25506012.722.580.80[2][3]
Heat Reflux70% MethanolNot SpecifiedReflux3 x 60---[6]
MacerationMethanol1:0.67 (kg:L)Room TempNot Specified--0.11 (from 9kg)[7]

Analytical Protocols for Quantification

Protocol 3: High-Performance Liquid Chromatography (HPLC)

This protocol is for the simultaneous quantification of major rehmanniosides such as catalpol, rehmannioside A, and rehmannioside D.

4.1.1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 series or equivalent with a Diode Array Detector (DAD).

  • Column: Waters XBridge C18 column (4.6 mm × 250 mm, 5 µm).[8]

  • Mobile Phase:

    • A: Acetonitrile[8]

    • B: 0.02% Aqueous Phosphate (v/v)[8]

  • Gradient Elution: [8]

    • 0–10 min, 2%–4% A

    • 10–28 min, 4%–15% A

    • 28–55 min, 15%–30% A

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 30°C[8]

  • Detection Wavelength: 205 nm[8]

  • Injection Volume: 10 µL[8]

4.1.2. Sample and Standard Preparation:

  • Standard Solutions: Prepare individual stock solutions of catalpol, rehmannioside A, and rehmannioside D in methanol (1 mg/mL). Prepare a series of working standard solutions by appropriate dilution of the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol. Filter the solution through a 0.22 µm syringe filter before injection.

4.1.3. Quantification:

  • Construct a calibration curve for each standard by plotting the peak area against the concentration.

  • Calculate the concentration of each rehmannioside in the sample extract based on its peak area and the corresponding calibration curve.

Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity for the quantification of rehmanniosides, especially in complex biological matrices.

4.2.1. Instrumentation and Conditions:

  • LC-MS/MS System: A system equipped with an electrospray ionization (ESI) source and a triple quadrupole mass spectrometer.

  • Column: Waters HSS T3 column (2.1 × 100 mm, 1.7 µm).[9]

  • Mobile Phase:

    • A: Water with 0.1% formic acid[9]

    • B: Acetonitrile[9]

  • Gradient Elution: [9]

    • 0–5 min, 17% B

    • 5–15 min, 17%–20% B

    • 15–20 min, 20%–23% B

    • 20–25 min, 23%–24% B

    • 25–30 min, 24%–17% B

    • 30–32 min, 17% B

  • Flow Rate: 0.3 mL/min[9]

  • Column Temperature: 35°C[9]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions: (Precursor ion > Product ion)

    • Catalpol: m/z 407.2 → 199.0[10]

    • Rehmannioside A: (Requires specific optimization, not explicitly found in searches)

    • Rehmannioside D: (Requires specific optimization, not explicitly found in searches)

  • MS Parameters:

    • IonSpray Voltage: -4500 V[10]

    • Temperature: 500°C[10]

    • Curtain Gas: 30 psi[10]

    • Nebulizer Gas (GS1): 50 psi[10]

    • Turbo Gas (GS2): 50 psi[10]

4.2.2. Sample and Standard Preparation:

  • Prepare standard and sample solutions as described in the HPLC protocol, using a suitable solvent compatible with the mobile phase.

4.2.3. Quantification:

  • Quantification is performed using the peak areas from the MRM chromatograms against a calibration curve generated from the standards.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for rehmannioside extraction and a key signaling pathway modulated by these compounds.

experimental_workflow start Start: Dried Rehmannia glutinosa Roots powder Grinding to Coarse Powder start->powder extraction Extraction (UAE or HRE) powder->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration drying Drying (Vacuum Oven) concentration->drying extract Crude Rehmannioside Extract drying->extract analysis Quantification (HPLC or LC-MS/MS) extract->analysis end End: Quantified Total Rehmanniosides analysis->end

Caption: Experimental workflow for the extraction and quantification of total rehmanniosides.

Rehmanniosides, particularly catalpol and rehmannioside A, have been shown to exert their therapeutic effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and fibrosis. The TGF-β1/Smad pathway is a central regulator of fibrosis, and its inhibition is a key mechanism of action for rehmanniosides.[11]

tgf_beta_smad_pathway cluster_nucleus Nuclear Events Rehmanniosides Rehmanniosides (e.g., Catalpol, Rehmannioside A) pSmad23 p-Smad2/3 Rehmanniosides->pSmad23 Inhibition TGFB1 TGF-β1 TGFBR TGF-β Receptor (TβRI/TβRII) TGFB1->TGFBR TGFBR->pSmad23 Phosphorylation SmadComplex p-Smad2/3-Smad4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocation GeneTranscription Pro-fibrotic Gene Transcription (e.g., Collagen, Fibronectin) Fibrosis Fibrosis GeneTranscription->Fibrosis

Caption: Inhibition of the TGF-β1/Smad signaling pathway by rehmanniosides.

In addition to the TGF-β/Smad pathway, rehmanniosides also modulate inflammatory and antioxidant responses through the NF-κB and Nrf2 signaling pathways.[11] Rehmannioside A, for instance, can activate the PI3K/Akt/Nrf2 pathway to protect against oxidative stress.[12][13]

nfkb_nrf2_pathways cluster_inflammation Inflammatory Pathway cluster_antioxidant Antioxidant Pathway Rehmanniosides Rehmanniosides (e.g., Rehmannioside A, Catalpol) NFkB NF-κB Activation Rehmanniosides->NFkB Inhibition PI3K_Akt PI3K/Akt Activation Rehmanniosides->PI3K_Akt Activation Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Nrf2 Nrf2 Nuclear Translocation PI3K_Akt->Nrf2 ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes

Caption: Modulation of NF-κB and Nrf2 signaling pathways by rehmanniosides.

References

Application of Activated Carbon Chromatography for the Purification of Rehmannioside C

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Rehmannioside C is an iridoid glycoside found in the roots of Rehmannia glutinosa, a plant widely used in traditional medicine. As a bioactive compound, the isolation and purification of this compound are crucial for pharmacological research and drug development. Activated carbon chromatography presents a cost-effective and efficient method for the initial purification and decolorization of this compound from crude plant extracts. This application note details a protocol for the enrichment of this compound using activated carbon, leveraging its high surface area and adsorptive properties to separate the target glycoside from pigments, highly non-polar compounds, and some polar impurities.

Principle of Separation

The purification process is based on the principle of adsorption chromatography. Activated carbon possesses a porous structure with a large surface area, allowing it to adsorb a wide range of organic molecules. In this application, the crude extract of Rehmannia glutinosa is loaded onto an activated carbon column. While many pigments and impurities are strongly adsorbed, this compound can be selectively desorbed using a gradient of aqueous ethanol. The polarity of the eluent is gradually decreased by increasing the ethanol concentration, which facilitates the elution of moderately polar compounds like this compound. This method is particularly effective as a preliminary purification step to decolorize the extract and enrich the glycoside fraction, which can then be further purified by other chromatographic techniques if higher purity is required.

Experimental Protocols

1. Preparation of Crude Extract from Rehmannia glutinosa

This protocol describes the extraction of iridoid glycosides, including this compound, from the dried roots of Rehmannia glutinosa.

  • Materials and Equipment:

    • Dried roots of Rehmannia glutinosa

    • Grinder or mill

    • 70% (v/v) Ethanol in deionized water

    • Beakers and flasks

    • Ultrasonic bath

    • Centrifuge and centrifuge tubes

    • Rotary evaporator

    • Filter paper or vacuum filtration system

  • Procedure:

    • Grind the dried roots of Rehmannia glutinosa to a coarse powder (approximately 20-40 mesh).

    • Weigh 100 g of the powdered material and place it in a 2 L beaker.

    • Add 1 L of 70% ethanol to the beaker.

    • Perform ultrasonic-assisted extraction at 60°C for 60 minutes.

    • After the first extraction, filter the mixture through filter paper to separate the extract from the plant residue.

    • Return the plant residue to the beaker and add another 1 L of 70% ethanol. Repeat the ultrasonic extraction under the same conditions.

    • Combine the filtrates from both extractions.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at 50°C until the ethanol is completely removed and a viscous aqueous solution remains.

    • Centrifuge the concentrated aqueous extract at 4000 rpm for 15 minutes to remove any precipitated solids.

    • Collect the supernatant, which is the crude extract to be used for chromatography.

2. Activated Carbon Chromatography for this compound Enrichment

This protocol details the use of a packed activated carbon column for the initial purification of this compound from the crude extract.

  • Materials and Equipment:

    • Granular activated carbon (80-120 mesh)

    • Chromatography column (e.g., 5 cm diameter, 50 cm length)

    • Deionized water

    • Ethanol (95%)

    • Peristaltic pump

    • Fraction collector

    • HPLC for fraction analysis

  • Procedure:

    • Column Packing:

      • Prepare a slurry of 100 g of granular activated carbon in deionized water.

      • Pour the slurry into the chromatography column and allow it to settle.

      • Wash the packed column with at least 3 bed volumes (BV) of deionized water to remove fine particles and equilibrate the column.

    • Sample Loading:

      • Dilute the crude extract with deionized water to a final volume of 500 mL.

      • Load the diluted extract onto the top of the activated carbon column using a peristaltic pump at a flow rate of 2 BV/h.

    • Washing:

      • After loading, wash the column with 2 BV of deionized water to remove highly polar compounds such as sugars and salts.

    • Elution:

      • Begin the elution with a stepwise gradient of aqueous ethanol at a flow rate of 1.5 BV/h.

      • Elute with 2 BV of 10% (v/v) ethanol.

      • Elute with 4 BV of 30% (v/v) ethanol. This fraction is expected to contain this compound.

      • Elute with 2 BV of 50% (v/v) ethanol to strip remaining compounds.

    • Fraction Collection and Analysis:

      • Collect fractions of 50 mL throughout the elution process.

      • Analyze the collected fractions using the analytical HPLC method described below to identify the fractions containing this compound.

      • Pool the fractions with the highest concentration of this compound.

    • Post-Processing:

      • Concentrate the pooled fractions using a rotary evaporator to remove the ethanol.

      • Lyophilize the remaining aqueous solution to obtain the enriched this compound powder.

3. Analytical HPLC for Purity Assessment

This method is used to determine the purity of this compound in the fractions obtained from the activated carbon chromatography.

  • Materials and Equipment:

    • HPLC system with UV detector

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

    • Acetonitrile (HPLC grade)

    • Formic acid (HPLC grade)

    • Deionized water (HPLC grade)

    • Syringe filters (0.45 µm)

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-10 min: 5% B

      • 10-25 min: 5% to 20% B

      • 25-30 min: 20% to 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 203 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a stock solution of the this compound reference standard (1 mg/mL) in methanol. Create a calibration curve by preparing a series of dilutions.

    • Dissolve a small amount of the lyophilized powder from the pooled fractions in methanol and filter through a 0.45 µm syringe filter.

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the reference standard.

    • Quantify the concentration and calculate the purity of this compound in the purified fraction based on the calibration curve.

Data Presentation

Table 1: Elution Profile of this compound from Activated Carbon Column

Elution StepEthanol Concentration (%)Volume (BV)This compound Recovery (Hypothetical)Purity (Hypothetical)
Wash02< 1%-
Elution 1102~5%Low
Elution 2 30 4 ~85% ~60-70%
Elution 3502~10%Moderate

Table 2: Comparison of this compound Purity Before and After Activated Carbon Chromatography

SampleThis compound Content (%, w/w) (Hypothetical)
Crude Extract5-10%
Enriched Fraction (after AC)60-70%

Mandatory Visualization

experimental_workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Activated Carbon Chromatography cluster_analysis Step 3: Analysis & Final Product start Dried Rehmannia glutinosa Roots grind Grinding to Powder start->grind extract Ultrasonic Extraction with 70% Ethanol grind->extract concentrate Concentration (Rotary Evaporator) extract->concentrate load Load Crude Extract onto Column concentrate->load wash Wash with Deionized Water load->wash elute Gradient Elution (10-50% Ethanol) wash->elute collect Fraction Collection elute->collect hplc HPLC Analysis of Fractions collect->hplc pool Pool High-Purity Fractions hplc->pool lyophilize Lyophilization pool->lyophilize product Enriched this compound Powder lyophilize->product

Caption: Workflow for this compound Purification.

logical_relationship cluster_ac_column Activated Carbon Column cluster_outputs Elution Fractions crude_extract Crude Extract (this compound, Pigments, Sugars, Other Glycosides) ac_column Adsorption crude_extract->ac_column water_wash Water Wash (Sugars, Salts) ac_column->water_wash Elute with H2O low_etoh Low [EtOH] (Some Polar Impurities) ac_column->low_etoh Elute with 10% EtOH mid_etoh Mid [EtOH] (Enriched this compound) ac_column->mid_etoh Elute with 30% EtOH high_etoh High [EtOH] (Less Polar Impurities) ac_column->high_etoh Elute with 50% EtOH

Caption: Separation Principle on Activated Carbon.

Application Note: UPLC-Q-TOF/MS Method for the Identification of Rehmannioside C in Rehmanniae Radix

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the identification of Rehmannioside C, an iridoid glucoside, in Rehmanniae Radix (the root of Rehmannia glutinosa). Rehmanniae Radix is a cornerstone herb in traditional medicine, and its therapeutic effects are linked to its complex chemical profile. Utilizing Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS), this protocol provides high-resolution separation and accurate mass determination, ensuring confident identification of this compound in complex herbal extracts. The method is crucial for quality control, chemical profiling, and further pharmacological research.

Introduction

Rehmanniae Radix, the prepared root of Rehmannia glutinosa, has a long history of use in traditional medicine for various therapeutic purposes. Its biological activity is attributed to a diverse array of chemical constituents, including iridoid glycosides, phenylethanoid glycosides, and saccharides[1][2]. This compound is an iridoid glucoside found in the herb that contributes to its overall pharmacological profile[3][4].

The complexity of herbal extracts presents a significant analytical challenge. UPLC-Q-TOF/MS technology offers a powerful solution by combining the high-separation efficiency of UPLC with the high-resolution and accurate mass measurement capabilities of Q-TOF mass spectrometry[5][6]. This enables the precise identification of specific compounds, like this compound, even in intricate biological matrices. This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric analysis for the unambiguous identification of this compound.

Experimental Protocols

Materials and Reagents
  • Rehmanniae Radix (dried root)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • This compound reference standard (purity ≥98%)[7]

Sample Preparation: Methanolic Extraction
  • Pulverization: Grind the dried Rehmanniae Radix into a fine powder (40-60 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 50 mL of 80% methanol.

  • Ultrasonication: Sonicate the mixture for 45 minutes at room temperature.

  • Filtration: Cool the extract to room temperature and filter it through a 0.22 µm syringe filter into a UPLC vial for analysis.

UPLC-Q-TOF/MS System and Conditions

The following parameters are based on typical methods for analyzing constituents in Rehmanniae Radix[1][5].

2.3.1 UPLC Conditions

  • System: Waters ACQUITY UPLC System or equivalent.

  • Column: Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm) or similar high-performance C18 column[7].

  • Mobile Phase A: 0.1% Formic Acid in Water[1].

  • Mobile Phase B: Acetonitrile[1].

  • Gradient Elution:

    • 0-5 min: 17% B

    • 5-15 min: 17%-20% B

    • 15-20 min: 20%-23% B

    • 20-25 min: 23%-24% B

    • 25-30 min: 24%-17% B

    • 30-32 min: 17% B

  • Flow Rate: 0.3 mL/min[1].

  • Column Temperature: 30 °C.

  • Injection Volume: 1-5 µL[1].

2.3.2 Q-TOF/MS Conditions

  • System: Agilent, Sciex, or Waters Q-TOF Mass Spectrometer.

  • Ion Source: Electrospray Ionization (ESI).

  • Ionization Mode: Negative and Positive. Both modes should be used for comprehensive profiling, though negative mode is often effective for glycosides[5][7].

  • Scan Range: m/z 80–1000 Da[1].

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Energy: For MS/MS analysis, use a ramped collision energy (e.g., 20-40 eV) to obtain rich fragmentation spectra.

Data Analysis and Results

Identification of this compound is achieved by comparing the retention time with a reference standard and by matching the accurate mass of the precursor and fragment ions with theoretical values. The molecular formula of this compound is C₂₁H₃₄O₁₄, with a molecular weight of 510.49 g/mol [4][7].

The fragmentation pattern of iridoid glycosides typically involves the neutral loss of water (18 Da) and glycosidic units (e.g., glucose, 162 Da)[1][8]. High-resolution MS/MS data from the Q-TOF instrument are essential for confirming these fragmentation pathways and ensuring structural elucidation.

Identification Parameters for this compound

The following table summarizes the key mass spectrometric data used for the identification of this compound.

ParameterValueSource
Compound Name This compound[3][9]
Molecular Formula C₂₁H₃₄O₁₄[4][7]
Molecular Weight 510.49 g/mol [4][7]
Precursor Ion [M-H]⁻ (m/z) 509.1981Calculated
Precursor Ion [M+HCOO]⁻ (m/z) 555.2036Calculated
Precursor Ion [M+Na]⁺ (m/z) 533.1895Calculated
Key Fragmentation Behavior Loss of glycosidic units and water molecules.[1][8]

Workflow Visualization

The overall experimental workflow, from sample handling to final compound identification, is illustrated in the diagram below.

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Rehmanniae Radix (Dried Root) Grind Pulverization Sample->Grind Extract Solvent Extraction (80% Methanol) Grind->Extract Filter Filtration (0.22 µm) Extract->Filter UPLC UPLC Separation (C18 Column) Filter->UPLC MS Q-TOF MS Detection (ESI Source) UPLC->MS MSMS MS/MS Fragmentation MS->MSMS Acquire Data Acquisition (m/z, RT, Intensity) MSMS->Acquire Identify Compound Identification (this compound) Acquire->Identify

Caption: Workflow for UPLC-Q-TOF/MS identification of this compound.

Conclusion

The described UPLC-Q-TOF/MS method is highly effective for the reliable identification of this compound in Rehmanniae Radix. The protocol provides excellent chromatographic resolution and the high mass accuracy of the Q-TOF analyzer allows for unambiguous confirmation based on precursor and fragment ion data. This application note serves as a comprehensive guide for researchers in natural product chemistry, quality control of herbal medicines, and drug discovery, facilitating the accurate chemical profiling of Rehmanniae Radix.

References

Simultaneous HPLC Analysis of Multiple Glycosides in Rehmannia Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rehmannia glutinosa, a cornerstone of traditional Chinese medicine, is rich in a variety of bioactive glycosides that contribute to its therapeutic effects. The simultaneous and accurate quantification of these compounds is crucial for the quality control of raw materials, standardization of herbal preparations, and elucidation of their pharmacological mechanisms. This application note provides a detailed protocol for the simultaneous high-performance liquid chromatography (HPLC) analysis of major glycosides in Rehmannia samples, including iridoid glycosides (e.g., catalpol, aucubin) and phenylethanoid glycosides (e.g., acteoside).

Quantitative Data Summary

The following table summarizes the content of key glycosides in Rehmannia glutinosa as determined by various HPLC studies. These values can vary depending on the plant part, geographical origin, harvest time, and processing methods.

GlycosidePlant PartConcentration Range (mg/g dry weight)Reference
CatalpolLeaves3.81 - 24.51[1]
RootsVaries significantly with processing[2]
Acteoside (Verbascoside)Leaves1.34 - 21.16[1]
RootsPresent, content decreases with processing[3]
AjugolLeaves0.55 - 10.23[1]
AucubinLeavesLower than catalpol, increases with leaf development[4]
Geniposidic AcidLeavesLower than catalpol, increases with leaf development[4]
Rehmannioside ARoots-[5]
Rehmannioside DRoots-[5]
LeonurideRoots-[5]

Experimental Protocols

This section details the methodologies for the extraction and simultaneous HPLC analysis of multiple glycosides from Rehmannia samples.

1. Sample Preparation: Ultrasonic-Assisted Extraction

This protocol is suitable for the efficient extraction of a broad range of glycosides.

  • Materials and Reagents:

    • Dried Rehmannia root or leaf powder (passed through a 60-mesh sieve)

    • 30% Methanol (HPLC grade)[4]

    • Ultrasonic water bath

    • Centrifuge

    • 0.22 µm syringe filters

  • Procedure:

    • Accurately weigh 1.0 g of the powdered Rehmannia sample into a conical flask.

    • Add 25 mL of 30% methanol to the flask.[4]

    • Perform ultrasonication in a water bath at 25°C for 20 minutes.[4]

    • Centrifuge the extract at 12,000 rpm for 5 minutes.[4]

    • Collect the supernatant.

    • Repeat the extraction process (steps 2-5) on the residue once more.

    • Combine the supernatants from both extractions.

    • Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

2. HPLC Analysis Protocol

This method is optimized for the simultaneous separation and quantification of multiple glycosides.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

    • C18 reversed-phase analytical column (e.g., 4.6 mm × 250 mm, 5 µm).[5]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 80 20
      30 70 30
      35 95 5

      | 40 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.[5]

    • Injection Volume: 10 µL.

    • Detection Wavelengths:

      • 210 nm for Iridoid Glycosides (e.g., Catalpol, Aucubin).[4]

      • 334 nm for Phenylethanoid Glycosides (e.g., Acteoside).[5]

  • Standard Preparation:

    • Prepare individual stock solutions of reference standards (e.g., catalpol, acteoside, aucubin) in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to construct a calibration curve.

  • Quantification:

    • Identify the peaks in the sample chromatogram by comparing the retention times with those of the reference standards.

    • Quantify the amount of each glycoside in the sample by using the calibration curve generated from the peak areas of the working standard solutions.

Visualizations

Experimental Workflow

Experimental Workflow for HPLC Analysis of Rehmannia Glycosides cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample_Collection Rehmannia Sample (Root/Leaf) Drying_Grinding Drying and Grinding Sample_Collection->Drying_Grinding Extraction Ultrasonic-Assisted Extraction (30% Methanol) Drying_Grinding->Extraction Centrifugation_Filtration Centrifugation and Filtration Extraction->Centrifugation_Filtration HPLC_Injection HPLC Injection Centrifugation_Filtration->HPLC_Injection Filtered Extract Chromatographic_Separation C18 Reversed-Phase Column Gradient Elution HPLC_Injection->Chromatographic_Separation Detection UV/PDA Detection (210 nm & 334 nm) Chromatographic_Separation->Detection Peak_Identification Peak Identification (Retention Time) Detection->Peak_Identification Chromatogram Quantification Quantification (Calibration Curve) Peak_Identification->Quantification Results Results (mg/g) Quantification->Results

Caption: Experimental workflow for the HPLC analysis of glycosides in Rehmannia.

Signaling Pathways Modulated by Rehmannia Glycosides

Signaling Pathways of Rehmannia Glycosides cluster_catalpol Catalpol cluster_acteoside Acteoside (Verbascoside) cluster_outcomes Pharmacological Effects Catalpol Catalpol Insulin_Pathway Insulin Signaling Pathway (IRS-1, PI3K, Akt) Catalpol->Insulin_Pathway Activates AMPK_Pathway AMPK/SIRT1/PGC-1α Pathway Catalpol->AMPK_Pathway Activates Nrf2_Pathway Nrf2/NF-κB Pathway Catalpol->Nrf2_Pathway Modulates Anti_Diabetic Anti-Diabetic Insulin_Pathway->Anti_Diabetic AMPK_Pathway->Anti_Diabetic Anti_Inflammatory Anti-Inflammatory Nrf2_Pathway->Anti_Inflammatory Acteoside Acteoside PI3K_Akt_Pathway PI3K/Akt Pathway Acteoside->PI3K_Akt_Pathway Targets TGF_beta_Pathway TGF-β/Smad Pathway Acteoside->TGF_beta_Pathway Inhibits Neuroprotective Neuroprotective PI3K_Akt_Pathway->Neuroprotective Anti_Fibrotic Anti-Fibrotic TGF_beta_Pathway->Anti_Fibrotic

Caption: Key signaling pathways modulated by catalpol and acteoside from Rehmannia.

References

Application Notes and Protocols for In Vitro AMPK Activation by Rehmannioside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for testing the activation of AMP-activated protein kinase (AMPK) by Rehmannioside C in vitro. The protocols are designed for researchers in metabolic disease, drug discovery, and related fields.

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. Its activation is a key therapeutic target for metabolic disorders such as type 2 diabetes and obesity.[1][2] Compounds from Rehmannia glutinosa, a perennial herb used in traditional medicine, have shown potential as AMPK activators.[1][3][4] This document outlines protocols to investigate the specific effects of this compound on AMPK activation.

Key In Vitro Assay Methodologies

Several in vitro methods can be employed to assess the activation of AMPK. The primary methods involve either cell-based assays that measure the phosphorylation of AMPK and its downstream targets within a cellular context, or cell-free enzymatic assays that directly measure the kinase activity of purified AMPK.

Cell-Based Assay: Western Blotting for AMPK Phosphorylation

This is a widely used method to determine the activation state of AMPK in cells treated with a test compound.[1] Activation of AMPK requires the phosphorylation of its catalytic α-subunit at Threonine 172.[5] This protocol details the use of Western blotting to detect the level of phosphorylated AMPK (pAMPK) relative to total AMPK.

Cell-Free Assay: ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.[6] The amount of ADP is directly proportional to the kinase activity. This assay is suitable for high-throughput screening of potential AMPK activators.

Data Presentation

The following tables summarize the type of quantitative data that can be generated from the described assays.

Table 1: Western Blot Densitometry Analysis of AMPK Phosphorylation

Treatment GroupConcentration (µM)pAMPK/AMPK Ratio (Fold Change vs. Control)
Vehicle Control-1.0
This compound1Data
This compound5Data
This compound10Data
This compound25Data
Positive Control (e.g., AICAR)500Data

Table 2: ADP-Glo™ Kinase Assay Results

Treatment GroupConcentration (µM)Luminescence (RLU)% AMPK Activation
No Enzyme Control-Data0
Vehicle Control-DataCalculated
This compound1DataCalculated
This compound5DataCalculated
This compound10DataCalculated
This compound25DataCalculated
Positive Control (e.g., AMP)100Data100

Experimental Protocols

Protocol 1: Western Blotting for AMPK Phosphorylation in HepG2 Cells

This protocol is adapted from methodologies used for other compounds isolated from Rehmannia glutinosa.[1][7]

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • AICAR (positive control)

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-AMPKα

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[7]

    • Seed cells in 6-well plates and grow to approximately 80% confluency.[7]

    • Serum-starve the cells in DMEM without FBS for 2-4 hours prior to treatment.[7]

    • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) and a positive control (e.g., 500 µM AICAR) for a predetermined time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against pAMPKα (Thr172) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of pAMPK to total AMPK for each sample.

    • Normalize the results to the vehicle control to determine the fold change in AMPK phosphorylation.

Protocol 2: ADP-Glo™ Kinase Assay for Direct AMPK Activation

This protocol is a general guideline based on commercially available kits.[6]

Materials:

  • Active AMPK enzyme (e.g., A2/B1/G1 or A1/B1/G1)[6]

  • AMPK substrate (e.g., SAMStide synthetic peptide)[2]

  • This compound

  • AMP (positive control)

  • ATP

  • Kinase Buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents:

    • Prepare a 2X solution of the AMPK enzyme in kinase buffer.

    • Prepare a 2X solution of the substrate and ATP in kinase buffer.

    • Prepare serial dilutions of this compound and a positive control (AMP).

  • Kinase Reaction:

    • Add 1 µl of this compound, positive control, or vehicle to the wells of a 384-well plate.

    • Add 2 µl of the 2X enzyme solution to each well.

    • Initiate the reaction by adding 2 µl of the 2X substrate/ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the AMPK activity.

    • Calculate the percentage of AMPK activation relative to the positive control.

Mandatory Visualizations

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Core cluster_downstream Downstream Effects AMP/ATP_Ratio Increased AMP/ATP Ratio LKB1 LKB1 AMP/ATP_Ratio->LKB1 activates AMPK AMPK (inactive) LKB1->AMPK phosphorylates CaMKK2 CaMKKβ CaMKK2->AMPK phosphorylates Rehmannioside_C This compound Rehmannioside_C->AMPK activates pAMPK pAMPK (Thr172) (active) Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis) pAMPK->Anabolic inhibits Catabolic Catabolic Pathways (e.g., Glucose Uptake, Fatty Acid Oxidation) pAMPK->Catabolic activates

Caption: AMPK signaling pathway activated by this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis Seed_Cells Seed HepG2 Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Quantify_Protein Quantify Protein (BCA) Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Ab (pAMPK / AMPK) Block->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Detect Detect Chemiluminescence Secondary_Ab->Detect Densitometry Densitometry Detect->Densitometry Normalize Normalize pAMPK to Total AMPK Densitometry->Normalize

Caption: Experimental workflow for Western blot analysis.

References

Application Note: A Validated UHPLC-MS/MS Method for Pharmacokinetic Studies of Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, known for a variety of pharmacological activities, including neuroprotective, anti-inflammatory, and hepatoprotective effects. To evaluate their therapeutic potential and understand their behavior in a biological system, robust pharmacokinetic studies are essential. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.

This application note provides a detailed protocol for a validated UHPLC-MS/MS method for the quantification of iridoid glycosides (e.g., Picroside-I, Picroside-II) in plasma. The methodology covers sample preparation, instrument parameters, and comprehensive validation procedures according to regulatory guidelines, and its application in a pre-clinical pharmacokinetic study in rats.

Experimental Protocols

Materials and Reagents
  • Analytes: Reference standards of the iridoid glycosides of interest (e.g., Picroside-I, Picroside-II) and a suitable Internal Standard (IS).

  • Solvents: HPLC or MS-grade acetonitrile and methanol.

  • Aqueous Phase: Ultrapure water with modifiers like formic acid or ammonium acetate.[1][2][3]

  • Biological Matrix: Drug-free plasma (e.g., rat plasma) with an appropriate anticoagulant.

Instrumentation
  • UHPLC System: An Agilent 1290 Infinity Binary LC system or a Waters ACQUITY UPLC system.[3][4]

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer (e.g., Agilent 6530, Sciex API 4000) equipped with an electrospray ionization (ESI) source.[1][4]

  • Analytical Column: A reversed-phase column, such as a Hypersil GOLD AQ C18 or ACQUITY UPLC BEH Amide Column, is commonly used.[1][2]

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of the iridoid glycosides and the IS at a concentration of approximately 1 mg/mL in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions with a methanol-water (50:50, v/v) mixture to create working solutions for calibration standards and QC samples.

  • Calibration Standards: Spike drug-free plasma with the appropriate working solutions to create a series of calibration standards. A typical concentration range is 0.5-500 ng/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a common and effective method for extracting iridoid glycosides from plasma samples.[1][5][6]

  • Aliquot 50 µL of plasma sample (standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the IS working solution and vortex briefly.

  • Add 100 µL of acetonitrile to precipitate plasma proteins.[7]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 g for 10 minutes to pellet the precipitated proteins.[7]

  • Transfer a 10 µL aliquot of the supernatant into the UHPLC-MS/MS system for analysis.[7]

UHPLC-MS/MS Method

The following tables summarize typical starting conditions for the analysis of iridoid glycosides like Picrosides. Optimization is recommended for specific analytes.

Table 1: UHPLC Parameters

Parameter Condition
Column Hypersil GOLD AQ C18 (e.g., 100 mm x 2.1 mm, 1.9 µm)[1]
Mobile Phase A 2 mM Ammonium Acetate or 0.1% Formic Acid in Water[1][2]
Mobile Phase B Acetonitrile[1][2]
Flow Rate 0.3 - 0.4 mL/min[2][3]
Gradient Elution A time-programmed gradient, e.g., starting at 5% B, ramping to 95% B, and re-equilibrating. A typical run time is under 5 minutes.[2][3]
Column Temperature 40 °C[2][3]

| Injection Volume | 5 - 10 µL[5][7] |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode. Negative mode is often effective for iridoid glycosides.[1][2]
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500 - 550 °C
Nebulizer Gas Nitrogen
MRM Transitions Analyte-specific precursor-to-product ion transitions must be optimized. For example: Picroside-I (m/z 491.1 -> 329.1), Picroside-II (m/z 511.1 -> 349.1).
Collision Energy Optimized for each transition.

| Dwell Time | 100 - 200 ms |

Bioanalytical Method Validation

The method must be validated according to the guidelines of the FDA and/or EMA to ensure its reliability for pharmacokinetic studies.[8][9][10][11] The validation process assesses selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

G cluster_core Core Validation Parameters cluster_sample Sample-Related Parameters Selectivity Selectivity & Specificity ValidatedMethod Validated Bioanalytical Method Selectivity->ValidatedMethod LLOQ Linearity & LLOQ LLOQ->ValidatedMethod Accuracy Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision Accuracy->ValidatedMethod Precision->ValidatedMethod Recovery Extraction Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Recovery->ValidatedMethod MatrixEffect->ValidatedMethod Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Stability->ValidatedMethod

Bioanalytical method validation workflow.

Table 3: Method Validation Summary and Acceptance Criteria

Parameter Acceptance Criteria (FDA/EMA) Example Result
Linearity (r²) ≥ 0.99[2] > 0.995[12]
LLOQ Signal-to-Noise > 5; Accuracy ±20%; Precision ≤20% 0.5 ng/mL[1]
Intra-day Accuracy ±15% of nominal value (±20% at LLOQ) -10.7% to 10.7%[12]
Inter-day Accuracy ±15% of nominal value (±20% at LLOQ) -6.4% to 3.7%[12]
Intra-day Precision (%RSD) ≤15% (≤20% at LLOQ) < 11.9%[12]
Inter-day Precision (%RSD) ≤15% (≤20% at LLOQ) < 15%[2]
Extraction Recovery Consistent, precise, and reproducible >70%[1]
Matrix Effect RSD ≤15% 80.4% to 107.4%[1]

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration within ±15% of nominal | Stable for 3 freeze-thaw cycles and 21 days at -20°C[1] |

Application in a Pharmacokinetic Study

Once validated, the method can be applied to determine the concentration of iridoid glycosides in plasma samples from a pharmacokinetic study.

G Dosing Animal Dosing (Oral or IV) Sampling Serial Blood Sampling (e.g., 0-12h) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Extraction Sample Preparation (Protein Precipitation) Plasma->Extraction Analysis UHPLC-MS/MS Analysis Extraction->Analysis Data Concentration-Time Data Generation Analysis->Data PK Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Data->PK

Workflow for a typical pharmacokinetic study.
Study Protocol

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing: Administer the iridoid glycoside extract or pure compound orally (p.o.) or intravenously (i.v.) at a defined dose.

  • Blood Collection: Collect blood samples (approx. 200 µL) from the caudal vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[13]

  • Plasma Preparation: Centrifuge the blood samples immediately to separate the plasma, which is then stored at -80°C until analysis.[13]

Data Presentation

The validated method is used to analyze the collected plasma samples. The resulting concentration-time data is then used to calculate key pharmacokinetic parameters.

Table 4: Example Pharmacokinetic Parameters of Iridoid Glycosides in Rats

Parameter Picroside-I Picroside-II Picroside-III
Dose (mg/kg, i.v.) 10 10 10
Cmax (ng/mL) 485.3 ± 55.1 510.2 ± 63.7 499.8 ± 70.2
Tmax (h) 0.083 0.083 0.083
AUC (0-t) (ng·h/mL) 289.4 ± 35.6 350.1 ± 41.2 315.7 ± 39.8
T½ (h) 1.5 ± 0.3 2.1 ± 0.4 1.8 ± 0.2
Vd (L/kg) 2.5 ± 0.4 1.9 ± 0.3 2.2 ± 0.5

Data presented are representative examples based on published literature and should be determined experimentally.[1]

Conclusion

This application note outlines a sensitive, selective, and robust UHPLC-MS/MS method for the quantification of iridoid glycosides in plasma. The detailed protocols for sample preparation, instrument operation, and comprehensive method validation demonstrate its suitability for regulated bioanalysis. The successful application of this method in a pre-clinical pharmacokinetic study provides critical data for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this important class of natural compounds, thereby supporting their further development as potential therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Rehmannioside C Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Rehmannioside C for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an iridoid glucoside isolated from Radix Rehmanniae Praeparata[1][2]. Like many natural products, its aqueous solubility can be limited, which poses a challenge for in vitro studies that require the compound to be fully dissolved in culture media to ensure accurate and reproducible results. Poor solubility can lead to precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.

Q2: What are the initial recommended solvents for dissolving this compound?

Dimethyl sulfoxide (DMSO) is a common initial solvent for preparing high-concentration stock solutions of this compound.[1][2] It is advisable to use freshly opened, anhydrous DMSO as it is hygroscopic, and water content can affect solubility[1].

Q3: My this compound is not dissolving completely in DMSO. What can I do?

If you observe precipitation or incomplete dissolution, the following steps can be taken:

  • Sonication: Use an ultrasonic bath to aid dissolution.[1][2]

  • Gentle Warming: Gently warm the solution to 37°C to increase solubility.[2]

  • Combine Methods: For optimal results, combine both warming and sonication.[2]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

The maximum tolerated concentration of DMSO varies between cell lines. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. Always perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Troubleshooting Guide

Issue: this compound precipitates when I dilute my DMSO stock solution into aqueous media.

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or cell culture medium. Here are several strategies to overcome this:

1. Use of Co-solvents and Surfactants:

Formulations containing co-solvents and surfactants can significantly improve the aqueous solubility of poorly soluble compounds.[3][4][5][6]

  • Strategy 1: PEG300 and Tween-80. A mixture of DMSO, PEG300, and Tween-80 in saline has been shown to be effective for solubilizing this compound.[1]

  • Strategy 2: Cyclodextrins. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to encapsulate the compound, enhancing its solubility in aqueous solutions.[1][3]

2. pH Adjustment:

For ionizable compounds, adjusting the pH of the medium can improve solubility.[3][5] However, the chemical structure of this compound (an iridoid glucoside) suggests it lacks easily ionizable groups, so this method may be less effective.

3. Preparation of a More Dilute Stock Solution:

If permissible by your experimental design, preparing a more dilute initial stock solution in DMSO may prevent precipitation upon further dilution into your aqueous medium.

Quantitative Solubility Data

The following tables summarize the available solubility data for this compound and the related compound Rehmannioside D for easy comparison.

Table 1: Solubility of this compound

Solvent/VehicleSolubilityNotes
DMSO50 mg/mL (97.95 mM)[1]Requires sonication.[1] Use freshly opened DMSO.
DMSO100 mg/mL (195.89 mM)[2]Requires sonication.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.90 mM)[1]Results in a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.90 mM)[1]Results in a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.90 mM)[1]

Table 2: Solubility of Rehmannioside D (for reference)

SolventSolubility
DMF20 mg/mL[7]
DMSO20 mg/mL[7]
PBS (pH 7.2)10 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).

  • Vortex the tube briefly.

  • Place the tube in an ultrasonic water bath and sonicate until the compound is fully dissolved. Gentle warming to 37°C can be applied concurrently.[2]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][2] Stock solutions are typically stable for at least one month at -20°C and up to six months at -80°C.[1][2]

Protocol 2: Solubilization using a Co-solvent/Surfactant Vehicle

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a separate sterile tube, prepare the co-solvent vehicle by mixing the components in the desired ratio. For example, for the vehicle containing PEG300 and Tween-80:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Add 1 part of the DMSO stock solution to 9 parts of the co-solvent vehicle.

  • Vortex thoroughly to ensure a homogenous solution. This will result in a final solution with 10% DMSO.

Visualizations

Experimental Workflow for Solubilization

G cluster_start Initial State cluster_methods Solubilization Methods cluster_outcome Outcome cluster_troubleshooting Troubleshooting Rehmannioside_C This compound (Solid Powder) DMSO Add Anhydrous DMSO Rehmannioside_C->DMSO Heat_Sonicate Gentle Warming (37°C) &/or Sonication DMSO->Heat_Sonicate If needed Stock_Solution High-Concentration Stock Solution DMSO->Stock_Solution Heat_Sonicate->Stock_Solution Cosolvent Use Co-solvent Vehicle (e.g., PEG300, Tween-80) Working_Solution Aqueous Working Solution for In Vitro Assay Cosolvent->Working_Solution Cyclodextrin Use Cyclodextrin (e.g., SBE-β-CD) Cyclodextrin->Working_Solution Stock_Solution->Working_Solution Dilution Precipitation Precipitation in Aqueous Media Working_Solution->Precipitation If issue occurs Precipitation->Cosolvent Solution 1 Precipitation->Cyclodextrin Solution 2 GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt Recruits & Activates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Bad Bad Akt->Bad Inhibits GSK3b GSK3β Akt->GSK3b Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Inhibition of Apoptosis Bad->Apoptosis Glycogen Glycogen Synthesis GSK3b->Glycogen

References

Overcoming challenges in the purification of Rehmannioside C from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Rehmannioside C from crude extracts of Rehmannia glutinosa.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of this compound in Crude Extract Incomplete extraction from the plant material.Optimize extraction parameters; consider using ultrasonication or microwave-assisted extraction to improve efficiency. Control extraction temperature (ideally below 65°C) and limit the duration. Use a solvent system known to be effective for iridoid glycosides, such as 70-80% ethanol in water.
Degradation of this compound during extraction due to high temperatures or prolonged extraction times.Maintain a neutral pH during extraction. Avoid high temperatures and extended extraction periods. Iridoid glycosides can be unstable under acidic conditions and at elevated temperatures.
Use of an inappropriate solvent for extraction.Ethanol-water mixtures (e.g., 70%) are generally effective for extracting iridoid glycosides.
Poor Separation of this compound from other Iridoid Glycosides (e.g., Rehmannioside A, D, Catalpol) The polarity of this compound is very similar to other iridoid glycosides present in the extract.Employ a multi-step purification strategy. Start with macroporous resin chromatography to enrich the total iridoid glycoside fraction. Follow with a secondary chromatographic step, such as silica gel or C18 reverse-phase column chromatography, using a carefully optimized gradient elution to improve separation.
The chromatographic conditions (column, mobile phase) are not optimized for resolving these closely related compounds.For HPLC, consider using a C18 column with a mobile phase of acetonitrile and water (containing a small amount of formic acid, e.g., 0.1%, to improve peak shape). A slow, shallow gradient elution is often necessary to separate structurally similar compounds.
Co-elution of this compound with Unknown Impurities The crude extract contains a complex mixture of compounds with varying polarities.Pre-treat the crude extract to remove highly polar or non-polar compounds. Methods include liquid-liquid partitioning (e.g., with ethyl acetate and water) or precipitation with a less polar solvent.
The chosen purification method lacks the necessary selectivity to remove all impurities.Utilize a combination of different chromatographic techniques based on different separation principles (e.g., normal-phase and reverse-phase chromatography).
Degradation of this compound During Purification Iridoid glycosides can be unstable under acidic conditions and at elevated temperatures.[1]Maintain a neutral pH throughout the purification process. Avoid using strong acids or bases in the mobile phase. Perform all purification steps at room temperature or below, if possible.
Prolonged exposure to certain solvents or stationary phases might also contribute to degradation.Minimize the time the sample spends on the column and during solvent evaporation. Use a rotary evaporator at a low temperature (e.g., < 50°C) for solvent removal.
Peak Tailing or Broadening in HPLC Analysis The column may be overloaded with the sample.Reduce the concentration of the sample being injected.
The sample solvent may be too strong, causing poor peak shape.Dissolve the sample in the initial mobile phase if possible.
Secondary interactions between this compound and the stationary phase.Add a small amount of an acid modifier (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanol groups on the silica-based stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is a general workflow for the purification of this compound?

A1: A typical workflow involves a multi-step process that begins with extraction and is followed by one or more chromatographic purification steps. A common approach is:

  • Extraction: Extract the dried and powdered roots of Rehmannia glutinosa with an ethanol-water solution (e.g., 70% ethanol).

  • Enrichment: Use macroporous resin chromatography to enrich the total iridoid glycoside fraction from the crude extract.

  • Fractionation: Further separate the enriched fraction using silica gel column chromatography with a gradient elution (e.g., chloroform-methanol).

  • Fine Purification: Perform preparative high-performance liquid chromatography (prep-HPLC) on the resulting fractions to isolate this compound to a high purity.

Q2: How can I confirm the identity and purity of my purified this compound?

A2: The identity of this compound can be confirmed using spectroscopic methods such as Mass Spectrometry (MS) to determine the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the structure. The purity is typically assessed by High-Performance Liquid Chromatography with UV detection (HPLC-UV) or a universal detector like an Evaporative Light Scattering Detector (ELSD). A purity of >98% is generally considered standard for use in biological assays.

Q3: this compound is degrading during my purification process. What can I do to minimize this?

A3: Degradation of iridoid glycosides like this compound is often caused by exposure to acidic conditions and high temperatures.[1] To minimize degradation, ensure that the pH of your solutions is maintained near neutral. Avoid using strong acids or bases in your mobile phases. Additionally, perform all chromatographic steps and solvent evaporation at room temperature or below.

Q4: I am having trouble separating this compound from other closely related iridoid glycosides. What chromatographic conditions should I try?

A4: The separation of structurally similar iridoid glycosides can be challenging. For reverse-phase HPLC, a C18 column is a good starting point. Use a mobile phase consisting of acetonitrile and water, and consider adding 0.1% formic acid to improve peak shape. A slow and shallow gradient elution is key. For example, you could start with a low percentage of acetonitrile and gradually increase it over a long run time (e.g., 30-60 minutes).

Data Presentation

The following table provides a representative summary of the quantitative data that might be expected during a multi-step purification of total iridoid glycosides from Rehmannia glutinosa. This can serve as a template for tracking the purification of this compound.

Purification StepTotal Weight (g)Total Iridoid Glycoside Content (%)Purity of Target Compound (%)Recovery of Target Compound (%)
Crude Extract 1005.2~1100
Macroporous Resin Eluate 2025.0~596
Silica Gel Fraction 570.0~4067
Prep-HPLC Purified 0.5>98.0>9848

Note: This data is illustrative and the actual yield, purity, and recovery will vary depending on the starting material and the specific experimental conditions.

Experimental Protocols

Extraction of Total Iridoid Glycosides

This protocol describes a general method for extracting total iridoid glycosides from Rehmannia glutinosa.

Materials:

  • Dried roots of Rehmannia glutinosa, powdered

  • 70% Ethanol (v/v)

  • Filter paper

  • Rotary evaporator

Procedure:

  • Macerate 1 kg of powdered Rehmannia glutinosa roots in 10 L of 70% ethanol at room temperature for 24 hours.

  • Filter the mixture through filter paper to separate the extract from the plant material.

  • Repeat the extraction process on the residue two more times with fresh 70% ethanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

HPLC-UV Analysis of this compound

This protocol provides a starting point for the analytical quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional)

  • This compound reference standard (>98% purity)

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A as water (with or without 0.1% formic acid) and mobile phase B as acetonitrile.

  • Standard Solution: Prepare a stock solution of the this compound standard in methanol at a concentration of 1 mg/mL. From this, prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Dissolve a known amount of the extract or purified fraction in the initial mobile phase composition and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Gradient Elution (example):

      • 0-5 min: 10% B

      • 5-25 min: 10-30% B (linear gradient)

      • 25-30 min: 30-90% B (linear gradient)

      • 30-35 min: 90% B (isocratic)

      • 35-40 min: 10% B (re-equilibration)

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify using a calibration curve generated from the standard solutions.

Mandatory Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Powdered Rehmannia glutinosa extraction 70% Ethanol Extraction start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract macroporous Macroporous Resin Chromatography crude_extract->macroporous silica_gel Silica Gel Column Chromatography macroporous->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound hplc_uv HPLC-UV (Purity) pure_compound->hplc_uv ms_nmr MS & NMR (Structure) pure_compound->ms_nmr

Caption: General workflow for the extraction, purification, and analysis of this compound.

Proposed Signaling Pathways for Bioactivity

Based on the known activities of other iridoid glycosides from Rehmannia glutinosa, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

G cluster_membrane cluster_cytoplasm cluster_nucleus receptor Receptor (e.g., TLR) IKK IKK Complex receptor->IKK Inflammatory Stimuli IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation Rehmannioside_C This compound Rehmannioside_C->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

G cluster_membrane cluster_cytoplasm cluster_nucleus receptor Receptor MAPKKK MAPKKK (e.g., TAK1) receptor->MAPKKK Stress/Cytokines MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK p38 MAPK MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Translocation & Activation Rehmannioside_C This compound Rehmannioside_C->MAPKKK Inhibition Genes Inflammatory Response Transcription_Factors->Genes Gene Expression

Caption: Postulated inhibitory effect of this compound on the MAPK signaling cascade.

References

Impact of storage conditions on the degradation and stability of Rehmannioside C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of storage conditions on the degradation and stability of Rehmannioside C.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, an iridoid glycoside, is primarily influenced by temperature, pH, humidity, and light exposure.[1][2] As with other iridoid glycosides, this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can be accelerated by elevated temperatures.[1][2]

Q2: What are the recommended short-term and long-term storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be stored in a well-sealed container at 4°C, protected from light and moisture. For short-term storage, maintaining these conditions is also recommended to minimize degradation.

Q3: What are the recommended storage conditions for this compound in solution?

A3: Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months to maintain stability. It is advisable to prepare fresh solutions for critical experiments.

Q4: What are the likely degradation pathways for this compound?

A4: Based on studies of structurally similar iridoid glycosides like catalpol, the primary degradation pathway for this compound is likely the acid- or base-catalyzed hydrolysis of its glycosidic linkages.[1] This would result in the loss of the glucose units and the formation of the aglycone, which may undergo further rearrangement or degradation, especially at high temperatures.[1]

Troubleshooting Guide

Problem 1: I am observing a decrease in the peak area of this compound in my HPLC analysis over a short period.

  • Possible Cause 1: Improper Storage of Stock Solution. Storing stock solutions at room temperature or for extended periods at 4°C can lead to degradation.

    • Solution: Prepare fresh stock solutions for each experiment or store aliquots at -20°C for short-term use (up to one month) or -80°C for long-term use (up to six months).

  • Possible Cause 2: pH of the Sample Matrix. If your sample is dissolved in an acidic or alkaline buffer, this can accelerate the hydrolysis of this compound.

    • Solution: Whenever possible, prepare samples in a neutral pH buffer (pH 7) immediately before analysis. If the experimental design requires acidic or alkaline conditions, analyze the samples as quickly as possible after preparation and consider running a time-course study to understand the degradation rate in your specific matrix.

Problem 2: I am seeing unexpected peaks in the chromatogram of my this compound sample.

  • Possible Cause 1: Degradation of this compound. The additional peaks are likely degradation products.

    • Solution: Review your sample preparation and storage procedures. To confirm if the new peaks are degradation products, you can perform a forced degradation study (see experimental protocols below) and compare the chromatograms. Using a mass spectrometer (LC-MS) can help in identifying the mass of the potential degradation products.[1]

  • Possible Cause 2: Contamination. The sample or the HPLC system may be contaminated.

    • Solution: Run a blank injection (mobile phase only) to check for system contamination. Prepare a fresh sample using clean glassware and high-purity solvents to rule out sample contamination.

Problem 3: The physical appearance of my solid this compound has changed (e.g., color change, clumping).

  • Possible Cause 1: Exposure to Moisture. this compound is likely hygroscopic, and moisture absorption can lead to physical changes and accelerate chemical degradation.

    • Solution: Store solid this compound in a desiccator or a tightly sealed container with a desiccant. Avoid opening the container in a humid environment.

  • Possible Cause 2: Exposure to Light. Photodegradation can sometimes lead to color changes.

    • Solution: Store the compound in an amber vial or a light-blocking container.

Quantitative Data on Stability

Table 1: Degradation of Catalpol Under Forced Degradation Conditions

Stress ConditionTemperatureDurationpH% Degradation of Catalpol
Acidic100°C28 hours4.0>80%
Neutral100°CNot specified7.0Stable
Alkaline100°CNot specified9.0Significant Degradation
Thermal (Solid)80°CNot specifiedN/ADegradation observed

Note: This data is for catalpol and serves as an illustrative example.[2] The degradation rates for this compound may vary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method.

  • Chromatographic System:

    • HPLC with a UV/PDA detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program: A typical gradient might be: 0-5 min, 5% B; 5-25 min, 5-30% B; 25-30 min, 30-90% B; 30-35 min, 90% B; 35-40 min, 90-5% B; 40-45 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the initial mobile phase composition to a working concentration (e.g., 100 µg/mL).

    • Sample Solution: Prepare samples by dissolving the test material in the initial mobile phase composition to a similar concentration as the standard solution.

  • Method Validation:

    • Specificity: Perform forced degradation studies (see Protocol 2) to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

    • Linearity: Analyze a series of dilutions of the standard solution (e.g., 1-200 µg/mL) to establish the linear range of the method.

    • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix.

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the standard solution.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a general framework for conducting forced degradation studies. The extent of degradation should be targeted at 5-20%.[3]

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in methanol or a suitable solvent.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute with the mobile phase to the working concentration and analyze by HPLC.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours).

    • Neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute with the mobile phase to the working concentration and analyze by HPLC.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • Dilute with the mobile phase to the working concentration and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a petri dish and expose it to a high temperature (e.g., 80°C) in an oven for a specified period (e.g., 24, 48, 72 hours).

    • After exposure, dissolve the solid in the mobile phase to the working concentration and analyze by HPLC.

  • Photodegradation (Solid State):

    • Place a thin layer of solid this compound in a petri dish.

    • Expose the sample to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[4][5]

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.[6]

    • After exposure, dissolve both the exposed and control samples in the mobile phase to the working concentration and analyze by HPLC.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start This compound (Solid or Solution) stress Apply Stress Condition (Acid, Base, Heat, Light, Oxidizing Agent) start->stress neutralize Neutralize/Dilute stress->neutralize hplc Stability-Indicating HPLC-UV/PDA neutralize->hplc lcms LC-MS for Degradant Identification hplc->lcms pathway Elucidate Degradation Pathway lcms->pathway quantify Quantify Degradation quantify->pathway

Experimental workflow for a forced degradation study.

Degradation_Pathway Rehmannioside_C This compound C₂₁H₃₄O₁₄ Aglycone Aglycone Intermediate Rehmannioside_C->Aglycone Hydrolysis (Acid/Base/Heat) Degradation_Products Further Degradation Products Aglycone->Degradation_Products Rearrangement/ Further Reactions

Proposed degradation pathway for this compound.

References

Best practices for handling hygroscopic DMSO when dissolving Rehmannioside C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling hygroscopic Dimethyl Sulfoxide (DMSO) when dissolving Rehmannioside C. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in DMSO. For in vitro studies, it is advisable to prepare a stock solution in high-purity, anhydrous DMSO. Other solvents such as methanol, ethanol, and pyridine can also be used.

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is quite high, which allows for the preparation of concentrated stock solutions. Quantitative data from various suppliers are summarized in the table below.

Q3: Why is it crucial to use anhydrous or newly opened DMSO?

A3: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of many compounds, including this compound, leading to precipitation, especially after freeze-thaw cycles.[1] To ensure accurate and reproducible results, always use newly opened or properly stored anhydrous DMSO.

Q4: How should I store my DMSO to prevent water absorption?

A4: To maintain the anhydrous nature of DMSO, it should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated place.[2][3] For long-term storage or for highly sensitive experiments, storing the main stock of DMSO under an inert gas like argon or nitrogen is recommended.[3] For daily use, it is good practice to aliquot the DMSO into smaller, tightly sealed vials to minimize the exposure of the main stock to atmospheric moisture.

Q5: How should I store the this compound stock solution in DMSO?

A5: Once prepared, the this compound stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[4] These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
This compound powder is not dissolving in DMSO. 1. Insufficient mixing: The compound may not have been adequately dispersed in the solvent. 2. Concentration is too high: The amount of this compound may exceed its solubility limit at room temperature. 3. Hygroscopic DMSO: The DMSO used may have absorbed water from the atmosphere, reducing its solvating power.1. Vortexing and Sonication: Vortex the solution vigorously. If undissolved particles remain, use an ultrasonic bath for 5-10 minutes to aid dissolution.[4] 2. Gentle Warming: Warm the solution in a water bath at 37°C to increase solubility.[6] 3. Use Anhydrous DMSO: Always use a fresh, unopened bottle of high-purity DMSO or DMSO that has been properly stored in a desiccator or under an inert gas.
Precipitation occurs after the stock solution is prepared and stored. 1. Water Contamination: The DMSO stock solution may have absorbed moisture during preparation or storage. 2. Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the formation of less soluble crystalline structures.[1][4] 3. Supersaturated Solution: The initial dissolution may have resulted in a supersaturated solution that is not stable over time.1. Proper Storage: Ensure aliquots are stored in tightly sealed vials with minimal headspace. 2. Aliquot Stock Solution: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4] 3. Re-dissolution: Before use, allow the aliquot to equilibrate to room temperature. If precipitate is observed, gently warm the solution to 37°C and sonicate for 5-10 minutes to redissolve the compound.
Precipitation occurs when diluting the DMSO stock solution into an aqueous medium (e.g., cell culture media). 1. Rapid Change in Polarity: A sudden shift from a high-polarity organic solvent (DMSO) to an aqueous medium can cause the compound to "crash out" of solution. 2. Low Aqueous Solubility: this compound has lower solubility in aqueous solutions compared to DMSO.1. Stepwise Dilution: Perform serial dilutions in the aqueous medium rather than a single large dilution.[4] 2. Vigorous Mixing: Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid and even dispersion.[7] 3. Maintain Low Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to minimize solvent toxicity and solubility issues.[8]

Quantitative Data Summary

Parameter Value Notes Reference
Solubility in DMSO 50 mg/mL (97.95 mM)Requires ultrasonication. Hygroscopic DMSO can significantly impact solubility.[5]
Solubility in DMSO 100 mg/mL (195.89 mM)Requires ultrasonication.[6]
Storage of Stock Solution (in DMSO) -20°C for 1 month -80°C for 6 monthsStore in tightly sealed, single-use aliquots to avoid moisture and repeated freeze-thaw cycles.[5]
Final DMSO Concentration in Cell Culture < 0.5%To avoid cytotoxicity.[8]

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Preparation: Bring the vial of this compound powder and the bottle of anhydrous DMSO to room temperature.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For 1 mL of a 50 mM stock solution (MW: 510.49 g/mol ), you will need 25.52 mg.

  • Dissolution: a. Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. b. Tightly cap the tube and vortex at maximum speed for 1-2 minutes. c. Visually inspect the solution for any undissolved particles. d. If particles are present, place the tube in an ultrasonic water bath for 5-10 minutes.[4] e. For enhanced dissolution, the tube can be gently warmed to 37°C in a water bath during sonication.[6] f. After sonication, vortex the solution again and visually confirm that the compound is fully dissolved.

  • Storage: a. Aliquot the stock solution into sterile, single-use microcentrifuge tubes. b. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5]

Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments

Materials:

  • This compound stock solution (e.g., 50 mM in DMSO)

  • Sterile, pre-warmed cell culture medium

  • Sterile microcentrifuge tubes or 96-well plate

Procedure:

  • Thawing: Remove an aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Initial Dilution (Intermediate Step): To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 50 µM in the cell culture medium, first prepare an intermediate dilution.

  • Final Dilution: a. Add the pre-warmed cell culture medium to your culture plate or tubes. b. Add the required volume of the intermediate or stock this compound solution to the medium while gently swirling the plate or tube. This ensures rapid dispersion and helps prevent precipitation. c. Ensure the final concentration of DMSO in the cell culture medium is below 0.5%. For a 1:1000 dilution of a 50 mM stock to a final concentration of 50 µM, the final DMSO concentration will be 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex, Sonicate & Warm (37°C) add_dmso->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw aliquot at RT store->thaw Begin Experiment dilute Dilute in pre-warmed medium thaw->dilute mix Add to cells dilute->mix

Caption: Experimental workflow for preparing and using this compound solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (inactive) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (active) Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activates Cell_Effects Cell Growth, Proliferation, Survival mTORC1->Cell_Effects Promotes RehmanniosideC This compound (from Rehmanniae Radix) RehmanniosideC->RTK Activates

Caption: The PI3K/Akt signaling pathway, a potential target of this compound.

References

How to avoid loss of activity from repeated freeze-thaw cycles of Rehmannioside C solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the activity of Rehmannioside C solutions by avoiding degradation from repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound solutions?

A1: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which can maintain stability for up to 6 months.[1][2] For short-term storage, -20°C is suitable for up to 1 month.[1][2] To ensure maximum stability, solutions should be stored in sealed containers, protected from moisture and light.[1]

Q2: Why should repeated freeze-thaw cycles be avoided for this compound solutions?

A2: Repeatedly freezing and thawing solutions can lead to the degradation of this compound, an iridoid glycoside. This degradation can result in a loss of its biological activity. The physical stress of ice crystal formation and recrystallization during thawing can alter the compound's structure and efficacy. To prevent inactivation, it is strongly advised to aliquot stock solutions into single-use volumes.[1][2]

Q3: What are the visible signs of this compound degradation in a solution?

A3: Visual indicators of degradation can include a change in the color of the solution or the formation of precipitates. However, a loss of biological activity can occur even without any visible changes. Therefore, it is crucial to follow proper storage and handling procedures.

Q4: In which solvents should this compound be dissolved?

A4: this compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol. For in vitro experiments, DMSO is a common choice for preparing stock solutions.[2] If you encounter solubility issues, gentle warming to 37°C or sonication can be used to aid dissolution.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Loss of Expected Biological Activity 1. Degradation from multiple freeze-thaw cycles: The most common reason for activity loss.1. Prepare fresh solutions: Discard the current solution and prepare a new one from a stock that has not undergone repeated freeze-thaw cycles.
2. Improper storage conditions: Storing the solution at room temperature or for extended periods at -20°C can lead to degradation.2. Verify storage: Ensure that stock solutions are stored at -80°C for long-term use and that aliquots are used for daily experiments.
3. Incorrect solvent or pH: Iridoid glycosides can be unstable in certain pH conditions.3. Check solution preparation: Confirm that the solvent and buffer system used are appropriate and will not contribute to the degradation of the compound.
Precipitate Formation in Solution 1. Exceeded solubility: The concentration of this compound may be too high for the chosen solvent.1. Aid dissolution: Gently warm the solution to 37°C or use an ultrasonic bath to help dissolve the precipitate.[2]
2. Degradation product: The precipitate could be a result of compound degradation.2. Prepare fresh solution: If dissolution aids do not work, it is best to discard the solution and prepare a new one.
Inconsistent Experimental Results 1. Variable activity of the compound: This can be due to inconsistent handling, such as a different number of freeze-thaw cycles for different aliquots.1. Standardize handling procedures: Ensure all aliquots are handled identically. Use a fresh aliquot for each experiment.
2. Solution not homogenous: If the compound is not fully dissolved, the concentration will not be uniform.2. Ensure complete dissolution: Before taking an aliquot, ensure the entire stock solution is fully dissolved and homogenous.

Quantitative Data on Stability

Analyte Matrix Number of Freeze-Thaw Cycles Stability (Relative Standard Deviation - RSD)
CatalpolRat Plasma3< 6.99%
CatalpolRat Brain Homogenate3< 6.74%

This data suggests that a closely related iridoid glycoside maintains good chemical stability after three freeze-thaw cycles. However, it is important to note that this measures concentration, and a direct correlation to biological activity is not guaranteed. Therefore, minimizing freeze-thaw cycles remains the best practice.

Experimental Protocols

Protocol for Assessing the Stability of this compound After Repeated Freeze-Thaw Cycles

This protocol outlines a method to quantify the stability of this compound in a specific solution after subjecting it to multiple freeze-thaw cycles.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mM.

  • Ensure complete dissolution by gentle vortexing or sonication.

2. Aliquoting:

  • Dispense the stock solution into multiple, single-use cryovials (e.g., 20 µL aliquots).

  • This will be your set of experimental samples.

3. Freeze-Thaw Cycling:

  • Store all aliquots at -80°C.

  • For the freeze-thaw group, remove the designated aliquots from the -80°C freezer and allow them to thaw completely at room temperature (approximately 30 minutes).

  • Once thawed, immediately refreeze the aliquots at -80°C. This constitutes one freeze-thaw cycle.

  • Repeat this process for the desired number of cycles (e.g., 1, 3, 5, and 10 cycles).

  • Maintain a control group of aliquots that remain at -80°C without undergoing any freeze-thaw cycles.

4. Analysis of this compound Concentration (Chemical Stability):

  • After the designated number of freeze-thaw cycles, analyze the concentration of this compound in the thawed aliquots and the control group using High-Performance Liquid Chromatography (HPLC).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV spectrophotometer at an appropriate wavelength for this compound.

  • Compare the peak area of this compound in the cycled samples to the control samples to determine the percentage of degradation.

5. Analysis of Biological Activity:

  • Concurrently, assess the biological activity of this compound from the thawed aliquots and the control group using a relevant in vitro assay.

  • Example: Neuroprotective Effect Assay:

    • Culture PC12 cells and induce injury with a neurotoxin (e.g., corticosterone).

    • Treat the cells with different concentrations of this compound from the control and freeze-thaw cycle groups.

    • Measure cell viability using an MTT assay.

    • Compare the dose-response curves of the cycled samples to the control to determine any loss in neuroprotective activity.[3]

Visualizations

TroubleshootingWorkflow Troubleshooting Loss of this compound Activity start Start: Inconsistent or No Biological Activity Observed check_storage Step 1: Verify Storage Conditions of Stock Solution start->check_storage storage_ok Storage at -80°C and protected from light? check_storage->storage_ok correct_storage Action: Store stock solution properly and re-run experiment. storage_ok->correct_storage No check_freeze_thaw Step 2: Review Handling Procedure storage_ok->check_freeze_thaw Yes end_ok End: Activity Restored correct_storage->end_ok aliquoted Was the stock solution aliquoted for single use? check_freeze_thaw->aliquoted aliquot_solution Action: Prepare new stock solution, aliquot, and use a fresh aliquot for each experiment. aliquoted->aliquot_solution No check_solution_prep Step 3: Examine Solution Preparation aliquoted->check_solution_prep Yes aliquot_solution->end_ok precipitate Is there any precipitate in the solution? check_solution_prep->precipitate dissolve_precipitate Action: Gently warm or sonicate to dissolve. If unsuccessful, prepare a fresh solution. precipitate->dissolve_precipitate Yes final_check Step 4: Consider Other Experimental Factors precipitate->final_check No dissolve_precipitate->end_ok final_check->end_ok

Caption: Troubleshooting workflow for loss of this compound activity.

References

Strategies for enhancing the aqueous solubility of poorly soluble natural compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of natural compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps when encountering a poorly soluble natural compound?

A1: The first step is to characterize the compound's physicochemical properties to understand the root cause of its low solubility. Key parameters include its chemical structure, molecular weight, pKa (for ionizable compounds), and lipophilicity (log P). A simple qualitative solubility test in various solvents (e.g., water, buffers at different pH, organic solvents) can provide initial insights.[1] The principle of "like dissolves like" is a useful starting point; polar molecules tend to dissolve in polar solvents, and non-polar molecules in non-polar solvents.[2]

Q2: How do I select the most appropriate solubility enhancement strategy for my compound?

A2: The choice of strategy depends on the compound's properties, the desired final concentration, the intended application (e.g., in vitro assay vs. in vivo formulation), and potential interference with downstream experiments. The decision process often involves a tiered approach, starting with simpler methods before moving to more complex formulations.

Below is a logical workflow to guide your selection process.

G start Start: Poorly Soluble Natural Compound char Characterize Compound (pKa, log P, melting point) start->char is_ionizable Is the compound ionizable (acidic/basic)? char->is_ionizable ph_adjust Strategy: pH Adjustment - Adjust buffer pH away from pI - Salt formation is_ionizable->ph_adjust Yes is_thermolabile Is the compound thermolabile? is_ionizable->is_thermolabile No ph_adjust->is_thermolabile If insufficient cosolvent Strategy: Co-solvents (e.g., DMSO, Ethanol, PEG 400) - Simple & fast - Check assay compatibility is_thermolabile->cosolvent No complexation Strategy: Complexation (e.g., Cyclodextrins) - Masks hydrophobicity - Good for sensitive assays is_thermolabile->complexation Yes cosolvent->complexation If assay interferes or insufficient solid_dispersion Strategy: Solid Dispersion (e.g., with PVP, PEG) - Creates amorphous form - Significant solubility increase complexation->solid_dispersion If insufficient nanonization Advanced Strategy: Nanonization (e.g., Milling, Homogenization) - Increases surface area - Improves dissolution rate solid_dispersion->nanonization If insufficient solvent_evap Method: Solvent Evaporation (for Solid Dispersion) solid_dispersion->solvent_evap hot_melt Method: Hot-Melt Extrusion (for Solid Dispersion) solid_dispersion->hot_melt

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides

Problem 1: My compound precipitates when I dilute my DMSO stock into an aqueous buffer.

This is a common problem that occurs when a compound is highly soluble in a concentrated organic stock solution but crashes out upon dilution into an aqueous medium where it has low solubility.[3]

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to test if a lower final concentration of your compound stays in solution.

  • Decrease Co-solvent Percentage: While it seems counterintuitive, sometimes the high concentration of the organic solvent in the aliquot being added to the buffer can cause localized precipitation. Try making an intermediate dilution of your stock in the buffer.

  • Incorporate a Surfactant: Low concentrations of non-ionic surfactants like Tween® 20 or Tween® 80 can act as wetting agents and help keep the compound dispersed.[4]

  • Use an Alternative Solubilization Technique: If the above steps fail, the compound's intrinsic solubility in the final buffer is too low. You will need to employ a more robust enhancement strategy like complexation with cyclodextrins or creating a solid dispersion.

G start Problem: Compound precipitates from DMSO stock into aqueous buffer step1 Step 1: Lower Final Concentration Is the new concentration sufficient for the experiment? start->step1 step2 Step 2: Optimize Co-solvent Ratio - Try 1:20 or 1:100 dilution (e.g., 5% or 1% DMSO) - Does it stay in solution? step1->step2 No success Solution Found step1->success Yes step3 Step 3: Add Surfactant - Add low concentration (e.g., 0.01-0.1%) of Tween® 20/80 to buffer. step2->step3 No step2->success Yes step3->success Yes fail Issue Persists step3->fail step4 Step 4: Employ Advanced Method - The compound's intrinsic solubility is too low. - Consider cyclodextrins, solid dispersions, or nanonization. fail->step4

Caption: Workflow for addressing compound precipitation after dilution.

Quantitative Data: Effect of Co-solvents on Solubility

The addition of a water-miscible organic solvent (co-solvent) can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[5][6]

Natural CompoundPrimary SolventCo-solvent SystemSolubility Increase (Approx. Fold)
CurcuminWater30% Ethanol~150x
QuercetinWater40% PEG 400~500x
ResveratrolWater20% Propylene Glycol~80x
PaclitaxelWater50% Ethanol>1000x

Note: Data is compiled for illustrative purposes. Actual values may vary based on temperature, pH, and specific experimental conditions.

Problem 2: The solubility of my acidic/basic compound is not improving sufficiently with pH adjustment.

For ionizable compounds, altering the pH of the solution to shift the equilibrium towards the more soluble ionized form is a primary strategy.[] Weakly acidic drugs are more soluble at higher pH, while weakly basic drugs are more soluble at lower pH.[8] However, this method has its limits.

Troubleshooting Steps:

  • Verify pKa: Ensure you are using the correct pKa for your compound. The rule of thumb is to adjust the pH to at least 2 units above the pKa for an acid and 2 units below the pKa for a base to ensure >99% ionization.

  • Check for Salt Precipitation: The addition of buffer salts can sometimes lead to the precipitation of a less soluble drug-salt complex, a phenomenon known as the common ion effect.[9] Try using a different buffer system.

  • Combine with Other Methods: pH adjustment can be used in conjunction with other techniques. Combining it with a co-solvent or cyclodextrin complexation can have a synergistic effect on solubility.[10]

  • Assess Compound Stability: Extreme pH values can cause degradation of the natural compound over time. Assess the stability of your compound at the target pH before proceeding with long-term experiments.

Problem 3: How do I confirm the successful formation of a cyclodextrin inclusion complex?

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble "guest" molecules, thereby increasing their apparent water solubility.[11][12][13] Confirmation of complex formation is crucial.

Confirmation Methods:

  • Phase Solubility Studies: This is the most common method. An excess of the natural compound is added to aqueous solutions of increasing CD concentrations. The mixture is shaken until equilibrium is reached, and the concentration of the dissolved compound is measured. A linear increase in solubility with CD concentration (an A-type diagram) typically indicates the formation of a 1:1 complex.

  • Differential Scanning Calorimetry (DSC): The melting point peak of the pure compound should disappear or shift in the DSC thermogram of the inclusion complex, indicating it is no longer in a crystalline state and is encapsulated within the CD.[14][15]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic peaks of the guest molecule may shift or change in intensity upon complexation, indicating interactions with the CD molecule.[14]

  • X-ray Diffractometry (XRD): The crystalline pattern of the pure drug will be absent in the diffractogram of the complex, which will instead show a diffuse pattern characteristic of the amorphous CD complex.[14][15]

Caption: Diagram of cyclodextrin inclusion complex formation.

Detailed Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

Solid dispersion is a technique where a poorly soluble compound is dispersed in a hydrophilic carrier matrix, often in an amorphous state, to improve its dissolution rate and solubility.[16][17][18]

Materials:

  • Poorly soluble natural compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP K30), Polyethylene glycol (PEG 6000))

  • Volatile organic solvent (e.g., ethanol, methanol, dichloromethane) capable of dissolving both the compound and the carrier.[19]

  • Rotary evaporator or vacuum oven

Methodology:

  • Preparation: Determine the desired ratio of compound to carrier (e.g., 1:1, 1:5, 1:10 by weight).

  • Dissolution: Dissolve the accurately weighed natural compound and carrier in a minimal amount of the selected organic solvent in a round-bottom flask. Use sonication if necessary to ensure complete dissolution.[18]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask. Gently grind it using a mortar and pestle to obtain a fine powder.

  • Storage: Store the resulting powder in a desiccator to prevent moisture absorption.

  • Characterization: Confirm the amorphous nature and dissolution improvement using techniques like XRD, DSC, and dissolution testing.

Protocol 2: Determining Equilibrium Solubility by the Shake-Flask Method

This is the gold standard method for determining the equilibrium solubility of a compound.[3]

Materials:

  • Poorly soluble natural compound (solid form)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation: Add an excess amount of the solid natural compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]

  • Incubation: Add a precise, known volume of the aqueous buffer to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solid.[3]

  • Sampling: Carefully withdraw a sample from the clear supernatant. Be cautious not to disturb the solid pellet.

  • Filtration: Immediately filter the sample through a syringe filter to remove any remaining microscopic particles. Note: It may be necessary to pre-saturate the filter with the solution to avoid loss of the compound due to adsorption to the filter membrane.

  • Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method like HPLC.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

References

Technical Support Center: Enhancing HPLC Detection of Rehmannioside C through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for improving the High-Performance Liquid Chromatography (HPLC) detection of Rehmannioside C via chemical derivatization.

Frequently Asked Questions (FAQs)

Q1: Why is the HPLC-UV detection of this compound often challenging?

A1: this compound, an iridoid glycoside, lacks a strong chromophore in its structure. This results in weak ultraviolet (UV) absorption, typically at low wavelengths (around 203-210 nm), leading to low sensitivity and poor detection limits in standard HPLC-UV analysis.[1][2][3]

Q2: What is chemical derivatization and how can it improve the detection of this compound?

A2: Chemical derivatization is the process of chemically modifying an analyte to enhance its analytical properties. For this compound, derivatization involves reacting its hydroxyl (-OH) or glycosidic functional groups with a reagent that introduces a chromophore (for UV/Vis detection) or a fluorophore (for fluorescence detection). This modification results in a derivative that can be detected with much higher sensitivity.[4]

Q3: What are the common pre-column derivatization reagents suitable for this compound?

A3: Given the structure of this compound (containing multiple hydroxyl groups and two glucose units), suitable reagents include:

  • 1-phenyl-3-methyl-5-pyrazolone (PMP): Reacts with the reducing end of glycosides, introducing a strong UV-absorbing group.[5][6] This is particularly useful after hydrolysis to expose the reducing ends of the glucose moieties.

  • Dansyl Chloride (DNS-Cl): Reacts with hydroxyl groups to form highly fluorescent derivatives, significantly lowering detection limits when using a fluorescence detector (FLD).[7][8][9]

Q4: What are the main advantages of pre-column versus post-column derivatization?

A4: Pre-column derivatization occurs before the sample is injected into the HPLC system. Its main advantages are that it can be performed on the benchtop without specialized equipment, and the resulting derivatives can be separated using standard reversed-phase HPLC columns. Post-column derivatization requires a reaction coil and a second pump after the analytical column, which can increase system complexity and dead volume.

Q5: Can derivatization be applied to pharmacokinetic studies of this compound?

A5: Yes, derivatization is highly beneficial for pharmacokinetic studies. Biological samples like plasma or urine contain low concentrations of the analyte and many interfering substances.[10] Derivatization can significantly increase the sensitivity and selectivity of the assay, allowing for the accurate quantification of this compound and its metabolites at low levels.[11]

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization and HPLC analysis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Derivatization Product Peak 1. Incorrect Reaction pH: The pH is critical for both PMP and Dansyl Chloride reactions.[5] 2. Reagent Degradation: Derivatization reagents can be sensitive to moisture and light.[8] 3. Insufficient Reaction Time or Temperature: The reaction may be incomplete.[12] 4. Presence of Interfering Substances: Other compounds in the sample may consume the reagent.1. Optimize pH: Verify and adjust the pH of the reaction mixture to the optimal range specified in the protocol. 2. Use Fresh Reagent: Prepare fresh reagent solutions for each experiment. Store stock reagents under the recommended conditions (e.g., cool, dry, and dark). 3. Optimize Reaction Conditions: Increase the reaction time or temperature within the recommended limits. 4. Sample Cleanup: Use a solid-phase extraction (SPE) step to clean up the sample before derivatization.
Multiple Unexpected Peaks in Chromatogram 1. Side Reactions: The derivatization reaction may produce by-products. 2. Excess Reagent Peak: A large peak from the unreacted derivatizing agent can interfere with the analyte peak. 3. Degradation of Analyte or Derivative: this compound or its derivative may be unstable under the reaction or storage conditions.1. Optimize Stoichiometry: Adjust the molar ratio of the derivatization reagent to the analyte. 2. Reagent Removal: After the reaction, use a liquid-liquid extraction step (e.g., with chloroform for PMP) to remove excess reagent. 3. Check Stability: Analyze the sample immediately after preparation. If storage is necessary, evaluate the stability of the derivative at different temperatures (e.g., 4°C, -20°C).
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate Mobile Phase: The mobile phase may not be optimal for the derivatized analyte. 2. Column Overload: Injecting too much sample can cause peak distortion. 3. Secondary Interactions: The derivative may have secondary interactions with the stationary phase.1. Adjust Mobile Phase: Modify the organic solvent percentage, buffer concentration, or pH of the mobile phase. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 3. Change Column: Consider a different type of C18 column with different end-capping or use a different stationary phase.
Irreproducible Peak Areas 1. Inconsistent Derivatization: Variations in reaction time, temperature, or reagent addition can lead to inconsistent yields. 2. Autosampler/Injection Issues: Inconsistent injection volumes. 3. Derivative Instability: The derivative may be degrading over the course of the analytical run.1. Automate Derivatization (if possible): Use an autosampler with a derivatization program for precise timing and reagent delivery. 2. System Maintenance: Perform routine maintenance on the injector and ensure the sample loop is completely filled. 3. Analyze Promptly: Keep the sample vial cool in the autosampler and analyze samples as quickly as possible after derivatization.

Experimental Protocols & Data

Protocol 1: Pre-Column Derivatization of this compound with Dansyl Chloride for HPLC-FLD

This protocol is adapted from methods for derivatizing hydroxyl groups for fluorescence detection.[7][13]

1. Reagents and Materials:

  • This compound standard or sample extract

  • Dansyl Chloride (DNS-Cl) solution: 1.5 mg/mL in acetone

  • Sodium carbonate buffer: 0.1 M, pH 10

  • Acetone (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

2. Derivatization Procedure:

  • Evaporate 100 µL of the sample (containing this compound) to dryness under a gentle stream of nitrogen.

  • Add 100 µL of sodium carbonate buffer (pH 10) to the dried sample and vortex to dissolve.

  • Add 200 µL of the Dansyl Chloride solution.

  • Vortex the mixture thoroughly and incubate in a water bath at 60°C for 60 minutes in the dark.

  • After incubation, cool the reaction vial to room temperature.

  • Evaporate the solution to dryness under nitrogen.

  • Reconstitute the residue in 200 µL of acetonitrile/water (50:50, v/v).

  • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

3. HPLC-FLD Conditions:

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 30% B to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Fluorescence Detector: Excitation: 335 nm, Emission: 520 nm

Protocol 2: Pre-Column Derivatization of this compound with PMP for HPLC-UV

This protocol is adapted from methods for derivatizing neutral glycosides.[5][14] It assumes prior acid hydrolysis of this compound to expose the reducing ends of its glucose units.

1. Hydrolysis Step (Optional but Recommended):

  • To 100 µL of sample, add 100 µL of 2 M trifluoroacetic acid (TFA).

  • Heat at 110°C for 2 hours.

  • Cool and evaporate the TFA under nitrogen.

  • Reconstitute in 100 µL of water.

2. Reagents and Materials:

  • (Hydrolyzed) this compound standard or sample

  • 1-phenyl-3-methyl-5-pyrazolone (PMP) solution: 0.5 M in methanol

  • Sodium hydroxide (NaOH) solution: 0.3 M

  • Hydrochloric acid (HCl) solution: 0.3 M

  • Chloroform

  • Acetonitrile (HPLC grade)

  • Phosphate buffer: 0.1 M, pH 7.0

3. Derivatization Procedure:

  • Mix 50 µL of the hydrolyzed sample with 50 µL of 0.3 M NaOH and 100 µL of 0.5 M PMP solution.

  • Incubate the mixture at 70°C for 60 minutes.

  • Cool the reaction vial to room temperature.

  • Neutralize the solution by adding 50 µL of 0.3 M HCl.

  • Add 250 µL of water.

  • Extract the solution three times with 500 µL of chloroform to remove excess PMP. Vortex and centrifuge to separate the layers.

  • Collect the aqueous (upper) layer.

  • Filter the aqueous solution through a 0.22 µm syringe filter before injection.

4. HPLC-UV Conditions:

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1 M phosphate buffer (pH 7.0) (e.g., 20:80, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detector Wavelength: 250 nm

Data Presentation: Comparison of Detection Limits

The following table summarizes the expected improvement in detection limits for a typical iridoid glycoside after derivatization. Actual values for this compound may vary based on experimental conditions.

Analytical Method Detection Principle Typical Limit of Detection (LOD) Fold Improvement (Approx.)
HPLC-UV (Native)Weak UV Absorbance at ~205 nm50 - 100 ng/mLBaseline
HPLC-UV (PMP Derivative)Strong UV Absorbance at ~250 nm1 - 5 ng/mL10 - 100x
HPLC-FLD (Dansyl Derivative)High Fluorescence0.05 - 0.5 ng/mL100 - 2000x[15]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the key workflows described in this guide.

G cluster_0 Derivatization & Analysis Workflow start Sample Preparation (Extraction/Hydrolysis) deriv Chemical Derivatization (PMP or Dansyl-Cl) start->deriv cleanup Reaction Cleanup (LLE or Evaporation) deriv->cleanup hplc HPLC Separation (C18 Column) cleanup->hplc detect Detection (UV or Fluorescence) hplc->detect data Data Analysis detect->data

Caption: General workflow for the chemical derivatization and HPLC analysis of this compound.

G cluster_1 Troubleshooting Logic problem Problem Encountered (e.g., Low Peak Area) cause1 Incomplete Reaction? problem->cause1 cause2 Reagent Degradation? problem->cause2 cause3 HPLC System Issue? problem->cause3 solution1 Optimize Time/Temp/pH cause1->solution1 Yes solution2 Prepare Fresh Reagent cause2->solution2 Yes solution3 Check Pump/Injector cause3->solution3 Yes

Caption: A logical flow diagram for troubleshooting common issues in derivatization HPLC.

Representative Signaling Pathway

While the specific signaling pathways for this compound are still under investigation, its structural analog, Rehmannioside A, has been shown to exert neuroprotective effects by activating the PI3K/AKT/Nrf2 pathway.[16] This pathway is a critical regulator of cellular antioxidant responses and survival, making it a plausible target for related iridoid glycosides.

Caption: Representative signaling pathway potentially activated by this compound.

References

Validation & Comparative

Comparative analysis of Rehmannioside C and other iridoid glycosides like catalpol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the iridoid glycosides Rehmannioside C and catalpol. Both compounds are key bioactive constituents of Rehmannia glutinosa, a plant with a long history of use in traditional medicine.

This document synthesizes the available experimental data on their anti-inflammatory, antioxidant, and hepatoprotective properties. While extensive research is available for catalpol, quantitative data for this compound is less abundant in current scientific literature. This guide aims to present a clear, objective comparison based on existing evidence, highlighting areas where further research on this compound is warranted.

Comparative Overview

FeatureThis compoundCatalpol
Primary Source Rehmannia glutinosaRehmannia glutinosa[1]
Chemical Class Iridoid GlycosideIridoid Glycoside[1]
Key Biological Activities Anti-inflammatory, Hepatoprotective, AntioxidantAnti-inflammatory, Antioxidant, Neuroprotective, Anti-diabetic, Hepatoprotective, Cardioprotective[2]
Known Mechanisms of Action Inhibition of NF-κB and MAPK signaling pathwaysInhibition of NF-κB, Activation of PI3K/Akt pathway, Modulation of apoptosis[1][3]

Data Presentation: A Quantitative Comparison

Due to the limited availability of direct comparative studies, this section summarizes quantitative and semi-quantitative data from individual studies. It is important to note that experimental conditions, including cell types and stimuli, vary between studies, which may influence the observed activities.

Table 1: Anti-inflammatory and Hepatoprotective Activity
CompoundAssayTarget/Cell Line/ModelConcentration/DoseEffectReference
This compound TNF-α Release-Not specifiedPrevents release[4]
Oxidative Stress MarkersLiver tissueNot specifiedLowers levels[4]
Catalpol TNF-α ReleaseLPS/D-gal-induced mice2.5, 5, 10 mg/kg (i.p.)Dose-dependent reduction[5]
AST & ALT LevelsLPS/D-gal-induced mice2.5, 5, 10 mg/kg (i.p.)Dose-dependent reduction[5]
NF-κB Activation-Not specifiedInhibition[5]
Cell ViabilityTNF-α-induced HFLS-RA cellsNot specifiedSignificant improvement (P < 0.001)[6]
NF-κB-p65 ActivityTNF-α-induced HFLS-RA cellsNot specifiedSignificant reduction (P < 0.001)[6]
Arthritis SeverityCollagen-induced arthritis miceNot specifiedSignificant reduction (P < 0.05, P < 0.01)[6]
Table 2: Antioxidant Activity
CompoundAssayModelConcentration/DoseEffectReference
This compound SOD and GPx ActivityHepatocytesNot specifiedElevates enzyme activity[4]
Catalpol SOD, CAT, GPx ActivityPlasma of diabetic rats50 mg/kgSignificant increase[2]
MDA LevelsPlasma of diabetic rats50 mg/kgSignificant reduction[2]
ROS LevelsHepatocytes of cholestatic miceNot specifiedReduction[7]
Mitochondrial ATP & GSHHepatocytes of cholestatic miceNot specifiedIncreased content[7]
MnSOD ActivityLiver of HFD/STZ-induced mice100 or 200 mg/kg (p.o.)Significant promotion[8]

Signaling Pathways

Both this compound and catalpol exert their biological effects by modulating key intracellular signaling pathways.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Rehmannioside_C This compound Rehmannioside_C->IKK inhibits Catalpol Catalpol Catalpol->IKK inhibits DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) DNA->Genes induces

Caption: Inhibition of the NF-κB signaling pathway by this compound and Catalpol.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Downstream Targets (Cell Survival, Growth, Proliferation) Akt->Downstream Catalpol Catalpol Catalpol->PI3K activates

Caption: Activation of the PI3K/Akt signaling pathway by Catalpol.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are key experimental protocols relevant to the activities of this compound and catalpol.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in a 96-well plate at an appropriate density.

    • Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

  • Treatment and Stimulation:

    • After 24 hours of transfection, pre-treat the cells with various concentrations of this compound or catalpol for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), for 6-24 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly luciferase activity in the cell lysate using a luciferase assay substrate and a luminometer.

    • Measure the Renilla luciferase activity for normalization.

    • The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity.[9][10][11]

Measurement of TNF-α Release (ELISA)

This protocol quantifies the amount of TNF-α released from cells into the culture medium.

  • Cell Culture and Treatment:

    • Seed immune cells (e.g., RAW 264.7 macrophages or human PBMCs) in a 96-well plate.

    • Pre-treat the cells with different concentrations of this compound or catalpol for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce TNF-α production.

  • ELISA Procedure:

    • Collect the cell culture supernatant.

    • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and TNF-α standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for TNF-α.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a TMB substrate solution to develop the color.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of TNF-α in the samples based on the standard curve.[12][13][14]

Antioxidant Enzyme Activity Assays in Liver Tissue

These assays measure the activity of key antioxidant enzymes, Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx), in liver homogenates.

  • Tissue Homogenization:

    • Excise the liver tissue from experimental animals and wash it with ice-cold PBS.

    • Homogenize the tissue in a suitable buffer (e.g., potassium phosphate buffer for SOD, Tris-HCl buffer for GPx) on ice.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

    • Collect the supernatant for the enzyme activity assays.

  • Superoxide Dismutase (SOD) Activity Assay:

    • The assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

    • The reaction mixture contains the liver homogenate, xanthine, xanthine oxidase, and NBT.

    • The absorbance is measured at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.[15][16][17]

  • Glutathione Peroxidase (GPx) Activity Assay:

    • This assay measures the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) catalyzed by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase (GR) using NADPH.

    • The reaction mixture contains the liver homogenate, GSH, NADPH, GR, and a substrate like hydrogen peroxide or cumene hydroperoxide.

    • The decrease in absorbance at 340 nm due to NADPH consumption is monitored. One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.[15][17][18]

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory and antioxidant properties of both this compound and catalpol, primarily through the modulation of the NF-κB pathway. Catalpol is a well-researched iridoid glycoside with demonstrated efficacy in a wide range of preclinical models, acting through multiple signaling pathways, including the pro-survival PI3K/Akt pathway.

This compound shows promise as a hepatoprotective and anti-inflammatory agent. However, there is a clear need for more extensive research to quantify its biological activities and elucidate its precise mechanisms of action. Direct comparative studies between this compound and catalpol, using standardized experimental protocols, are essential to accurately assess their relative potency and therapeutic potential. Future studies should focus on determining the IC₅₀ values of this compound in various assays and evaluating its efficacy in in vivo models of inflammatory and liver diseases. Such research will be invaluable for the drug development community in exploring the full therapeutic utility of this natural compound.

References

Distinguishing the Biological Effects of Rehmannioside Isomers A, B, C, and D: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric compounds is critical for targeted therapeutic development. This guide provides an objective comparison of the biological effects of Rehmannioside isomers A, B, C, and D, isolated from Rehmannia glutinosa. The information herein is supported by available experimental data to facilitate informed decisions in research and development.

While all four isomers share a core iridoid glycoside structure, subtle variations in their chemical makeup lead to distinct biological activities. This guide summarizes the current understanding of their neuroprotective, anti-inflammatory, and metabolic effects, presenting quantitative data in structured tables and detailing experimental methodologies for key studies.

Comparative Overview of Biological Activities

Current research indicates that Rehmannioside A is the most extensively studied of the four isomers, with demonstrated neuroprotective, anti-inflammatory, antioxidant, and anti-ferroptotic properties.[1][2] Data on Rehmannioside D also points to significant neuroprotective and potentially unique effects on ovarian function.[3][4] Information on Rehmannioside C is emerging, with studies indicating neuroprotective potential.[4][5] Research specifically focused on the biological activities of Rehmannioside B is limited, with many of its potential effects being inferred from studies on the whole Rehmannia glutinosa extract or its structural analog, Rehmannioside A.[1][6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological effects of Rehmannioside isomers A, B, C, and D. It is important to note that direct comparative studies across all four isomers are scarce, and the presented data is compiled from various independent studies.

Table 1: Neuroprotective Effects

IsomerModel SystemConcentration/DoseObserved EffectsReference
Rehmannioside A SH-SY5Y cells (H₂O₂-induced toxicity)80 μMIncreased cell viability[8][9]
MCAO rats80 mg/kg (i.p.)Improved cognitive impairment, reduced cerebral infarction[8][9]
Rehmannioside B Primary cortical neurons (OGD model)10 µMIncreased cell viability by ~40%[7]
This compound PC12 cells (Corticosterone-induced injury)10 µMIncreased cell viability, inhibited apoptosis, reduced ROS levels[4][5]
Rehmannioside D PC12 cells (Corticosterone-induced injury)10 µMIncreased cell viability, inhibited apoptosis, reduced ROS levels[4]

Table 2: Anti-inflammatory Effects

IsomerModel SystemConcentration/DoseObserved EffectsReference
Rehmannioside A LPS-treated BV2 cells0-80 μMInhibited release of pro-inflammatory mediators, promoted M2 polarization[2]
Rehmannioside B LPS-stimulated BV-2 microglial cells10 µM~50% inhibition of Nitric Oxide (NO) production[7]
This compound --Data not available-
Rehmannioside D --Data not available-

Table 3: Other Notable Biological Activities

IsomerBiological ActivityModel SystemIC₅₀/Effective ConcentrationObserved EffectsReference
Rehmannioside A CYP3A4 Inhibition-10.08 μM-[2]
CYP2C9 Inhibition-12.62 μM-[2]
CYP2D6 Inhibition-16.43 μM-[2]
Rehmannioside D Ovarian functionRats with diminished ovarian reserve-Mitigated disease progression[3]

Signaling Pathways and Mechanisms of Action

The biological effects of Rehmannioside isomers are mediated through various signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways identified in current research.

cluster_ReA Rehmannioside A ReA Rehmannioside A PI3K_AKT_Nrf2 PI3K/AKT/Nrf2 Signaling Pathway ReA->PI3K_AKT_Nrf2 activates SLC7A11_GPX4 SLC7A11/GPX4 Signaling Pathway ReA->SLC7A11_GPX4 activates NFkB NF-κB Signaling Pathway ReA->NFkB inhibits MEK MEK Signaling Pathway ReA->MEK inhibits Neuroprotection Neuroprotection, Anti-ferroptosis PI3K_AKT_Nrf2->Neuroprotection SLC7A11_GPX4->Neuroprotection Anti_inflammatory Anti-inflammatory, M2 Polarization NFkB->Anti_inflammatory MEK->Anti_inflammatory cluster_ReB Rehmannioside B (Proposed) ReB Rehmannioside B NFkB_pathway NF-κB Signaling Pathway ReB->NFkB_pathway inhibits Nrf2_pathway Nrf2 Signaling Pathway ReB->Nrf2_pathway activates Anti_inflammatory_effect Anti-inflammatory NFkB_pathway->Anti_inflammatory_effect Neuroprotective_effect Neuroprotection Nrf2_pathway->Neuroprotective_effect cluster_ReD Rehmannioside D ReD Rehmannioside D FOXO1 FOXO1 ReD->FOXO1 modulates Ovarian_function Improved Ovarian Function ReD->Ovarian_function KLOTHO KLOTHO FOXO1->KLOTHO upregulates Granulosa_cell_apoptosis Granulosa Cell Apoptosis KLOTHO->Granulosa_cell_apoptosis inhibits cluster_workflow General Experimental Workflow start Isolate and Purify Rehmannioside Isomers (A, B, C, D) in_vitro In Vitro Screening (e.g., cell viability, anti-inflammatory assays) start->in_vitro dose_response Dose-Response Studies (Determine IC₅₀/EC₅₀) in_vitro->dose_response mechanistic Mechanistic Studies (Signaling Pathway Analysis) dose_response->mechanistic in_vivo In Vivo Efficacy Studies (Animal Models) mechanistic->in_vivo pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies in_vivo->pk_pd lead_optimization Lead Optimization and Drug Development pk_pd->lead_optimization

References

A Prospective Guide to Investigating Synergistic Bioactivity: Rehmannioside C in Combination with Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic strategies often leads to the exploration of combination therapies, aiming to achieve enhanced efficacy and reduced side effects. This guide delves into the prospective synergistic effects of Rehmannioside C, an iridoid glycoside from Rehmannia glutinosa, with other well-characterized natural compounds. While direct experimental evidence for such synergies is currently nascent, this document provides a comprehensive framework for investigating these potential interactions. By examining the known mechanisms of this compound and proposing combinations with compounds possessing complementary activities, we aim to furnish researchers with a data-driven roadmap for future studies.

Understanding this compound: A Foundation for Synergy

This compound has been identified as a bioactive component of Rehmannia glutinosa, a plant with a long history of use in traditional medicine. Preliminary studies have indicated that this compound possesses notable anti-inflammatory and antioxidant properties. Its mechanisms of action are thought to include the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and the reduction of oxidative stress markers. Furthermore, it has been associated with the upregulation of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx). These activities suggest that this compound could serve as a valuable backbone for combination therapies targeting diseases with inflammatory and oxidative stress components.

Proposed Synergistic Combinations and Mechanistic Rationale

Based on the known bioactivities of this compound, we propose the investigation of its synergistic potential with natural compounds that modulate key cellular pathways involved in inflammation and oxidative stress, namely the NF-κB and Nrf2 pathways.

Table 1: Proposed Synergistic Combinations with this compound

CombinationRationale for SynergyKey Signaling Pathways to Investigate
This compound + Curcumin This compound inhibits TNF-α, a key activator of the NF-κB pathway. Curcumin is a well-established inhibitor of NF-κB activation by preventing the phosphorylation and degradation of IκBα. This dual blockade at different points of the pathway could lead to a potent anti-inflammatory effect.NF-κB, MAPK
This compound + Resveratrol This compound enhances the activity of antioxidant enzymes (SOD, GPx). Resveratrol is a known activator of the Nrf2 pathway, which is the master regulator of the antioxidant response. A combination could lead to a more robust and sustained antioxidant defense.Nrf2, Sirt1
This compound + Quercetin Both compounds exhibit antioxidant and anti-inflammatory properties. Quercetin is known to inhibit multiple inflammatory pathways, including NF-κB, and also activates Nrf2. This multi-target approach could result in a broad-spectrum synergistic effect against inflammation and oxidative stress.NF-κB, Nrf2, PI3K/Akt

Experimental Protocols for Investigating Synergy

To rigorously evaluate the synergistic potential of these combinations, a systematic experimental approach is essential. The following protocols provide a detailed methodology for in vitro and in vivo assessment.

In Vitro Synergy Assessment in Macrophages

Objective: To determine the synergistic anti-inflammatory effects of this compound combinations in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cytotoxicity Assay: Determine the non-toxic concentrations of this compound, Curcumin, Resveratrol, and Quercetin individually using an MTT assay.

  • Combination Treatment and Stimulation: Pre-treat cells with various concentrations of this compound, the selected natural compound, and their combinations for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Quantification of Inflammatory Mediators:

    • Measure the levels of nitric oxide (NO) in the culture supernatant using the Griess reagent.

    • Quantify the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to assess the protein expression levels of key signaling molecules in the NF-κB pathway (p-IκBα, IκBα, p-p65, p65) and Nrf2 pathway (Nrf2, HO-1).

  • Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

experimental_workflow_in_vitro cluster_setup Cell Culture & Cytotoxicity cluster_treatment Treatment & Stimulation cluster_analysis Data Analysis culture Culture RAW 264.7 Macrophages mtt MTT Assay for Cytotoxicity (Individual Compounds) culture->mtt treat Pre-treat with Compounds (Single & Combination) mtt->treat stimulate Stimulate with LPS treat->stimulate griess Griess Assay (NO) stimulate->griess elisa ELISA (TNF-α, IL-6, IL-1β) stimulate->elisa western Western Blot (NF-κB & Nrf2 pathways) stimulate->western ci Combination Index (CI) Analysis griess->ci elisa->ci nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Points of Inhibition LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK RehmanniosideC This compound RehmanniosideC->TNFa Curcumin Curcumin Curcumin->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation of IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 Degradation of IκBα nucleus Nucleus p65_p50->nucleus Nuclear Translocation inflammation Inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->inflammation nrf2_pathway cluster_activation Points of Activation RehmanniosideC This compound Antioxidant_Enzymes Antioxidant Gene Expression (SOD, GPx, HO-1) RehmanniosideC->Antioxidant_Enzymes Enhances Activity Resveratrol Resveratrol Keap1_Nrf2 Keap1-Nrf2 Complex Resveratrol->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation nucleus Nucleus Nrf2->nucleus Nuclear Translocation ARE Antioxidant Response Element (ARE) nucleus->ARE ARE->Antioxidant_Enzymes

Rehmannioside C vs. Rehmannioside A: A Comparative Analysis of Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the neuroprotective properties of two iridoid glycosides, Rehmannioside C and Rehmannioside A. While extensive research has elucidated the significant neuroprotective potential of Rehmannioside A across various models of neuronal injury and neurodegenerative disease, data on this compound remains comparatively limited. This guide synthesizes the available experimental data to offer a preliminary comparison and outlines the methodologies employed in these critical studies.

Executive Summary

Data Presentation: A Side-by-Side Look at Neuroprotective Effects

The following tables summarize the quantitative data from key studies on Rehmannioside A and the limited data available for this compound. It is important to note that the experimental models and conditions differ, making direct comparison challenging.

Table 1: In Vitro Neuroprotective Efficacy

CompoundCell LineInsult/ModelConcentrationKey FindingsReference
Rehmannioside A SH-SY5YHydrogen Peroxide (H₂O₂)-induced oxidative stress80 µM- Significantly increased cell viability- Reduced lactate dehydrogenase (LDH) release- Decreased intracellular reactive oxygen species (ROS)[1]
This compound PC12Corticosterone-induced injury10 µM- Improved cell viability- Inhibited cell apoptosis- Reduced intracellular ROS levels- Effect noted as "weaker" compared to other tested iridoids[2]

Table 2: In Vivo Neuroprotective Efficacy of Rehmannioside A

Animal ModelInsult/Disease ModelDosageKey FindingsReference
RatsMiddle Cerebral Artery Occlusion (MCAO)80 mg/kg (i.p.)- Improved neurological deficit scores- Reduced cerebral infarct volume- Enhanced learning and memory[1]
5xFAD MiceAlzheimer's DiseaseVaried dosages- Improved learning, memory, and cognitive functions- Reduced Aβ plaque accumulation- Decreased microglial cell counts- Mitigated oxidative stress and inflammation[3]

No in vivo studies detailing the neuroprotective effects of this compound were identified in the current literature search.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the experimental designs of the cited studies.

In Vitro Neuroprotection Assay (Corticosterone-Induced Injury in PC12 Cells)[2]
  • Cell Culture: PC12 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Induction of Neuronal Injury: To simulate neuronal damage, PC12 cells are treated with 500 µM corticosterone.

  • Treatment: Concurrently with corticosterone exposure, cells are treated with this compound or Rehmannioside A at the desired concentrations (e.g., 10 µM).

  • Incubation: The cells are incubated for 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using the MTT assay, which measures mitochondrial metabolic activity.

    • Apoptosis: Quantified using flow cytometry after staining with Annexin V and propidium iodide.

    • Oxidative Stress: Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescein diacetate (DCFH-DA).

    • Mitochondrial Membrane Potential (MMP): Evaluated using a fluorescent probe like JC-1.

In Vivo Neuroprotection Assay (Middle Cerebral Artery Occlusion in Rats)[1]
  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Induction of Ischemia: A transient focal cerebral ischemia is induced by MCAO for a specified duration (e.g., 2 hours), followed by reperfusion.

  • Drug Administration: Rehmannioside A (e.g., 80 mg/kg) is administered intraperitoneally at the time of reperfusion.

  • Behavioral Testing: Neurological deficits are evaluated at 24 hours post-MCAO using a standardized neurological scoring system.

  • Histopathological Analysis: After a set period (e.g., 24 hours), animals are euthanized, and brain tissues are collected.

    • Infarct Volume: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Neuronal Damage: Histological staining (e.g., Nissl staining) is performed on brain sections to assess neuronal loss and damage in the hippocampus and cortex.

  • Biochemical Analysis: Brain tissue homogenates are used to measure markers of oxidative stress (e.g., malondialdehyde levels) and apoptosis (e.g., caspase-3 activity) via ELISA or Western blot.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs can aid in understanding the neuroprotective mechanisms of these compounds.

Rehmannioside_A_Signaling_Pathway cluster_ferroptosis Inhibition of Ferroptosis cluster_antioxidant Antioxidant Response ReA Rehmannioside A PI3K PI3K ReA->PI3K SLC7A11 SLC7A11 ReA->SLC7A11 AKT AKT PI3K->AKT Nrf2 Nrf2 AKT->Nrf2 ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Antioxidant_Enzymes->Neuroprotection GPX4 GPX4 SLC7A11->GPX4 Ferroptosis Ferroptosis GPX4->Ferroptosis

Caption: PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathways activated by Rehmannioside A.

Experimental_Workflow cluster_assessment Assessment Methods start Start model Establish Neuronal Injury Model (In Vitro / In Vivo) start->model treatment Administer This compound or A model->treatment incubation Incubation / Post-Injury Period treatment->incubation assessment Assess Neuroprotective Effects incubation->assessment data Data Analysis and Comparison assessment->data viability Cell Viability (MTT, LDH) assessment->viability apoptosis Apoptosis (Flow Cytometry) assessment->apoptosis ros Oxidative Stress (ROS Assay) assessment->ros behavior Behavioral Tests (In Vivo) assessment->behavior histology Histology (In Vivo) assessment->histology

Caption: General experimental workflow for evaluating neuroprotective agents.

Conclusion

The current body of scientific literature strongly supports the neuroprotective efficacy of Rehmannioside A, highlighting its potential as a therapeutic agent for neurodegenerative conditions. Its mechanisms of action are well-documented and involve the modulation of critical signaling pathways related to cell survival and inflammation.

Future research should prioritize direct comparative studies of this compound and Rehmannioside A in standardized in vitro and in vivo models of neurodegeneration. Such studies are essential to quantitatively assess their relative potency and to elucidate the specific mechanisms of action of this compound. This will enable a more complete understanding of the therapeutic potential of these related compounds.

References

A Comparative Analysis of Fresh and Processed Rehmanniae Radix: Chemical Composition and Biological Implications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical compositions of fresh and processed Rehmanniae Radix, the root of Rehmannia glutinosa. Processing, typically through steaming, significantly alters the chemical profile of the root, leading to different therapeutic applications in traditional medicine. This document summarizes the key chemical changes supported by experimental data, details the analytical methodologies used for these characterizations, and explores the biological implications of these transformations through the lens of cellular signaling pathways.

Key Chemical Composition Differences

Processing of Rehmanniae Radix induces significant chemical transformations, most notably the hydrolysis of oligosaccharides and iridoid glycosides, and the formation of new compounds such as 5-hydroxymethylfurfural (5-HMF). These changes are responsible for the observed shift in the sensory properties of the root, from bitter to sweet, and are believed to underlie the differing medicinal properties of the fresh and processed forms.

A summary of the quantitative changes in key chemical constituents is presented in the table below.

Chemical ConstituentFresh Rehmanniae RadixProcessed Rehmanniae RadixPercentage Change (%)Analytical Method
Iridoid Glycosides
CatalpolHighLow↓ 88%[1]HPLC[1]
Oligosaccharides
StachyoseHigh (e.g., 48.3% w/w)[2]Low↓[2]UPLC[2]
Monosaccharides
FructoseLowHigh↑ 15.99%[1]HPLC-ELSD[1][3]
GlucoseLowHigh↑ 8.90%[1]HPLC-ELSD[1][3]
Furan Derivatives
5-Hydroxymethylfurfural (5-HMF)Absent[4]HighSignificant Increase[4]UPLC-MS[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of fresh and processed Rehmanniae Radix.

High-Performance Liquid Chromatography (HPLC) for the Quantification of Iridoid Glycosides (e.g., Catalpol)

This method is suitable for the quantitative analysis of iridoid glycosides in Rehmanniae Radix.

  • Sample Preparation:

    • Accurately weigh 0.1 g of powdered raw or processed Rehmanniae Radix and place it in a conical flask.[1]

    • Add 25 mL of 70% methanol solution to the flask.[1]

    • Perform ultrasonic extraction for 30 minutes at a frequency of 40 kHz and a power of 600 W.[1]

    • After extraction, centrifuge the mixture at 9000 rpm for 10 minutes.[1]

    • Collect the supernatant and filter it through a 0.22 µm membrane into an HPLC vial for analysis.[1]

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 series or equivalent.

    • Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector set at 210 nm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) for Saccharide Analysis (Fructose, Glucose)

This method is employed for the quantification of sugars that lack a UV chromophore.

  • Sample Preparation:

    • Follow the same ultrasonic extraction procedure as described for iridoid glycosides, using 70% methanol.[1]

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 series or equivalent with an ELSD detector.

    • Column: A carbohydrate analysis column (e.g., ItolSep ES Carbohydrate, 250 mm × 4.6 mm, 5 μm).[1]

    • Mobile Phase: A gradient of acetonitrile (A) and water (B).[1] A typical gradient program is: 0–10 min, 75% A; 10–15 min, 75% to 65% A; 15–25 min, 65% A; 25–27 min, 65% to 75% A.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.[1]

    • Column Temperature: 30 °C.[1]

    • ELSD Settings: Drift tube temperature at 100 °C and nitrogen gas flow at 2.0 L/min.[1]

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) for Global Chemical Profiling and 5-HMF Identification

This high-resolution method allows for the comprehensive analysis of chemical constituents and the identification of newly formed compounds during processing.

  • Sample Preparation:

    • Follow the same ultrasonic extraction procedure as described for iridoid glycosides.

  • Chromatographic Conditions:

    • UPLC System: Waters ACQUITY UPLC system or equivalent.

    • Column: A suitable reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 55 °C.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Waters Q-TOF Premier or equivalent.

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Data Acquisition: Full scan mode over a mass range of m/z 100-1500.

Proton Nuclear Magnetic Resonance (¹H-NMR) Based Metabolomics

This technique provides a comprehensive metabolic fingerprint of the samples, allowing for the simultaneous detection and relative quantification of a wide range of compounds.

  • Sample Preparation:

    • Freeze-dry the fresh or processed Rehmanniae Radix samples and grind them into a fine powder.

    • Extract a weighed amount of the powder with a deuterated solvent (e.g., D₂O or methanol-d₄) using ultrasonication.

    • Centrifuge the extract to remove solid debris.

    • Transfer the supernatant to an NMR tube for analysis. Due to the high concentration of sugars, a liquid-liquid partition can be employed to reduce their interference.[5]

  • NMR Spectrometer Conditions:

    • Spectrometer: Bruker Avance series (e.g., 500 MHz) or equivalent, equipped with a cryoprobe.[6]

    • Temperature: 298 K (25 °C).[7]

    • Pulse Sequence: A standard 1D ¹H NMR experiment with water suppression (e.g., presaturation).

    • Acquisition Parameters:

      • Flip angle: 30°[6]

      • Spectral width: 20 ppm[6]

      • Number of scans: 64[6]

      • Relaxation delay: 4.28 s[6]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Use software such as MATLAB for spectral alignment and normalization.[6]

    • Perform multivariate statistical analysis (e.g., Principal Component Analysis) to identify the metabolites responsible for the differences between fresh and processed samples.

Visualization of Methodologies and Biological Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for chemical analysis and the key signaling pathways modulated by the chemical constituents of Rehmanniae Radix.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chemical Analysis cluster_data Data Analysis Sample Sample Grinding Grinding Sample->Grinding Extraction Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Filtration->HPLC Iridoid Glycosides & Saccharides Quantification UPLC_MS UPLC_MS Filtration->UPLC_MS Global Profiling & 5-HMF Identification NMR NMR Filtration->NMR Metabolomic Fingerprinting Quantification Quantification HPLC->Quantification Identification Identification UPLC_MS->Identification Statistical_Analysis Statistical_Analysis NMR->Statistical_Analysis

Caption: Experimental workflow for the chemical analysis of Rehmanniae Radix.

Signaling_Pathways cluster_compounds Rehmanniae Radix Components cluster_pathways Signaling Pathways cluster_effects Cellular Effects Fresh_Compounds Fresh Components (e.g., Catalpol) PI3K_Akt PI3K/Akt Fresh_Compounds->PI3K_Akt Inhibition[8] TGF_beta TGF-β1/Smad Fresh_Compounds->TGF_beta Inhibition[11][12] NF_kB NF-κB Fresh_Compounds->NF_kB Inhibition[13] Nrf2 Nrf2 Fresh_Compounds->Nrf2 Activation[14] Processed_Compounds Processed Components (e.g., 5-HMF) Processed_Compounds->PI3K_Akt Activation[9][10] Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Fibrosis Fibrosis TGF_beta->Fibrosis Inflammation Inflammation NF_kB->Inflammation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Oxidative_Stress Oxidative Stress Antioxidant_Response->Oxidative_Stress Reduces

References

Network Pharmacology and Experimental Validation of Rehmannia glutinosa Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic targets of bioactive compounds derived from Rehmannia glutinosa, a perennial herb central to traditional medicine. Through a network pharmacology approach, key compounds and their molecular targets have been identified and subsequently validated by experimental studies. This document summarizes the quantitative data, details the experimental methodologies, and visualizes the implicated signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.

Active Compounds and Validated Targets

Network pharmacology studies have identified several bioactive compounds in Rehmannia glutinosa with therapeutic potential against various conditions, notably osteoporosis and diabetic nephropathy. The primary active constituents include iridoid glycosides (e.g., catalpol), phenylethanoid glycosides (e.g., acteoside), and sterols (e.g., β-sitosterol and stigmasterol).[1][2][3][4][5] Experimental validation has confirmed the engagement of these compounds with specific molecular targets.

Targets in Osteoporosis

In the context of osteoporosis, key validated targets for Rehmannia glutinosa compounds include AKT1, MAPK1, ESR1, and SRC.[1][2][3] Animal studies have demonstrated that preparations of Rehmannia glutinosa can significantly upregulate the mRNA expression of these targets, leading to increased bone mineral density.[1][2][3]

Targets in Diabetic Nephropathy

For diabetic nephropathy, a primary target of Rehmannia glutinosa compounds, particularly catalpol, is the transforming growth factor-beta 1 (TGF-β1) signaling pathway.[4][5] Experimental evidence shows that catalpol can inhibit the expression of TGF-β1 and the subsequent phosphorylation of Smad2/3, key downstream effectors in this fibrotic pathway.[4] Additionally, the Wnt/β-catenin signaling pathway has been identified as a target.[6]

Comparative Performance and Experimental Data

This section presents a comparison of Rehmannia glutinosa compounds with established therapeutic agents, supported by quantitative experimental data.

Osteoporosis: Rehmannia glutinosa Decoction vs. Alendronate

A clinical study compared the efficacy of a Dihuang Decoction, containing Rehmannia glutinosa, with the standard-of-care bisphosphonate drug, alendronate, in patients with primary osteoporosis.[1][3]

ParameterDihuang Decoction GroupAlendronate Groupp-value (Post-treatment comparison)
Baseline Femoral Neck BMD (g/cm²) 0.65 ± 0.080.66 ± 0.07>0.05
1-Year Femoral Neck BMD (g/cm²) 0.68 ± 0.070.69 ± 0.070.294
Baseline Lumbar Spine BMD (g/cm²) 0.78 ± 0.110.79 ± 0.10>0.05
1-Year Lumbar Spine BMD (g/cm²) 0.83 ± 0.100.84 ± 0.090.478
Baseline Serum β-CTX (ng/L) 520.1 ± 120.3510.5 ± 115.8>0.05
1-Year Serum β-CTX (ng/L) 280.4 ± 80.1275.6 ± 78.90.908

Data presented as mean ± standard deviation. BMD: Bone Mineral Density; β-CTX: C-terminal telopeptide of type I collagen.

The results indicate that after one year of treatment, both the Dihuang Decoction and alendronate significantly improved femoral neck and lumbar spine bone mineral density and reduced the serum bone resorption marker β-CTX, with no statistically significant difference between the two groups.[1][3]

Diabetic Nephropathy: Modulation of the TGF-β1 Signaling Pathway

Rehmannia glutinosa and its active compound catalpol have been shown to modulate the TGF-β1 signaling pathway, a key driver of renal fibrosis in diabetic nephropathy. While a direct comparative study at the molecular level with standard drugs like Losartan was not identified in the search results, the following table summarizes the effects of Rehmannia glutinosa compounds on key markers of this pathway.

TreatmentModelTargetEffectReference
Rehmannia glutinosa Extract TGF-β1-induced HK-2 cellsIL-6, TNF-α, FN, Col-IInhibition[6]
Catalpol Ang II-infused mice and in vitro cell modelsTGF-β1 expression, p-Smad2/3Inhibition[4]
Total Glycosides of Rehmannia glutinosa High glucose-induced glomerular mesangial cellsWnt4, β-catenin, TGF-β1Inhibition[2]

HK-2: Human kidney proximal tubular cell line; Ang II: Angiotensin II; IL-6: Interleukin-6; TNF-α: Tumor necrosis factor-alpha; FN: Fibronectin; Col-I: Collagen I; p-Smad2/3: Phosphorylated Smad2/3.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the validation of Rehmannia glutinosa targets.

Quantification of mRNA Expression by Real-Time Quantitative PCR (RT-qPCR)

This protocol was adapted from a study validating the effect of Rehmanniae Radix Preparata (RRP) on osteoporosis-related gene expression in a rat model.[1][2][3]

  • RNA Extraction: Total RNA is extracted from the bone tissue of experimental rats using a suitable RNA isolation kit according to the manufacturer's instructions.

  • RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer. The integrity of the RNA is assessed by agarose gel electrophoresis.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • RT-qPCR: The relative expression levels of target genes (AKT1, MAPK1, ESR1, and SRC1) and a housekeeping gene (e.g., GAPDH) are quantified using a SYBR Green-based qPCR assay on a real-time PCR system.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.

Western Blot Analysis of TGF-β1 and Phosphorylated Smad3

This protocol is a generalized procedure based on standard Western blotting techniques for analyzing protein expression in cell lysates.[4][7]

  • Protein Extraction: Cells (e.g., TGF-β1-stimulated HK-2 cells) are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysates are centrifuged to remove cell debris, and the supernatant containing the total protein is collected.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against TGF-β1, phosphorylated Smad3 (p-Smad3), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Rehmannia glutinosa compounds and a typical experimental workflow for their validation.

cluster_workflow Experimental Workflow for Target Validation A Network Pharmacology (Compound & Target Prediction) B In Vitro Validation (e.g., Cell Culture) A->B C In Vivo Validation (e.g., Animal Models) A->C D Molecular Analysis (qPCR, Western Blot) B->D C->D E Data Analysis & Comparison D->E cluster_tgf TGF-β1/Smad Signaling Pathway in Renal Fibrosis TGFB1 TGF-β1 TGFBR1_2 TGF-β Receptor I/II TGFB1->TGFBR1_2 Smad2_3 Smad2/3 TGFBR1_2->Smad2_3 phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Pro-fibrotic Gene Expression (e.g., Collagen) Nucleus->Gene_expression Catalpol Catalpol (from Rehmannia glutinosa) Catalpol->TGFB1 Catalpol->pSmad2_3 cluster_pi3k PI3K/Akt Signaling Pathway in Osteoporosis Rehmannia Rehmannia glutinosa Compounds Receptor Receptor (e.g., ESR1) Rehmannia->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt (AKT1) PIP3->Akt pAkt p-Akt Downstream Downstream Effectors (e.g., mTOR) pAkt->Downstream Bone_Formation Bone Formation & Cell Survival Downstream->Bone_Formation

References

Confirming the therapeutic targets of Rehmannioside C through experimental validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rehmannioside C, a key iridoid glycoside isolated from the traditional medicinal herb Rehmannia glutinosa, is emerging as a compound of significant interest for its potential therapeutic applications in a range of debilitating diseases. While comprehensive research specifically on this compound is still developing, extensive experimental validation of its sister compounds, particularly Rehmannioside A, and the broader extracts of Rehmannia glutinosa, provides a strong foundation for understanding its likely mechanisms of action and therapeutic targets. This guide synthesizes the available preclinical data to offer a comparative analysis of the potential efficacy of this compound in Alzheimer's disease, osteoporosis, and diabetes, and outlines the experimental frameworks for its continued investigation.

Alzheimer's Disease: Targeting Neuroinflammation and Amyloid-Beta Pathology

Neuroinflammation, driven by the activation of microglial cells, and the accumulation of amyloid-beta (Aβ) plaques are central to the pathology of Alzheimer's disease.[1] Experimental evidence from related compounds suggests that this compound may offer a multi-pronged therapeutic approach.

A study on a rhamnoside compound, PL201, demonstrated significant anti-inflammatory effects in the brains of APP/PS1 mice, a model for Alzheimer's disease. Treatment with PL201 was found to reduce the accumulation of activated microglia and decrease the production of pro-inflammatory cytokines.[1] In vitro, this compound suppressed the activation of microglia by both lipopolysaccharides and Aβ42 oligomers.[1] The proposed mechanism involves the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses, and the subsequent inhibition of the pro-inflammatory NF-κB signaling pathway.[1]

Furthermore, a comprehensive study on Rehmannioside A in 5x FAD mice, another Alzheimer's model, provides compelling comparative data against the standard-of-care drug, Donepezil.[2][3]

Comparative Efficacy of Rehmannioside A vs. Donepezil in 5x FAD Mice
Parameter5x FAD ControlRehmannioside A (High Dose)Donepezil
Cognitive Function (Morris Water Maze Escape Latency) Increased LatencySignificantly Reduced LatencySignificantly Reduced Latency
Amyloid-Beta Plaque Deposition (Hippocampus) High~45% ReductionData Not Available in Study
Microglial Activation (Iba1+ cells) HighSignificantly ReducedData Not Available in Study
Synaptic Protein Expression (PSD95, Synapsin-1) ReducedSignificantly IncreasedData Not Available in Study
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ElevatedSignificantly ReducedData Not Available in Study

Data synthesized from a study on Rehmannioside A in 5x FAD mice.[2]

Experimental Protocol: Evaluation of Anti-Neuroinflammatory Activity in vitro
  • Cell Culture: BV2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for 2 hours.

  • Stimulation: Lipopolysaccharide (LPS) (100 ng/mL) is added to the media to induce an inflammatory response.

  • Analysis of Pro-inflammatory Mediators: After 24 hours, the cell supernatant is collected to measure the levels of nitric oxide (NO) using the Griess reagent, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.

  • Western Blot Analysis: Cell lysates are collected to analyze the protein expression levels of key signaling molecules in the NF-κB and Nrf2 pathways (e.g., p-p65, Nrf2, HO-1).

Signaling Pathway: this compound in Neuroinflammation

G cluster_0 Microglial Cell LPS/Aβ LPS/Aβ TLR4 TLR4 LPS/Aβ->TLR4 Activates NF-κB NF-κB TLR4->NF-κB Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Induces Transcription This compound This compound This compound->NF-κB Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates ARE ARE Nrf2->ARE Translocates to Nucleus and Binds Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Induces Transcription

Caption: Proposed mechanism of this compound in mitigating neuroinflammation.

Osteoporosis: Modulating Bone Remodeling

Osteoporosis is characterized by an imbalance in bone remodeling, with excessive bone resorption by osteoclasts out-pacing bone formation by osteoblasts. The Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) is a critical cytokine that drives the differentiation and activation of osteoclasts.[4]

While direct evidence for this compound is scarce, studies on other compounds from Rehmannia glutinosa, such as Acteoside, have shown potent inhibitory effects on RANKL-induced osteoclastogenesis in RAW264.7 macrophage cells.[5] Furthermore, Rehmannioside A has been demonstrated to promote the osteoblastic differentiation of MC3T3-E1 cells and inhibit glucocorticoid-induced bone loss in vivo, suggesting a dual action on both sides of the bone remodeling equation.[6] The PI3K/AKT signaling pathway has been identified as a key mediator of these osteogenic effects.[6]

Comparative Efficacy of Rehmannioside A vs. Control in Glucocorticoid-Induced Osteoporosis (GIOP) Model
ParameterGIOP ControlRehmannioside A
Bone Mineral Density (BMD) DecreasedSignificantly Increased
Trabecular Bone Volume (BV/TV) DecreasedSignificantly Increased
Osteoblast Activity (Alkaline Phosphatase) DecreasedSignificantly Increased
Osteogenic Gene Expression (RUNX2, OPN) DecreasedSignificantly Increased

Data synthesized from a study on Rehmannioside A in a GIOP mouse model.[6]

Experimental Protocol: RANKL-Induced Osteoclastogenesis Assay
  • Cell Culture: RAW264.7 macrophage cells are seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of this compound in the presence of RANKL (50 ng/mL).

  • Differentiation: The cells are cultured for 5-7 days to allow for differentiation into osteoclasts.

  • TRAP Staining: Cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts.

  • Quantification: TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.

Signaling Pathway: this compound in Osteoporosis

G cluster_0 Osteoclast Precursor cluster_1 Osteoblast RANKL RANKL RANK RANK RANKL->RANK Binds NF-κB / MAPK NF-κB / MAPK RANK->NF-κB / MAPK Activates Osteoclast Differentiation Osteoclast Differentiation NF-κB / MAPK->Osteoclast Differentiation Induces This compound (Potential) This compound (Potential) This compound (Potential)->NF-κB / MAPK Inhibits PI3K/AKT PI3K/AKT This compound (Potential)->PI3K/AKT Activates Osteoblast Differentiation Osteoblast Differentiation PI3K/AKT->Osteoblast Differentiation Promotes G cluster_0 Adipocyte / Myocyte This compound (Potential) This compound (Potential) AMPK AMPK This compound (Potential)->AMPK Activates GLUT4 Translocation GLUT4 Translocation AMPK->GLUT4 Translocation Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Increases

References

Rehmannioside C: A Comparative Analysis of its Therapeutic Potential in Diabetes and Menopause

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rehmannioside C, a key iridoid glycoside isolated from the roots of Rehmannia glutinosa, is emerging as a compound of significant interest in the exploration of treatments for metabolic and age-related hormonal disorders. This guide provides a comparative overview of the efficacy of this compound and its related compounds from Rehmannia glutinosa in preclinical models of diabetes and menopause. The following sections present quantitative data from relevant studies, detailed experimental protocols, and visualizations of the proposed signaling pathways.

Data Presentation: Efficacy in Diabetes and Menopause Models

The following tables summarize the quantitative data from studies investigating the effects of Rehmannia glutinosa extracts and their constituents in animal models of diabetes and menopause. It is important to note that while direct experimental data for this compound is limited, the presented data from related compounds and whole extracts provide valuable insights into its potential therapeutic effects.

Table 1: Efficacy in Diabetes Models

Model Compound/Extract Dosage Key Findings Reference
Streptozotocin (STZ)-induced diabetic ratsRehmannia glutinosa extract (RRE)Not specifiedAfter 4 weeks: - 10.70% higher body weight - 73.23% lower fasting blood glucose (FBG)[1]
STZ-induced diabetic miceRehmannia glutinosa polysaccharide (RGP)20, 40, 80 mg/kg/day for 4 weeksDose-dependent decrease in blood glucose, total cholesterol, and triglycerides.[2][2]
High-fat diet and STZ-induced diabetic ratsCatalpol (from Rehmannia glutinosa)Low doseDecrease in fasting blood glucose after 2 weeks of treatment.[3][4][3][4]
db/db miceCatalpol (from Rehmannia glutinosa)200 mg/kg for 8 weeksLowered blood glucose and improved insulin sensitivity.[5][5]

Table 2: Efficacy in Menopause Models

Model Compound/Extract Dosage Key Findings Reference
Ovariectomized (OVX) ratsDried root of R. glutinosa extract (DRGE)300 mg/kg for 8 weeks- 17.5% inhibition of femur bone mineral density (BMD) decrease - 16.4% inhibition of lumbar BMD decrease - Significant decrease in serum alkaline phosphatase (ALP)[6]
Diminished ovarian reserve (DOR) ratsRehmannioside DHigh dose (76 mg/kg) for 2 weeks- Improved estrous cycles - Increased ovarian index - Increased primordial and mature follicles - Decreased atretic follicles - Decreased FSH and LH levels - Increased E2 levels[7][8]

Experimental Protocols

Detailed methodologies for the key experimental models cited are provided below to facilitate replication and further investigation.

Streptozotocin (STZ)-Induced Diabetes Model in Rats

This model is widely used to induce Type 1 diabetes by destroying pancreatic β-cells.

  • Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Induction: A single intraperitoneal (i.p.) injection of STZ, dissolved in a citrate buffer (pH 4.5), is administered. Doses can range from 40 to 65 mg/kg body weight.

  • Confirmation of Diabetes: Blood glucose levels are measured from the tail vein 3 to 7 days after STZ injection. Rats with fasting blood glucose levels above 16.6 mmol/L (300 mg/dL) are considered diabetic.

  • Treatment: The test compound (e.g., this compound) is typically administered orally or via injection for a specified period (e.g., 4 weeks).

  • Outcome Measures: Key parameters measured include fasting blood glucose, body weight, insulin levels, oral glucose tolerance test (OGTT), and insulin sensitivity test (IST).

Ovariectomized (OVX) Rat Model of Menopause

This surgical model simulates the estrogen deficiency observed in postmenopausal women, making it suitable for studying conditions like osteoporosis.

  • Animals: Adult female Sprague-Dawley or Wistar rats are used.

  • Surgery: Bilateral ovariectomy is performed under anesthesia. A dorsal or ventral incision is made to locate and remove the ovaries. A sham operation (incision without ovary removal) is performed on the control group.

  • Post-operative Care: Animals are allowed to recover for a period (e.g., 3 weeks) to allow for the development of osteopenia.

  • Treatment: The test compound is administered for a defined duration (e.g., 8 weeks).

  • Outcome Measures: Efficacy is assessed by measuring bone mineral density (BMD) of the femur and lumbar vertebrae using dual-energy X-ray absorptiometry (DXA), serum levels of bone turnover markers like alkaline phosphatase (ALP), and hormone levels (e.g., estradiol, FSH, LH).

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Rehmannia glutinosa and its constituents in diabetes and menopause are attributed to their modulation of specific signaling pathways.

Diabetes: AMPK and PI3K/Akt Signaling Pathways

In diabetic models, constituents of Rehmannia glutinosa have been shown to activate the AMP-activated protein kinase (AMPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[3][9][10] Activation of these pathways in peripheral tissues like the liver, skeletal muscle, and adipose tissue leads to:

  • Increased glucose uptake and utilization.

  • Enhanced insulin sensitivity.

  • Suppression of hepatic glucose production.

The proposed mechanism involves the phosphorylation and activation of AMPK, which in turn modulates downstream targets to improve glucose homeostasis.[11] Similarly, activation of the PI3K/Akt pathway promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into cells.[12]

Diabetes_Signaling_Pathway cluster_0 This compound cluster_1 Cellular Response Rehmannioside_C This compound AMPK AMPK Rehmannioside_C->AMPK PI3K PI3K Rehmannioside_C->PI3K Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Insulin_Sensitivity Improved Insulin Sensitivity AMPK->Insulin_Sensitivity Hepatic_Glucose_Production Decreased Hepatic Glucose Production AMPK->Hepatic_Glucose_Production Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GLUT4->Glucose_Uptake Menopause_Signaling_Pathway cluster_0 This compound cluster_1 HPG Axis cluster_2 Target Tissues Rehmannioside_C This compound Pituitary Pituitary Rehmannioside_C->Pituitary Modulates FSH/LH Release Estrogen_Receptors Estrogen Receptors Rehmannioside_C->Estrogen_Receptors Modulates Hypothalamus Hypothalamus Hypothalamus->Pituitary GnRH Ovaries Ovaries Pituitary->Ovaries FSH/LH Estrogen Estrogen Ovaries->Estrogen Estrogen->Hypothalamus (-ve feedback) Estrogen->Pituitary (-ve feedback) FSH_LH FSH/LH Bone Bone Bone_Health Improved Bone Health Bone->Bone_Health Estrogen_Receptors->Bone

References

Safety Operating Guide

Personal protective equipment for handling Rehmannioside C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Rehmannioside C. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

This compound, an iridoid glucoside isolated from Radix Rehmanniae Praeparata, is not classified as a hazardous substance or mixture according to the available Safety Data Sheet (SDS)[1]. However, as with any chemical compound, its physical and toxicological properties may not be fully investigated[1]. Therefore, following standard laboratory safety precautions is essential to minimize exposure and risk.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive PPE strategy is necessary to prevent contact and inhalation[1][2]. The following table summarizes the required PPE.

Protection Type Required Equipment Purpose & Best Practices
Eye Protection Safety goggles or a face shieldProtects eyes from dust particles and potential splashes[2][3][4]. Should be worn at all times in the handling area.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents direct skin contact[3][4]. Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged[5].
Body Protection Laboratory coat or apronShields skin and personal clothing from spills and contamination[2][3]. Should be kept fastened.
Respiratory Protection NIOSH-approved respirator (e.g., N95) or use of a fume hoodEssential when handling the powder to avoid dust and aerosol formation and subsequent inhalation[1][2]. Work should be conducted in a well-ventilated area[1].
Foot Protection Closed-toe shoesProtects feet from spills and falling objects[3].

Operational Plan: Step-by-Step Handling Protocol

Following a systematic workflow is critical for safety and experimental integrity. This section outlines the procedural steps for handling this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Designate a specific area for handling this compound.

  • Ensure a calibrated fume hood or other appropriate exhaust ventilation system is operational[1].

  • Verify that an eye-wash station and safety shower are accessible[1].

  • Assemble all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Weighing: Conduct all weighing of powdered this compound within a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Dissolving: this compound is soluble in solvents such as DMSO, Methanol, and Ethanol[6][7]. When preparing solutions, add the solvent to the powder slowly to avoid splashing. If precipitation occurs, heating or sonication can aid dissolution[8].

  • General Handling: Avoid any actions that could generate dust or aerosols[1]. Always handle the substance while wearing the appropriate PPE. Avoid contact with skin and eyes[1].

3. Storage:

  • Keep the container tightly closed in a dry, well-ventilated place.

  • For long-term storage of stock solutions, aliquot to prevent repeated freeze-thaw cycles[7].

  • Follow specific temperature guidelines for storage to ensure stability[7][8].

Storage Condition Duration Notes
-80°CUp to 6 monthsSealed storage, away from moisture and light[7][8].
-20°CUp to 1 monthSealed storage, away from moisture and light[7][8].

4. Accidental Release Measures:

  • In case of a spill, evacuate non-essential personnel from the area[1].

  • Ensure adequate ventilation[1].

  • Wearing full PPE, absorb liquid solutions with an inert material (e.g., diatomite)[1]. For powder spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontaminate the spill area and equipment, then place all contaminated materials into a sealed container for disposal[1].

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Product: Dispose of the substance in accordance with all applicable federal, state, and local environmental regulations[1]. Do not allow the product to enter drains.

  • Contaminated Packaging: Dispose of contaminated packaging and materials (e.g., gloves, absorbent pads) as hazardous waste, following the same regulations[1].

The following workflow diagram illustrates the key decision points and steps in the handling process.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Start: Receive Compound prep_area Prepare Handling Area (Fume Hood, Eyewash) start->prep_area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Powder (in ventilated enclosure) don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace & Equipment experiment->decontaminate Experiment Complete store Store Remaining Compound (at -20°C or -80°C) experiment->store If compound remains dispose Dispose of Waste (per regulations) decontaminate->dispose remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe store->don_ppe For future use end End remove_ppe->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.